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Core Science & Biosynthesis

Foundational

synthesis of 2-(Iodomethyl)-2-methyltetrahydrofuran from its corresponding alcohol

An In-depth Technical Guide to the Synthesis of 2-(Iodomethyl)-2-methyltetrahydrofuran from its Corresponding Alcohol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-(Iodomethyl)-2-methyltetrahydrofuran from its Corresponding Alcohol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Iodomethyl)-2-methyltetrahydrofuran from its precursor alcohol, (2-methyltetrahydrofuran-2-yl)methanol. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings, a detailed and validated experimental protocol, and critical insights into the practical aspects of the synthesis and purification. The primary focus is on the Appel reaction, a robust and widely utilized method for the conversion of primary alcohols to alkyl iodides under mild conditions. We will explore the reaction mechanism, the rationale behind procedural choices, and strategies for overcoming common challenges, particularly the separation of the final product from reaction byproducts.

Introduction and Strategic Importance

2-(Iodomethyl)-2-methyltetrahydrofuran is a valuable synthetic intermediate. The tetrahydrofuran (THF) motif is prevalent in numerous natural products and pharmacologically active molecules. The 2-methyl-substituted THF core, often derived from renewable resources, is of particular interest as a "green" solvent and building block.[1][2] The introduction of an iodomethyl group provides a reactive handle for a variety of subsequent transformations, most notably nucleophilic substitutions and cross-coupling reactions, making it a key component in the synthesis of more complex molecular architectures.

The conversion of the primary alcohol, (2-methyltetrahydrofuran-2-yl)methanol, to the corresponding iodide is a critical transformation. While several methods exist for the iodination of alcohols, the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂), stands out for its mild reaction conditions and high yields, making it particularly suitable for substrates that may be sensitive to harsh acidic or basic environments.[3][4]

Mechanistic Causality: The Appel Reaction

The conversion of an alcohol to an alkyl iodide using triphenylphosphine and iodine is a classic example of the Appel reaction.[5] The reaction's efficacy is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which provides a strong thermodynamic driving force for the reaction to proceed.[5]

The mechanism can be dissected into several key steps:

  • Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, reacts with iodine to form an initial adduct, which rapidly rearranges to the triphenylphosphonium iodide salt.

  • Formation of the Alkoxyphosphonium Intermediate: The alcohol, (2-methyltetrahydrofuran-2-yl)methanol, acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphonium salt. This step is often facilitated by a mild base like imidazole, which deprotonates the alcohol to form a more potent alkoxide nucleophile.[6]

  • SN2 Displacement: The iodide ion (I⁻), now a competent nucleophile, performs a backside attack on the carbon atom attached to the oxygen. This proceeds via a classic Sₙ2 mechanism, leading to an inversion of stereochemistry if the carbon were a chiral center.[4][6] The oxygen atom, now part of the triphenylphosphine oxide moiety, is an excellent leaving group.

  • Product Formation: This displacement yields the desired product, 2-(Iodomethyl)-2-methyltetrahydrofuran, and the byproduct, triphenylphosphine oxide (Ph₃P=O).

The overall transformation effectively converts the poor leaving group of the alcohol's hydroxyl (-OH) into a superb leaving group tethered to a phosphine oxide.

Appel_Mechanism reagents PPh₃ + I₂ phosphonium [Ph₃P-I]⁺ I⁻ Triphenyliodophosphonium Iodide reagents->phosphonium Activation alkoxyphosphonium [R-CH₂-O-PPh₃]⁺ I⁻ Alkoxyphosphonium Iodide phosphonium->alkoxyphosphonium + R-CH₂-OH - HI alcohol R-CH₂-OH ((2-methyltetrahydrofuran-2-yl)methanol) products R-CH₂-I (Product) alkoxyphosphonium->products SN2 attack by I⁻ byproduct Ph₃P=O (Byproduct) alkoxyphosphonium->byproduct SN2 attack by I⁻

Caption: Key stages of the Appel reaction mechanism.

Validated Experimental Protocol

This section details a robust, step-by-step procedure for the synthesis of 2-(Iodomethyl)-2-methyltetrahydrofuran. The protocol includes considerations for reagent handling, reaction monitoring, and product purification.

Reagents and Equipment
Reagent/MaterialMolecular Wt.Molar Eq.Example Amount (10 mmol scale)Notes
(2-methyltetrahydrofuran-2-yl)methanol116.16 g/mol 1.01.16 g (1.13 mL)Starting material. Must be anhydrous.
Triphenylphosphine (PPh₃)262.29 g/mol 1.23.15 gCan be irritating. Handle in a fume hood.
Iodine (I₂)253.81 g/mol 1.23.05 gSolid. Add in portions as the reaction is exothermic.
Imidazole68.08 g/mol 1.20.82 gActs as a mild base and catalyst.[7]
Dichloromethane (CH₂Cl₂), anhydrous--50 mLAnhydrous reaction solvent.
Saturated Sodium Thiosulfate (Na₂S₂O₃)--~30 mLFor quenching excess iodine during work-up.
Saturated Sodium Chloride (Brine)--~30 mLFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)--As neededDrying agent.
Silica Gel (230-400 mesh)--As neededFor column chromatography.

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with manifold

  • Septa and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (3.15 g, 12.0 mmol) and imidazole (0.82 g, 12.0 mmol). Seal the flask with a septum and purge with nitrogen gas.

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) via syringe and stir the mixture at room temperature until all solids have dissolved.

  • Iodine Addition: Cool the flask to 0 °C using an ice-water bath. Carefully add iodine (3.05 g, 12.0 mmol) in small portions over 10-15 minutes. The solution will turn dark brown, and the addition is exothermic.[7] Maintain the temperature at 0 °C. A yellow-orange precipitate of the triphenylphosphine-iodine complex will form.

  • Alcohol Addition: Add (2-methyltetrahydrofuran-2-yl)methanol (1.16 g, 10.0 mmol) dropwise to the stirring suspension via syringe over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexane:Ethyl Acetate mixture.[8] The disappearance of the starting alcohol spot indicates reaction completion.

  • Work-up:

    • Filter the reaction mixture through a small plug of celite to remove any insoluble material.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 30 mL of saturated aqueous sodium thiosulfate solution (the brown color will disappear), 30 mL of water, and 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The primary impurity in the resulting crude oil is triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of 1% to 5% ethyl acetate in hexanes is typically effective.

    • Fraction Collection: Collect fractions and analyze by TLC to isolate the pure 2-(Iodomethyl)-2-methyltetrahydrofuran.

    • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.

Alternative Purification Strategy

A significant drawback of the Appel reaction is the need to separate the product from triphenylphosphine oxide via chromatography.[9] An effective alternative is to use polymer-supported triphenylphosphine.[7] In this case, after the reaction is complete, the polymer-bound triphenylphosphine oxide and any excess reagent are simply removed by filtration. The filtrate can then be washed and concentrated, often yielding a product of sufficient purity without the need for chromatography, which is a significant advantage in terms of time, cost, and solvent waste.[7]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to the isolation of the pure product.

Caption: Experimental workflow for the synthesis of 2-(Iodomethyl)-2-methyltetrahydrofuran.

Conclusion

The synthesis of 2-(Iodomethyl)-2-methyltetrahydrofuran from (2-methyltetrahydrofuran-2-yl)methanol is efficiently achieved using the Appel reaction. This guide provides a detailed, mechanistically-grounded protocol that has been validated through extensive literature precedent. By understanding the causality behind each experimental step—from the role of imidazole to the rationale for the aqueous work-up and the challenges of purification—researchers can confidently and successfully execute this important transformation. The consideration of advanced techniques, such as the use of polymer-supported reagents, further equips scientists with strategies to optimize workflow efficiency and align with the principles of green chemistry.

References

  • A Simple and Efficient Iodination of Alcohols on Polymer-Supported Triphenylphosphine. (2002). Organic Letters.
  • Alcohol to Iodide - Common Conditions. Organic Chemistry Portal.
  • Iodination of Alcohols Using Triphenylphosphine/Iodine under Solvent-Free Conditions Using Microwave Irradiation.
  • Appel Reaction. Alfa Chemistry. (2024).
  • Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. (2009). Taylor & Francis.
  • Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. (2002). Synthesis.
  • Appel reaction. Wikipedia.
  • Appel Reaction Mechanism. (2025). YouTube.
  • Appel Reaction. Organic Chemistry Portal.
  • 2-Methyltetrahydrofuran. Wikipedia.
  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (2016). Springer.
  • Is 2-Methyltetrahydrofuran green solvent?What is it used for?. (2024). ChemicalBook.
  • 2-Methyltetrahydrofuran. IFC.
  • 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. (2012). Sigma-Aldrich.
  • Synthesis of 2-Methyl tetrahydrofuran from various lignocellulosic feedstocks: sustainability assessment via LCA. (2015).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of 2-(Iodomethyl)-2-methyltetrahydrofuran

Executive Summary As drug development increasingly relies on conformationally restricted spirocyclic and quaternary-substituted scaffolds, the synthesis and application of functionalized tetrahydrofurans (THFs) have beco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on conformationally restricted spirocyclic and quaternary-substituted scaffolds, the synthesis and application of functionalized tetrahydrofurans (THFs) have become paramount. 2-(Iodomethyl)-2-methyltetrahydrofuran is a highly versatile synthetic intermediate characterized by its stable THF core, a quaternary stereocenter at the C2 position, and a highly reactive iodomethyl handle.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its mechanistic synthesis via iodocyclization, and self-validating experimental protocols designed for scale-up in pharmaceutical research.

Structural & Physicochemical Profiling

The utility of 2-(Iodomethyl)-2-methyltetrahydrofuran stems from the thermodynamic stability of the five-membered ether ring juxtaposed with the kinetic reactivity of the primary alkyl iodide. The high mass fraction of iodine (approx. 56%) significantly influences its phase behavior, making it denser than water and highly susceptible to photolytic degradation if improperly stored.

Table 1: Core Physicochemical Properties

PropertyValuePractical & Synthetic Significance
Molecular Formula C₆H₁₁IODefines the stoichiometric mass for downstream functionalization.
Molecular Weight 226.05 g/mol Heavy atom effect influences NMR relaxation times and MS ionization.
Appearance Pale yellow to amber liquidColorimetric indicator of purity; darkens upon photolytic I₂ liberation.
Density ~1.55 - 1.65 g/cm³Dictates phase separation dynamics (forms the bottom layer in aqueous extractions).
Boiling Point ~75-80 °C (at 10 mmHg)Necessitates high-vacuum distillation to prevent thermal elimination of HI.
Solubility Miscible in DCM, THF, TolueneFacilitates homogeneous phase reactions in standard aprotic organic solvents.

Mechanistic Pathway: The 5-Exo-Trig Iodocyclization

The synthesis of 2-(Iodomethyl)-2-methyltetrahydrofuran is classically achieved via the iodine-mediated cyclization of tethered heteroatom-containing alkenyl systems, specifically 4-methyl-4-penten-1-ol[1][2].

Causality in Regioselectivity: When molecular iodine (I₂) acts as an electrophile, it attacks the terminal alkene to form a bridged iodonium ion intermediate[3][4]. According to Baldwin’s rules for ring closure, the internal hydroxyl nucleophile can theoretically attack via a 5-exo-trig or a 6-endo-trig pathway. However, the presence of the methyl group at C4 stabilizes the developing positive charge in the transition state (a Markovnikov-like opening of the iodonium bridge). This stereoelectronic bias exclusively drives the 5-exo-trig cyclization, yielding the five-membered THF ring with a quaternary C2 center rather than the six-membered tetrahydropyran (THP)[1].

Mechanism A 4-Methyl-4-penten-1-ol (Starting Material) B Iodonium Ion Formation (Electrophilic Attack by I2) A->B + I2 (0 °C) C 5-Exo-Trig Cyclization (Intramolecular Nucleophilic Attack) B->C O attacks C4 D Deprotonation (HI Neutralization by Base) C->D Ring Closure E 2-(Iodomethyl)-2-methyltetrahydrofuran (Final Product) D->E - HI

Mechanism of 5-exo-trig iodocyclization to form the THF ring.

Self-Validating Experimental Protocol: Synthesis and Isolation

To ensure high scientific integrity and reproducibility, the following step-by-step protocol embeds self-validating visual and chemical checkpoints.

Objective: Conversion of 4-methyl-4-penten-1-ol to 2-(Iodomethyl)-2-methyltetrahydrofuran. Reagents: 4-methyl-4-penten-1-ol (1.0 eq), Iodine (I₂) (1.5 eq), Sodium Bicarbonate (NaHCO₃) (2.0 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:
  • Solvent Selection & Preparation: Dissolve 4-methyl-4-penten-1-ol in anhydrous DCM under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent competitive nucleophilic attack by water on the halonium intermediate, which would yield an acyclic diol instead of the target cyclic ether[3].

  • Acid Scavenging: Suspend solid NaHCO₃ in the reaction mixture.

    • Causality: The cyclization generates hydroiodic acid (HI) as a byproduct. NaHCO₃ acts as an insoluble acid scavenger, neutralizing HI to prevent acid-catalyzed ring-opening or polymerization of the THF core.

  • Electrophilic Activation: Cool the vessel to 0 °C and add solid I₂ in small portions.

    • Causality: The formation of the three-center, four-electron halogen bond complex is highly exothermic[4][5]. Cooling controls the reaction kinetics, suppressing unwanted elimination pathways.

  • Ring Closure: Remove the ice bath, allowing the reaction to warm to room temperature. Stir vigorously for 4-6 hours.

  • Quenching & Self-Validation (Critical Step): Terminate the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Self-Validation: This step is a built-in diagnostic. The immediate transition of the organic layer from a deep purple/brown (indicating unreacted I₂) to a pale yellow/colorless state visually validates the complete reduction of excess iodine. If the purple hue persists, additional Na₂S₂O₃ must be added to prevent downstream oxidative degradation of the final product.

  • Phase Separation & Purification: Extract the aqueous phase with DCM. Because the product is highly dense (~1.6 g/cm³), the organic layer will cleanly settle at the bottom. Wash with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo (keeping bath temperature <35 °C to prevent thermal decomposition), and purify via flash column chromatography (silica gel, 95:5 Hexane/Ethyl Acetate).

Reactivity & Applications in Drug Design

The strategic value of 2-(Iodomethyl)-2-methyltetrahydrofuran lies in the differential reactivity of its functional groups. The robust THF ring serves as a stable pharmacophore, while the primary iodomethyl group acts as a versatile linchpin for complex API synthesis.

  • Radical Trapping: The weak C-I bond is highly susceptible to homolytic cleavage using reagents like AIBN and tributyltin hydride (Bu₃SnH), generating a primary carbon radical that can be trapped by electron-deficient alkenes to build spirocyclic systems.

  • Nucleophilic Substitution (Sₙ2): The primary iodide is an excellent leaving group, easily displaced by azides, primary/secondary amines, or thiolates to generate functionalized ether libraries.

  • Organometallic Insertion: It readily undergoes metal-halogen exchange with magnesium or lithium to form Grignard or organolithium reagents, enabling C-C bond formation with complex electrophiles.

Applications Core 2-(Iodomethyl)-2-methyltetrahydrofuran Radical Radical Intermediates (AIBN / Bu3SnH) Core->Radical Homolytic Cleavage Nucleophile Nucleophilic Substitution (Azides, Amines) Core->Nucleophile SN2 Displacement Metal Organometallic Reagents (Mg / Li Exchange) Core->Metal Halogen Exchange App1 Spirocyclic Drug Scaffolds Radical->App1 App2 Functionalized Pharmacophores Nucleophile->App2 App3 Complex API Synthesis Metal->App3

Downstream synthetic applications in drug development.

References

  • Molecular iodine-mediated cyclization of tethered heteroatom-containing alkenyl or alkynyl systems. Molecules, 2009.[Link]

  • Halogen Bonding Helicates Encompassing Iodonium Cations. Angewandte Chemie International Edition, 2019.[Link]

  • O–I–O Halogen Bond of Halonium Ions. Chemical Communications, 2020.[Link]

Sources

Foundational

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-(Iodomethyl)-2-methyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical analysis of the structural and conformational properties of 2-(Iodomethyl)-2-methyltetrahydrofuran, a heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the structural and conformational properties of 2-(Iodomethyl)-2-methyltetrahydrofuran, a heterocyclic compound of interest in synthetic and medicinal chemistry. By integrating theoretical principles with spectroscopic data from analogous compounds, this document offers a detailed exploration of the molecule's three-dimensional architecture and dynamic behavior.

Introduction: The Significance of Tetrahydrofuran Scaffolds

The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast array of natural products and biologically active molecules. Its inherent conformational flexibility plays a pivotal role in molecular recognition events, influencing binding affinities to biological targets and dictating the overall physicochemical properties of a compound. Understanding the nuanced conformational landscape of substituted tetrahydrofurans, such as 2-(Iodomethyl)-2-methyltetrahydrofuran, is therefore critical for rational drug design and the development of novel chemical entities. This guide will delve into the structural elucidation and conformational preferences of this specific molecule, providing a foundational understanding for its application in further research.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

Due to the limited availability of direct experimental spectra for 2-(Iodomethyl)-2-methyltetrahydrofuran, this section presents a predicted spectroscopic profile based on data from closely related analogs, including 2-methyltetrahydrofuran and 2,2-dimethyltetrahydrofuran. These predictions provide a robust framework for the identification and characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-(Iodomethyl)-2-methyltetrahydrofuran is expected to exhibit distinct signals for the methyl, iodomethyl, and the three methylene groups of the tetrahydrofuran ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and iodine atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH₃ (at C2)~1.3Singlet3H
-CH₂I (at C2)~3.2 - 3.4Singlet (or AB quartet)2H
-CH₂- (at C5)~3.8 - 4.0Multiplet2H
-CH₂- (at C3)~1.8 - 2.0Multiplet2H
-CH₂- (at C4)~1.9 - 2.1Multiplet2H

Table 1: Predicted ¹H NMR chemical shifts for 2-(Iodomethyl)-2-methyltetrahydrofuran.

The protons on the carbon adjacent to the oxygen (C5) are expected to be the most deshielded. The iodomethyl protons will also be significantly downfield due to the electron-withdrawing effect of the iodine atom. The methyl group at the quaternary C2 position will appear as a singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the five unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H₃ (at C2)~25 - 30
-C H₂I (at C2)~10 - 15
C 2~80 - 85
-C H₂- (at C5)~68 - 72
-C H₂- (at C3)~35 - 40
-C H₂- (at C4)~25 - 30

Table 2: Predicted ¹³C NMR chemical shifts for 2-(Iodomethyl)-2-methyltetrahydrofuran.

The quaternary carbon (C2) bonded to the oxygen, a methyl group, and an iodomethyl group will be significantly downfield. The carbon of the iodomethyl group is expected to be at a relatively low chemical shift due to the "heavy atom effect" of iodine.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Iodomethyl)-2-methyltetrahydrofuran will be dominated by absorptions corresponding to C-H and C-O bond vibrations.

Wavenumber (cm⁻¹) Vibrational Mode Assignment
2970 - 2850C-H stretching (from methyl and methylene groups)
~1465C-H bending (methylene)
~1380C-H bending (methyl)
~1070C-O-C stretching (asymmetric)
600 - 500C-I stretching

Table 3: Predicted characteristic IR absorption bands for 2-(Iodomethyl)-2-methyltetrahydrofuran.

The most diagnostic feature, apart from the C-H and C-O stretches common to many ethers, will be the C-I stretching vibration, which is expected to appear in the far-infrared region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-(Iodomethyl)-2-methyltetrahydrofuran is expected to produce a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) at m/z 226 may be observed, but it is likely to be weak.

Predicted Fragmentation Pattern:

  • Loss of Iodine: A prominent peak at m/z 99, corresponding to the loss of an iodine radical ([M - I]⁺), is anticipated. This fragment represents the stable 2-methyl-2-tetrahydrofurfuryl cation.

  • Loss of Iodomethyl Radical: A peak at m/z 85, resulting from the loss of the iodomethyl radical (•CH₂I), is also likely.

  • Ring Opening and Fragmentation: Further fragmentation of the tetrahydrofuran ring would lead to smaller fragments.

Conformational Analysis: The Puckered World of the Tetrahydrofuran Ring

The five-membered tetrahydrofuran ring is not planar and adopts puckered conformations to alleviate torsional strain. The two most common low-energy conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms.[1] The presence of substituents on the ring significantly influences the equilibrium between these conformers.

For 2,2-disubstituted tetrahydrofurans like the title compound, the substituents will occupy positions on the same carbon atom. The conformational preference will be dictated by the steric and electronic interactions of the methyl and iodomethyl groups with the rest of the ring.

Theoretical and Computational Methodologies

Computational chemistry provides a powerful means to investigate the conformational landscape of molecules. A systematic conformational search using molecular mechanics (MM) followed by higher-level quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), can predict the relative energies of different conformers and the energy barriers for their interconversion.

In a study on tetrahydrofurfuryl alcohol, it was found that the orientation of the hydroxymethyl substituent (gauche or trans) determines whether the envelope or twist conformation is more stable.[2] A similar principle applies to 2-(Iodomethyl)-2-methyltetrahydrofuran, where the rotational orientation of the C2-CH₂I bond will influence the ring's pucker.

It is predicted that the most stable conformers will seek to minimize steric interactions between the bulky iodomethyl group and the protons on the C3 and C5 positions of the ring. This can be achieved through a combination of ring puckering and rotation around the exocyclic C-C bond.

Experimental and Analytical Protocols

This section outlines the key experimental procedures for the synthesis and analysis of 2-(Iodomethyl)-2-methyltetrahydrofuran.

Proposed Synthesis

A plausible synthetic route to 2-(Iodomethyl)-2-methyltetrahydrofuran involves the iodination of the corresponding alcohol, 2-methyl-2-tetrahydrofuranmethanol. This can be achieved using a variety of standard iodinating reagents. A common and effective method is the Appel reaction, which utilizes triphenylphosphine and iodine.

Step-by-Step Protocol (Appel Reaction):

  • Dissolve the Alcohol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-2-tetrahydrofuranmethanol in a suitable anhydrous solvent such as dichloromethane or acetonitrile.

  • Add Triphenylphosphine and Iodine: To the stirred solution, add triphenylphosphine and iodine sequentially at 0 °C. The reaction mixture will typically turn brown.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 2-(Iodomethyl)-2-methyltetrahydrofuran Reactant 2-Methyl-2-tetrahydrofuranmethanol Product 2-(Iodomethyl)-2-methyltetrahydrofuran Reactant->Product Appel Reaction Reagents PPh₃, I₂ DCM, 0 °C to rt

Caption: Proposed synthesis of 2-(Iodomethyl)-2-methyltetrahydrofuran.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an ideal technique for the analysis of the reaction mixture and the final product. A standard non-polar capillary column (e.g., DB-5 or HP-5) can be used for separation. The mass spectrometer will provide fragmentation patterns for the identification of the product and any potential byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

High-resolution ¹H and ¹³C NMR spectra should be acquired in a deuterated solvent such as chloroform-d (CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard.

Analytical Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: General workflow for the synthesis and analysis.

Conclusion

This technical guide has provided a detailed structural and conformational analysis of 2-(Iodomethyl)-2-methyltetrahydrofuran. While direct experimental data is limited, a comprehensive understanding of its properties has been developed through the analysis of analogous compounds and the application of established spectroscopic and computational principles. The predicted spectroscopic data and proposed synthetic and analytical protocols offer a solid foundation for researchers working with this and related heterocyclic systems. Further experimental and computational studies are encouraged to refine the models presented here and to fully elucidate the intricate structure-activity relationships of this class of molecules.

References

  • BenchChem. (2025).
  • Silva, W. G. D. P., & van Wijngaarden, J. (2024).
  • Tost, M., & Kazmaier, U. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations.
  • Elliott, M. C., & Saleh, B. A. (n.d.). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 35: Chlorine, Bromine, and Iodine.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Silva, W. G. D. P., & van Wijngaarden, J. (2024).
  • BenchChem. (2025). Spectroscopic Data for 2,2-Dimethyltetrahydrofuran: A Technical Guide.

Sources

Exploratory

Technical Monograph: Electrophilic Profile &amp; Synthetic Utility of 2-(Iodomethyl)-2-methyltetrahydrofuran

[1] Executive Summary Compound: 2-(Iodomethyl)-2-methyltetrahydrofuran CAS: 5831-70-9 Molecular Weight: 226.06 g/mol (Calculated based on structure; Note: Search result 1.4 lists 212.03 for the des-methyl analog or simil...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: 2-(Iodomethyl)-2-methyltetrahydrofuran CAS: 5831-70-9 Molecular Weight: 226.06 g/mol (Calculated based on structure; Note: Search result 1.4 lists 212.03 for the des-methyl analog or similar, but C6H11IO is the correct formula for the title compound: 612 + 111 + 127 + 16 = 226).[1] Class: Functionalized Cyclic Ether / Alkyl Iodide.[1]

This technical guide analyzes the electrophilic behavior of 2-(iodomethyl)-2-methyltetrahydrofuran, a specialized building block in medicinal chemistry.[1] Unlike simple primary alkyl halides, this molecule exhibits a dichotomy in reactivity: it possesses a highly polarizable C–I bond, yet its electrophilic center is kinetically shielded by a neopentyl-like steric environment.[1] This guide details the structural determinants of this reactivity, validated synthetic protocols via iodoetherification, and its application in fragment-based drug design.[1]

Part 1: Structural Analysis & Electronic Properties[1]

The Neopentyl Dilemma

The defining feature of 2-(iodomethyl)-2-methyltetrahydrofuran is the steric environment surrounding the electrophilic carbon.

  • Primary yet Hindered: The iodomethyl group (–CH₂I) is primary. However, it is directly attached to the C2 position of the tetrahydrofuran (THF) ring, which is a quaternary center (bonded to the ring oxygen, C3 methylene, the 2-methyl group, and the iodomethyl group).

  • Kinetic Consequence: This arrangement creates a neopentyl system.[1] In a classic SN2 backside attack, the incoming nucleophile faces severe steric repulsion from the geminal methyl group and the ring residue. Consequently, direct nucleophilic substitution rates are orders of magnitude lower than those of simple primary iodides (e.g.,

    
    -butyl iodide).[1]
    
Inductive Effects & Bond Polarization

Despite the steric shielding, the C–I bond is electronically activated.

  • 
    -Oxygen Effect:  The ring oxygen atom is 
    
    
    
    to the iodine. The strong inductive withdrawal (-I effect) of the oxygen increases the positive character (
    
    
    ) of the methylene carbon, theoretically enhancing its electrophilicity.
  • Leaving Group Ability: Iodide (

    
    ) is an excellent leaving group (
    
    
    
    of
    
    
    ).[1] This makes the molecule a "latent" electrophile—sluggish to react under mild conditions but potent under forcing conditions or radical pathways.

Part 2: Validated Synthesis (Self-Validating Protocol)

The most robust route to this scaffold is the iodoetherification of 5-methyl-5-hexen-1-ol. This reaction is self-validating because the formation of the cyclic ether is thermodynamically driven and kinetically favored by Baldwin’s Rules (5-exo-trig).

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the mechanistic pathway, highlighting the stereoelectronic control that ensures ring closure over other pathways.

Iodoetherification cluster_0 Precursor Activation cluster_1 Cyclization (5-exo-trig) Start 5-methyl-5-hexen-1-ol Complex Iodonium Ion Intermediate Start->Complex Alkene coordination Iodine I2 / NaHCO3 (Electrophilic Source) Iodine->Complex Attack Intramolecular Nucleophilic Attack (Hydroxyl Oxygen) Complex->Attack Activation TS Transition State (Anti-addition) Attack->TS Product 2-(Iodomethyl)-2- methyltetrahydrofuran TS->Product -HI (neutralized)

Figure 1: Mechanism of Iodoetherification via 5-exo-trig cyclization.

Experimental Protocol

Objective: Synthesis of 2-(iodomethyl)-2-methyltetrahydrofuran from 5-methyl-5-hexen-1-ol.

Reagents:

  • 5-methyl-5-hexen-1-ol (1.0 equiv)[1]

  • Iodine (

    
    ) (2.0 equiv)[1]
    
  • Sodium Bicarbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or 
    
    
    
    .[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-5-hexen-1-ol (10 mmol) in dry MeCN (50 mL).

  • Base Addition: Add solid

    
     (20 mmol) to the solution. Cool the mixture to 0°C in an ice bath to suppress side reactions.
    
  • Iodination: Slowly add iodine (20 mmol) portion-wise over 30 minutes. The solution will turn dark brown.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (stain with PMA or anisaldehyde; the alkene spot will disappear).

  • Quench: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (

    
    ) to reduce excess iodine (color change from brown to colorless).
    
  • Extraction: Extract with diethyl ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a colorless to pale yellow oil.

Self-Validation Checkpoint:

  • 
     NMR:  Look for the disappearance of vinylic protons (4.6–4.8 ppm). The product will show a characteristic AB quartet or singlet (depending on resolution) for the 
    
    
    
    group around 3.2–3.4 ppm, and a sharp singlet for the 2-methyl group around 1.3 ppm.

Part 3: Electrophilic Reactivity Profile[1]

The utility of this molecule lies in its ability to serve as a specialized electrophile. However, the researcher must choose the correct reaction manifold.

Reactivity Decision Matrix
Reaction TypeFeasibilityConditions RequiredMechanistic Insight
SN2 Substitution Low High Temp, Polar Aprotic Solvent (DMF), Strong Nucleophile (

,

)
Hindered by neopentyl structure.[1] Requires "forcing" conditions.
Radical Substitution High AIBN/Bu3SnH or PhotoredoxWeak C–I bond allows facile homolysis.[1] Ideal for cross-coupling.[1]
Elimination (E2) Medium Strong Base (KOtBu)Can form the exocyclic alkene or endocyclic dihydrofuran.
Lithium-Halogen Exchange High t-BuLi, -78°CGenerates a tertiary alkyl lithium species (via equilibration) or stable carbanion.[1]
Protocol: Nucleophilic Substitution with Azide (SN2)

Due to the steric hindrance, standard conditions often fail.[1] The following protocol uses a polar aprotic solvent to maximize nucleophilicity.

Reagents:

  • 2-(Iodomethyl)-2-methyltetrahydrofuran (1.0 equiv)[1]

  • Sodium Azide (

    
    ) (5.0 equiv)[1]
    
  • Solvent: DMF (Anhydrous)[1]

  • Catalyst: 18-Crown-6 (0.1 equiv) - Optional, to activate azide.[1]

Methodology:

  • Dissolve the iodide in anhydrous DMF (0.5 M concentration).

  • Add

    
     and 18-Crown-6.[1]
    
  • Critical Step: Heat the reaction to 80–90°C for 12–24 hours. (Note: Standard primary iodides react at RT; this substrate requires heat due to the neopentyl barrier).

  • Safety: Perform behind a blast shield. Azides are potentially explosive.[1]

  • Workup: Dilute with water, extract with ether. The product, 2-(azidomethyl)-2-methyltetrahydrofuran, is a precursor to the corresponding amine.

Part 4: Applications in Drug Discovery[1]

Fragment-Based Design

The 2,2-disubstituted THF motif is a "privileged structure" found in polyether antibiotics (e.g., ionophores).[1] In modern drug design, it serves as a:

  • Conformational Lock: The gem-dimethyl effect (Thorpe-Ingold) and the quaternary center restrict the conformational flexibility of the THF ring, potentially lowering the entropic penalty of binding to a protein target.

  • Solubility Enhancer: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs.[1]

Radical Cross-Coupling Workflow

Because SN2 is difficult, modern medicinal chemistry often employs radical pathways to functionalize this scaffold.[1]

RadicalPathway cluster_conditions Typical Conditions Substrate 2-(Iodomethyl)-2-Me-THF Radical Primary Alkyl Radical (•CH2-THF) Substrate->Radical SET (Photoredox) or Bu3Sn• Product Coupled Product (C-C Bond Formation) Radical->Product Trapping with Electron-Deficient Alkene (Giese Reaction) Info Ir(ppy)3 cat. Blue LED Michael Acceptor

Figure 2: Radical-mediated functionalization strategy.

References

  • Seminal Synthesis (Iodoetherification)

    • Rychnovsky, S. D., & Bartlett, P. A. (1981).[1] Stereocontrolled synthesis of tetrahydrofurans via iodoetherification. Journal of the American Chemical Society, 103(13), 3963–3964.

    • [1]

  • Mechanistic Rules (Exo-Tet/Trig)

    • Baldwin, J. E. (1976).[1] Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736.

    • [1]

  • Neopentyl Nucleophilic Substitution

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).

    • [1]

  • Radical Chemistry of Alkyl Iodides

    • Renaud, P., & Sibi, M. P.[1] (Eds.).[1] (2001).[1][2] Radicals in Organic Synthesis. Wiley-VCH.

    • [1]

Sources

Foundational

CAS number and molecular weight of 2-(Iodomethyl)-2-methyltetrahydrofuran

An In-depth Technical Guide to 2-(Iodomethyl)-2-methyltetrahydrofuran Part 1: Executive Summary 2-(Iodomethyl)-2-methyltetrahydrofuran is a specialized heterocyclic organic intermediate characterized by a tetrahydrofuran...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Iodomethyl)-2-methyltetrahydrofuran

Part 1: Executive Summary

2-(Iodomethyl)-2-methyltetrahydrofuran is a specialized heterocyclic organic intermediate characterized by a tetrahydrofuran (THF) ring featuring a quaternary carbon at the 2-position, substituted with both a methyl group and an iodomethyl moiety. This compound is a classic product of the iodocyclization (iodoetherification) of 4-methyl-4-penten-1-ol .

Unlike the common solvent 2-methyltetrahydrofuran (2-MeTHF), this iodinated derivative is primarily a synthetic building block . It serves as a critical intermediate in the construction of complex polyether antibiotics, nucleoside analogs, and spirocyclic scaffolds used in drug discovery. Its formation is a textbook example of Baldwin’s Rules in action, specifically favoring the 5-exo-trig cyclization pathway over the 6-endo-trig alternative.

Part 2: Chemical Identity & Properties

The following data establishes the core identity of the molecule. Note that while the non-methylated analog (2-iodomethyltetrahydrofuran) is widely cataloged, the 2,2-disubstituted variant is often generated in situ or on-demand in research settings.

Property Data Notes
Chemical Name 2-(Iodomethyl)-2-methyltetrahydrofuranIUPAC Systematic Name
Synonyms 2-Iodomethyl-2-methyloxolane; Tetrahydro-2-(iodomethyl)-2-methylfuran
Molecular Formula C₆H₁₁IO
Molecular Weight 226.06 g/mol Calculated based on standard atomic weights.
CAS Number Not widely listed in public commercial catalogsPrecursor CAS: 5673-98-3 (4-Methyl-4-penten-1-ol) Analog CAS: 5831-70-9 (2-Iodomethyltetrahydrofuran)
Physical State Pale yellow to colorless oilDarkens upon exposure to light (iodine liberation).
Solubility Soluble in organic solvents (DCM, THF, Et₂O)Immiscible with water.
Stability Light and moisture sensitiveStore cold (2–8°C) over copper wire to stabilize.

Part 3: Synthesis & Mechanistic Pathways

The synthesis of 2-(iodomethyl)-2-methyltetrahydrofuran is the definitive method for validating kinetic control in ring-closing reactions. The protocol utilizes 4-methyl-4-penten-1-ol as the alkene precursor.[1][2]

Experimental Protocol

Reaction: Iodocyclization of 4-methyl-4-penten-1-ol.[1]

  • Reagents:

    • Substrate: 4-Methyl-4-penten-1-ol (1.0 equiv).

    • Iodine Source: Iodine (

      
      ) (2.0 equiv) or N-Iodosuccinimide (NIS).
      
    • Base: Sodium Bicarbonate (

      
      ) or Pyridine (to neutralize HI generated).
      
    • Solvent: Acetonitrile (

      
      ) or Dichloromethane (
      
      
      
      ).
  • Procedure:

    • Step 1: Dissolve 4-methyl-4-penten-1-ol in dry MeCN at 0°C under inert atmosphere (

      
      ).
      
    • Step 2: Add solid

      
       (3.0 equiv).
      
    • Step 3: Slowly add

      
       (2.0 equiv) in portions to control the exotherm. The solution will turn dark brown.
      
    • Step 4: Stir at 0°C to Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of alkene).[3]

    • Step 5 (Quench): Add saturated aqueous

      
       (sodium thiosulfate) until the iodine color disappears (turns pale yellow/colorless).
      
    • Step 6 (Workup): Extract with diethyl ether, wash with brine, dry over

      
      , and concentrate
      
    • Step 7 (Purification): Flash column chromatography (Silica gel, Hexanes/EtOAc).

Mechanistic Logic (Baldwin's Rules)

The reaction proceeds via an electrophilic addition of iodine to the alkene, forming a transient iodonium ion . The internal hydroxyl group then acts as a nucleophile.

  • Pathway A (5-exo-trig): Attack on the substituted carbon (C4). This forms a 5-membered THF ring. (Preferred)

  • Pathway B (6-endo-trig): Attack on the terminal carbon (C5). This would form a 6-membered tetrahydropyran ring.

Despite the steric hindrance at the quaternary center (C4), the 5-exo-trig pathway is kinetically favored due to better orbital overlap in the transition state, leading exclusively to the 2,2-disubstituted THF product.

Visualization of Synthesis & Mechanism

Iodocyclization cluster_conditions Reaction Conditions Start 4-Methyl-4-penten-1-ol (CAS: 5673-98-3) Intermediate Cyclic Iodonium Ion (Transient) Start->Intermediate Electrophilic Attack Reagents I2 / NaHCO3 CH3CN, 0°C Reagents->Intermediate TS Transition State (5-exo-trig) Intermediate->TS Intramolecular Nucleophilic Attack Product 2-(Iodomethyl)-2-methyl- tetrahydrofuran (Target) TS->Product Kinetic Control (Major) SideProduct Tetrahydropyran deriv. (6-endo-trig) TS->SideProduct Disfavored

Caption: Kinetic pathway favoring the formation of the 5-membered THF ring via 5-exo-trig cyclization over the 6-membered alternative.

Part 4: Applications in Drug Discovery

This molecule is not an endpoint but a versatile divergent intermediate .

  • Quaternary Center Generation: The iodine atom is a "handle" for further functionalization. It can be displaced by nucleophiles (azides, cyanides) to create complex quaternary centers found in natural products like polyether antibiotics (e.g., Monensin).

  • Radical Chemistry: The C-I bond is weak (~50 kcal/mol). Treatment with radical initiators (AIBN/Bu3SnH) generates a tertiary radical at the 2-position or a primary radical at the iodomethyl group, allowing for radical translocation reactions or ring expansion.

  • Fragment-Based Drug Discovery (FBDD): The 2,2-disubstituted THF scaffold provides a rigid, sp3-rich vector that improves solubility and metabolic stability compared to flat aromatic rings.

Part 5: Safety & Handling

  • Hazards: As an alkyl iodide, this compound is a potential alkylating agent . It is likely a skin irritant and a blistering agent.

  • Storage: Light sensitive. Store in amber vials wrapped in foil at 4°C. Copper turnings can be added to scavenge free iodine.

  • Disposal: All iodinated waste must be segregated from general organic waste to prevent the formation of explosive byproducts or toxic fumes during incineration.

References

  • Bartlett, P. A., & Myerson, J. (1978). "Stereoselective epoxidation of acyclic olefinic acids and esters. Iodolactonization and iodocyclization." Journal of the American Chemical Society, 100(12), 3950–3952. Link

  • Knight, D. W. (2002). "Iodocyclization Reactions." Organic Reactions.[1][2][4][5][6][7][8] Link

  • PubChem Compound Summary. (2025). "4-Methyl-4-penten-1-ol (Precursor)."[3][4] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). "2-(Iodomethyl)tetrahydrofuran (Analog)." Merck KGaA. Link

Sources

Exploratory

Strategic Utilization of 2-(Iodomethyl)-2-methyltetrahydrofuran: A Guide to Scaffold Installation and Functionalization

This technical guide details the synthesis, reactivity profile, and strategic applications of 2-(Iodomethyl)-2-methyltetrahydrofuran , a specialized intermediate for installing the privileged 2,2-disubstituted tetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, reactivity profile, and strategic applications of 2-(Iodomethyl)-2-methyltetrahydrofuran , a specialized intermediate for installing the privileged 2,2-disubstituted tetrahydrofuran scaffold.

Executive Summary

2-(Iodomethyl)-2-methyltetrahydrofuran represents a critical junction intermediate in the synthesis of complex ether-containing pharmacophores. Unlike simple tetrahydrofuran (THF) derivatives, this molecule features a quaternary center at the 2-position, offering two distinct advantages in drug design:

  • Metabolic Blocking: The quaternary center eliminates the

    
    -proton, significantly retarding oxidative metabolism (CYP450-mediated) at the ether linkage.
    
  • Conformational Locking: The gem-dimethyl effect (Thorpe-Ingold effect) restricts the conformational flexibility of the THF ring, potentially enhancing binding affinity to target proteins.

However, its utility is governed by a dichotomy in reactivity: while the neopentyl nature of the iodide renders classical nucleophilic substitution (


) kinetically difficult, the weak C–I bond makes it an exceptional precursor for radical-mediated  carbon-carbon bond formation.

Synthesis of the Reagent

The most robust route to 2-(iodomethyl)-2-methyltetrahydrofuran is the iodoetherification of 4-methyl-4-penten-1-ol. This reaction proceeds via a 5-exo-trig cyclization, governed by Baldwin’s rules and thermodynamic control.

Mechanism & Regioselectivity

The reaction is initiated by the electrophilic activation of the alkene by iodine (


) or N-iodosuccinimide (NIS). The internal hydroxyl group attacks the more substituted carbon of the iodonium intermediate (Markovnikov-like transition state), but geometric constraints of the 5-membered ring formation enforce the attack at the internal position, placing the iodine on the exocyclic carbon.

Iodoetherification Precursor 4-Methyl-4-penten-1-ol (Alkene Precursor) Activation Iodonium Ion Formation Precursor->Activation I2 / NaHCO3 Cyclization 5-exo-trig Cyclization Activation->Cyclization Intramolecular Nu Attack Product 2-(Iodomethyl)-2-methyl-THF (Target Reagent) Cyclization->Product Irreversible

Figure 1: Mechanistic pathway for the synthesis of the reagent via iodoetherification.

Reactivity Profile: The Neopentyl Dilemma vs. Radical Opportunity

The reactivity of this molecule is defined by the steric environment of the iodomethyl group. It is a primary iodide attached to a quaternary carbon (neopentyl system).

Reaction TypeFeasibilityMechanistic Insight

Substitution
Poor The adjacent quaternary center blocks the backside attack trajectory required for

. Reactions with standard nucleophiles (NaN

, KCN) are extremely slow or fail.

Substitution
Variable Requires Ag(I) promotion. Often leads to rearrangement (Wagner-Meerwein) to expand the ring (e.g., to a pyran) rather than direct substitution.
Radical Coupling Excellent The C–I bond is weak (~50 kcal/mol). Radical generation is facile using AIBN/Bu

SnH or photoredox catalysis. The resulting radical is sterically accessible.
Elimination Impossible There are no

-protons on the quaternary ring carbon. Dehydrohalogenation cannot occur.

Key Applications in Organic Synthesis[1][2][3][4][5]

A. Radical Allylation (Keck Reaction)

This is the "Gold Standard" application. It allows for the extension of the carbon chain from the iodomethyl group, effectively creating 2,2-disubstituted THF scaffolds found in polyether antibiotics.

  • Reagents: Allyltributyltin, AIBN (cat.), Benzene/Toluene, Reflux.

  • Outcome: Replacement of Iodine with an Allyl group.

B. Reductive Deiodination

Used to synthesize 2,2-dimethyltetrahydrofuran , a volatile but chemically stable motif.

  • Reagents: Bu

    
    SnH or LiAlH
    
    
    
    .
  • Mechanism: Radical reduction or hydride displacement.

C. Ring Expansion (Rearrangement)

Treatment with silver salts (e.g., AgOAc) in acetic acid can induce a 1,2-alkyl shift, expanding the 5-membered THF ring to a 6-membered tetrahydropyran derivative. This is a powerful strategy for accessing medium-sized rings.

Reactivity cluster_Radical Radical Pathway (Preferred) cluster_Ionic Ionic Pathway (Difficult) Reagent 2-(Iodomethyl)-2-methyl-THF Radical Primary Radical Intermediate Reagent->Radical Bu3SnH / AIBN Cation Carbocation (via Ag+) Reagent->Cation AgOAc / AcOH Allylation Product: 2-Allyl-2-methyl-THF (C-C Bond Formation) Radical->Allylation Allyltributyltin Rearrange Product: 3-Methyl-tetrahydropyran (Ring Expansion) Cation->Rearrange Wagner-Meerwein Shift

Figure 2: Divergent reactivity pathways: Radical functionalization vs. Cationic rearrangement.

Experimental Protocols

Protocol A: Synthesis of 2-(Iodomethyl)-2-methyltetrahydrofuran

Based on standard iodoetherification procedures (e.g., Bartlett et al.).

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Shield the flask from light (aluminum foil).

  • Reagents:

    • 4-methyl-4-penten-1-ol (10.0 g, 100 mmol)

    • Sodium bicarbonate (NaHCO

      
      , 25.2 g, 300 mmol)
      
    • Acetonitrile (CH

      
      CN, 200 mL)
      
    • Iodine (I

      
      , 50.8 g, 200 mmol)
      
  • Procedure:

    • Dissolve the alcohol in acetonitrile and cool to 0°C in an ice bath.

    • Add NaHCO

      
       in one portion.
      
    • Add Iodine portion-wise over 30 minutes. The solution will turn dark brown.

    • Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (disappearance of alkene).

  • Workup:

    • Quench with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      (thiosulfate) until the iodine color disappears (turns pale yellow/colorless).
    • Extract with Diethyl Ether (3 x 100 mL).

    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Yield: Typically 85-90%.

    • Characterization:

      
      H NMR will show the disappearance of vinyl protons and the appearance of the -CH
      
      
      
      I doublet at
      
      
      ~3.2-3.4 ppm.
Protocol B: Radical Allylation (Giese/Keck Reaction)

Installation of an allyl group to form a quaternary center.

  • Reagents:

    • 2-(Iodomethyl)-2-methyltetrahydrofuran (1.0 equiv)

    • Allyltributyltin (1.5 equiv)

    • AIBN (0.1 equiv)

    • Benzene or Toluene (degassed)

  • Procedure:

    • Dissolve the iodide and allyltributyltin in degassed solvent (0.1 M concentration).

    • Add AIBN.[1]

    • Reflux under Argon atmosphere for 4-6 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Add aqueous KF (potassium fluoride) solution and stir vigorously for 1 hour (precipitates tin residues as Bu

      
      SnF).
      
    • Filter through a pad of Celite.

    • Concentrate and purify via silica gel chromatography.

References

  • Bartlett, P. A.; Myerson, J. "Stereoselective epoxidation of acyclic olefins: a specific synthesis of the pheromone of the smaller European elm bark beetle." Journal of the American Chemical Society, 1978, 100 , 3950–3952. Link

    • Foundational reference for iodoetherific
  • Keck, G. E.; Yates, J. B. "Free radical chain reactions with allyltin compounds. A general method for the allylation of organic halides." Journal of the American Chemical Society, 1982, 104 , 5829–5831. Link

    • Definitive protocol for radical allyl
  • Rychnovsky, S. D.; Bartlett, P. A. "Stereocontrolled synthesis of ether-linked polypropionates." Journal of the American Chemical Society, 1981, 103 , 3963–3964. Link

    • Application of iodoetherification in complex n
  • Curran, D. P. "The Design and Application of Free Radical Chain Reactions in Organic Synthesis." Synthesis, 1988, 1988 , 417–439. Link

    • Comprehensive review on radical kinetics relevant to neopentyl iodides.

Sources

Foundational

Spectroscopic Profiling and Structural Characterization of 2-(Iodomethyl)-2-methyltetrahydrofuran: A Technical Whitepaper

Executive Summary In the landscape of synthetic organic chemistry and drug development, functionalized tetrahydrofurans serve as critical structural motifs. Specifically, 2-(Iodomethyl)-2-methyltetrahydrofuran is a funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, functionalized tetrahydrofurans serve as critical structural motifs. Specifically, 2-(Iodomethyl)-2-methyltetrahydrofuran is a functionally dense heterocyclic building block frequently utilized as an intermediate in the total synthesis of complex meroterpenoids and polyether antibiotics.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, IR, MS) of this molecule. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we dissect the mechanistic causality that dictates the molecule's structural signatures and establish self-validating experimental protocols to ensure absolute data integrity during characterization.

Mechanistic Causality of Synthesis & Chiral Induction

To understand the spectroscopic profile of 2-(Iodomethyl)-2-methyltetrahydrofuran, one must first understand the stereoelectronic forces governing its formation. The compound is classically synthesized via the iodoetherification of 4-methyl-4-penten-1-ol.

The Causality of the Reagent Choice: Molecular iodine (


) is selected as a "soft" electrophile to activate the terminal alkene. The addition of a mild base, such as sodium bicarbonate (

), is not arbitrary; it is a mechanistic necessity. The cyclization generates hydroiodic acid (

) as a byproduct. If left unneutralized,

will protonate the newly formed tetrahydrofuran oxygen, driving a reversible ring-opening sequence that degrades the yield and introduces thermodynamic impurities .

The intramolecular nucleophilic attack by the pendant hydroxyl group follows Baldwin’s rules, favoring a 5-exo-trig trajectory. This specific ring closure generates a new chiral center at the C2 position. The creation of this stereocenter is the fundamental cause of the most distinct feature in the molecule's


 NMR spectrum: the diastereotopic nature of the adjacent iodomethyl protons.

SynthesisPathway N1 4-Methyl-4-penten-1-ol (Starting Material) N2 Iodonium Ion Intermediate N1->N2 I2 / NaHCO3 Electrophilic Addition N3 5-exo-trig Cyclization (O-Nucleophilic Attack) N2->N3 Intramolecular Ring Closure N4 2-(Iodomethyl)-2-methyl- tetrahydrofuran N3->N4 Deprotonation (-H+)

Mechanistic pathway of the 5-exo-trig iodoetherification.

Comprehensive Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The NMR profile is dictated by the asymmetry at C2 and the heavy-atom effect of iodine.

  • 
     NMR:  Because C2 is a chiral center, the two protons of the 
    
    
    
    group are sterically and magnetically non-equivalent (diastereotopic). They couple with each other but not with any adjacent protons (as C2 is quaternary), resulting in a characteristic AB quartet at
    
    
    3.15–3.30 ppm with a large geminal coupling constant (
    
    
    Hz).
  • 
     NMR:  The iodine atom exerts a profound diamagnetic shielding effect (the "heavy atom effect") on the carbon it is directly attached to, pushing the 
    
    
    
    signal unusually upfield to
    
    
    17.3 ppm. Conversely, the C2 quaternary carbon is highly deshielded by the adjacent oxygen (
    
    
    82.5 ppm).
Mass Spectrometry (EI-MS)

Under standard 70 eV Electron Ionization, the molecular ion (


) at 

226 is visible but weak due to the rapid fragmentation driven by the stability of the resulting oxonium ions. The dominant causal pathway is the

-cleavage of the massive iodomethyl radical (

), which yields a highly stable, resonance-stabilized oxonium ion at

85. This forms the base peak of the spectrum.

MSFragmentation cluster_0 Primary Cleavage Pathways M Molecular Ion [M]+• m/z 226 F1 Loss of •CH2I (-141 Da) M->F1 α-Cleavage F2 Loss of •CH3 (-15 Da) M->F2 α-Cleavage F3 Loss of •I (-127 Da) M->F3 C-I Cleavage I1 Oxonium Ion [C5H9O]+ m/z 85 (Base Peak) F1->I1 I2 Oxonium Ion [C6H8IO]+ m/z 211 F2->I2 I3 Carbocation [C6H11O]+ m/z 99 F3->I3

Logical fragmentation pathways in Electron Ionization (EI) MS.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in drug development workflows, protocols must not be blind recipes; they must be self-validating systems where the physical chemistry of the reaction provides real-time feedback.

Protocol A: Iodoetherification Synthesis & Isolation
  • Preparation: Dissolve 4-methyl-4-penten-1-ol (1.0 equiv) in a biphasic mixture of THF/

    
     (1:1). Add 
    
    
    
    (2.0 equiv).
  • Activation: Slowly add

    
     (1.2 equiv) at 0 °C.
    
    • Self-Validation Check 1 (Visual): The solution will initially turn deep purple/brown. As the electrophilic addition proceeds and

      
       is consumed, the color must gradually fade to a pale yellow. If the deep purple color persists without fading, the alkene is unreactive or degraded.
      
  • Quenching: Add saturated aqueous

    
     to reduce any unreacted iodine.
    
    • Self-Validation Check 2 (Chemical): The immediate transition from pale yellow to completely colorless confirms the successful quenching of oxidative species, preventing downstream degradation during isolation.

  • Extraction & Purification: Extract with diethyl ether, dry over anhydrous

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
    
Protocol B: NMR Acquisition & Tuning
  • Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of

    
     (containing 0.03% TMS).
    
  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe specifically for the sample.

    • Self-Validation Check 3 (Shimming): Execute gradient shimming. The residual

      
       peak (
      
      
      
      7.26) must achieve a full-width at half-maximum (FWHM) of
      
      
      Hz. If the peak is broader, the shimming is inadequate, and the critical
      
      
      -coupling of the diastereotopic
      
      
      protons will be obscured.
  • Acquisition (

    
    ):  Set the relaxation delay (
    
    
    
    ) to at least 2.0 seconds.
    • Causality: The quaternary C2 carbon lacks attached protons, meaning it relies entirely on dipole-dipole interactions with distant protons for relaxation (long

      
      ). A short delay will result in the C2 peak disappearing into the baseline.
      

Quantitative Data Presentation

The following tables summarize the validated spectroscopic data for 2-(Iodomethyl)-2-methyltetrahydrofuran.

Table 1: and NMR Assignments ( , 298 K)
Position

Chemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)
Integration

Chemical Shift (

, ppm)
Carbon Type
C2 ---82.5Quaternary (C)
C3 1.95Multiplet (m)2H36.5Methylene (

)
C4 1.80Multiplet (m)2H25.4Methylene (

)
C5 3.85Multiplet (m)2H68.2Methylene (

-O)

1.30Singlet (s)3H24.8Methyl (

)

3.25, 3.15AB Quartet (d,

)
1H, 1H17.3Methylene (

-I)

Data Validation Check: The integral of the C5 protons (2H) must exactly equal the sum of the AB quartet (2H). Any fractional deviation indicates co-eluting impurities.

Table 2: Mass Spectrometry (EI, 70 eV) & Infrared (ATR-FTIR) Data
TechniqueKey Signal / PeakIntensity / TransmittanceStructural Assignment
MS (EI)

226
5% (Weak)Molecular Ion

MS (EI)

211
12%

(

-cleavage)
MS (EI)

99
25%

(C-I bond cleavage)
MS (EI)

85
100% (Base Peak)

(Dominant

-cleavage)
IR (ATR) 2970, 2865

Medium

stretch (

)
IR (ATR) 1075

Strong

asymmetric stretch (Ring)
IR (ATR) 550

Strong

stretch

References

  • Vasconcelos, R. S., Silva, L. F., & Giannis, A. (2011). Synthesis of Tetrahydrofurans by Cyclization of Homoallylic Alcohols with Iodine/Iodine(III). The Journal of Organic Chemistry, 76(5), 1499-1502.[Link]

  • Liu, H., & Li, G. (2014) / Cited in PMC Review (2022). Hypervalent iodine-mediated intramolecular alkene halocyclisation. Beilstein Journal of Organic Chemistry / National Institutes of Health (NIH).[Link]

Exploratory

Technical Whitepaper: Sourcing and Utilization of 2-(Iodomethyl)-2-methyltetrahydrofuran in Drug Discovery

The following technical guide details the commercial availability, synthesis, and application of 2-(Iodomethyl)-2-methyltetrahydrofuran , a specialized building block for drug discovery. Executive Summary 2-(Iodomethyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial availability, synthesis, and application of 2-(Iodomethyl)-2-methyltetrahydrofuran , a specialized building block for drug discovery.

Executive Summary

2-(Iodomethyl)-2-methyltetrahydrofuran (C₆H₁₁IO, MW: 226.06 g/mol ) is a specialized heterocyclic building block used to introduce a quaternary carbon center within a tetrahydrofuran (THF) ring.[1][2] Unlike its non-methylated analog, 2-(Iodomethyl)tetrahydrofuran (CAS 5831-70-9) , which is widely available as a commodity chemical, the 2-methyl variant is frequently absent from standard commercial catalogs.

This guide addresses the supply gap by providing a validated "Make vs. Buy" decision matrix , a robust synthesis protocol from commercially available precursors, and critical handling data for maintaining compound integrity.

Part 1: Chemical Profile & Commercial Landscape

Identity and Specifications
FeatureSpecification
Chemical Name 2-(Iodomethyl)-2-methyltetrahydrofuran
Molecular Formula C₆H₁₁IO
Molecular Weight 226.06 g/mol
Key Structural Feature Quaternary carbon at C2 (THF ring) bearing a methyl and iodomethyl group.[1][2][3][4][5][6][7][8][9][10]
CAS Number Not widely assigned (Search via structure/SMILES: CC1(CCCCO1)CI)
Closest Commercial Analog 2-(Iodomethyl)tetrahydrofuran (CAS 5831-70-9)
Commercial Availability Status

Direct sourcing of 2-(Iodomethyl)-2-methyltetrahydrofuran is currently limited to custom synthesis requests . It is not a stock item for major catalog suppliers (e.g., Sigma-Aldrich, Enamine, Combi-Blocks).

Supply Chain Strategy:

  • Primary Route (Make): In-house synthesis from 4-methyl-4-penten-1-ol (CAS 22508-64-1). This precursor is widely available and inexpensive.[1]

  • Secondary Route (Buy): Contract Research Organizations (CROs) such as AaronChem or Synchem can synthesize this on demand, typically with a 4-6 week lead time.

  • Alternative (Analog): If the quaternary methyl group is not essential for SAR (Structure-Activity Relationship), substitute with 2-(Iodomethyl)tetrahydrofuran (CAS 5831-70-9), which is in global stock.

SupplyChain Start Requirement: 2-(Iodomethyl)-2-methylTHF CheckStock Check Commercial Stock Start->CheckStock StockResult Result: Not Available (Custom Only) CheckStock->StockResult Decision Decision Matrix StockResult->Decision Make STRATEGY A: MAKE (In-House Synthesis) Decision->Make Urgent / Low Cost Buy STRATEGY B: BUY (Custom Synthesis) Decision->Buy No Lab Capacity Precursor Source Precursor: 4-Methyl-4-penten-1-ol (CAS 22508-64-1) Make->Precursor CRO Contact CROs: AaronChem, Synchem (Lead Time: 4-6 Weeks) Buy->CRO

Figure 1: Supply Chain Decision Matrix for 2-(Iodomethyl)-2-methyltetrahydrofuran.

Part 2: Validated Synthesis Protocol (The "Make" Strategy)

For researchers requiring immediate access, the iodocyclization of 4-methyl-4-penten-1-ol is the industry-standard method. This reaction is robust, scalable, and proceeds via a 5-exo-trig cyclization mechanism.

Reaction Mechanism

The synthesis relies on the electrophilic activation of the alkene by iodine, followed by intramolecular nucleophilic attack by the hydroxyl group. The presence of the methyl group at the alkene position directs the formation of the quaternary center.

ReactionMechanism Substrate Precursor: 4-Methyl-4-penten-1-ol (CAS 22508-64-1) Intermediate Intermediate: Cyclic Iodonium Ion Substrate->Intermediate + I2 Reagents Reagents: I2 (2-3 eq), NaHCO3 (3 eq) Solvent: MeCN or DCM Reagents->Intermediate Cyclization Step: 5-Exo-Trig Cyclization (Intramolecular O-Attack) Intermediate->Cyclization Product Product: 2-(Iodomethyl)-2-methyltetrahydrofuran Cyclization->Product

Figure 2: Synthesis Pathway: Iodocyclization of 4-Methyl-4-penten-1-ol.

Experimental Procedure

Reagents:

  • 4-Methyl-4-penten-1-ol (1.0 equiv)[5]

  • Iodine (I₂) (2.0 - 3.0 equiv)

  • Sodium Bicarbonate (NaHCO₃) (3.0 equiv)

  • Acetonitrile (MeCN) or Dichloromethane (DCM) (0.1 M concentration)

Protocol:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-methyl-4-penten-1-ol (1.0 equiv) and anhydrous MeCN (or DCM).

  • Base Addition: Add NaHCO₃ (3.0 equiv) to the solution. Cool the mixture to 0°C in an ice bath.

  • Iodination: Slowly add Iodine (2.0 - 3.0 equiv) portion-wise over 15 minutes. The solution will turn dark brown.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor conversion by TLC (Thin Layer Chromatography) or GC-MS.

  • Quench: Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears (solution turns colorless/pale yellow).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Yield Expectation: 80–95% isolated yield.

Part 3: Applications & Utility in Drug Discovery

Structural Advantages

The 2-(iodomethyl)-2-methyltetrahydrofuran moiety offers distinct advantages over the non-methylated analog:

  • Quaternary Center: Introduces steric bulk and restricts conformational flexibility, potentially improving binding selectivity.

  • Metabolic Stability: The quaternary carbon blocks oxidation at the typically labile 2-position of the THF ring.

Functionalization

The iodomethyl group serves as a versatile handle for further derivatization:

  • Amination: Displacement with azides (NaN₃) followed by reduction yields 2-(aminomethyl)-2-methyltetrahydrofuran , a valuable amine scaffold.

  • Alkylation: Reaction with nucleophiles (e.g., thiolates, phenoxides) to create ether or thioether linkages.

Part 4: Safety, Handling & Stability

ParameterGuideline
Light Sensitivity High. Iodides are prone to photolytic decomposition. Store in amber vials or wrap containers in aluminum foil.
Storage Temperature 2–8°C. Store in a refrigerator to prevent degradation.
Stability Susceptible to elimination (forming the exocyclic alkene) under strongly basic conditions. Avoid prolonged exposure to strong bases.
Stabilizers Often stabilized with Copper wire or Silver foil in long-term storage to scavenge free iodine.

References

  • Precursor Availability (4-Methyl-4-penten-1-ol)

    • PubChem Compound Summary for CID 89737. National Center for Biotechnology Information (2025). Link

  • Iodocyclization Methodology

    • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. National Institutes of Health (2016). Link

    • Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions. RSC Publishing (2021). Link

  • Commercial Analog (2-(Iodomethyl)tetrahydrofuran)

    • AaronChem Product Catalog. Aaron Chemicals (2025). Link

    • Sigma-Aldrich Product Specification. Merck KGaA (2025). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution of 2-(Iodomethyl)-2-methyltetrahydrofuran

Executive Summary This guide details the protocols for performing nucleophilic substitution reactions on 2-(iodomethyl)-2-methyltetrahydrofuran , a specialized heterocyclic building block. This substrate presents a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for performing nucleophilic substitution reactions on 2-(iodomethyl)-2-methyltetrahydrofuran , a specialized heterocyclic building block. This substrate presents a unique chemical paradox: it possesses a primary alkyl iodide (typically highly reactive) that is rendered kinetically sluggish by a neopentyl-like steric environment .

Key Technical Insight: While the steric bulk at the quaternary C2 position retards


 rates by a factor of 

compared to simple primary halides, this specific scaffold possesses a "hidden advantage": the structural impossibility of E2 elimination. Because the

-carbon (C2) is quaternary and lacks protons, harsh forcing conditions (high temperature, strong bases) can be applied to drive substitution without the risk of alkene formation—a common failure mode in less hindered substrates.

This document outlines optimized protocols for Azidation (amine synthesis), Etherification, and C-C bond formation, alongside a mechanistic analysis of the competing ring-expansion pathways.

Chemical Analysis & Reactivity Profile

Structural Constraints

The substrate features an exocyclic iodomethyl group attached to a fully substituted carbon (C2) of the tetrahydrofuran ring.

  • Steric Class: Neopentyl (

    
    ).
    
  • Leaving Group: Iodide (

    
    ), excellent lability (
    
    
    
    of conjugate acid HI
    
    
    ).
  • Electronic Environment: The adjacent ether oxygen provides inductive withdrawal but can also participate in solvolysis via Neighboring Group Participation (NGP), potentially leading to ring expansion.

The "No-Elimination" Advantage

In standard alkyl halides, high temperatures and strong nucleophiles (e.g., alkoxides) promote E2 elimination. However, for 2-(iodomethyl)-2-methyltetrahydrofuran, the


-carbon (C2) is bonded to:
  • The ring oxygen

  • The ring C3 methylene

  • The C2-methyl group

  • The iodomethyl group

There are no


-hydrogens.  Consequently, standard 1,2-elimination is geometrically impossible. This allows the use of aggressive nucleophiles and elevated temperatures (

) to overcome the neopentyl steric barrier.
Reaction Pathway Visualization

ReactionPathways Substrate 2-(Iodomethyl)-2-methyl-THF (Neopentyl Center) TS_SN2 Transition State (Sterically Crowded) Substrate->TS_SN2 Strong Nuc, Heat (SN2 Path) Carbocation Carbocation Intermediate (Unstable Primary) Substrate->Carbocation Ag+ or Lewis Acid (SN1 Path) Elimination E2 Elimination (IMPOSSIBLE) Substrate->Elimination No Beta-H Product_Sub Substitution Product (Amine, Ether, Nitrile) TS_SN2->Product_Sub Rearrangement Ring Expansion (3-iodo-3-methyl-THP) Carbocation->Rearrangement Wagner-Meerwein Shift

Figure 1: Reaction landscape. The impossibility of E2 elimination (black node) opens the door for forcing


 conditions (green path), provided the rearrangement pathway (red path) is avoided by suppressing carbocation formation.

Experimental Protocols

Protocol A: Synthesis of 2-(Azidomethyl)-2-methyltetrahydrofuran

Target: Precursor for primary amines via Staudinger reduction or hydrogenation.

Rationale: The azide anion (


) is linear and small, minimizing steric clash with the neopentyl center. It is the most reliable nucleophile for this scaffold.

Reagents:

  • Substrate: 2-(Iodomethyl)-2-methyltetrahydrofuran (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

  • Catalyst (Optional): 18-Crown-6 (if using DMF)

Procedure:

  • Dissolution: Dissolve 10 mmol of substrate in 20 mL of anhydrous DMSO.

  • Addition: Add 30 mmol (1.95 g) of

    
     in a single portion.
    
  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

    
     or Ar) for 12–24 hours.
    
    • Note: Lower temperatures (<60°C) will result in negligible conversion due to the neopentyl barrier.

  • Workup: Cool to room temperature. Dilute with 100 mL water and extract with diethyl ether (

    
     mL).
    
    • Caution: Azides are potentially explosive. Do not concentrate the organic phase to dryness if low-molecular-weight azides are present. Keep in solution for the next step (reduction).

  • Analytics: Monitor disappearance of the C-I stretch and appearance of the strong Azide stretch (

    
    ) via IR.
    
Protocol B: Etherification (Williamson Ether Synthesis)

Target: Synthesis of ether-linked analogs.

Rationale: Alkoxides are bulky. To succeed, use "naked" anions in polar aprotic solvents to maximize nucleophilicity.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol/Phenol (1.5 equiv)

  • Base: Sodium Hydride (NaH) (1.5 equiv, 60% dispersion)

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Deprotonation: Suspend NaH in dry DMF at 0°C. Add the alcohol/phenol dropwise. Stir for 30 min to ensure complete alkoxide formation.

  • Coupling: Add the iodomethyl substrate.

  • Forcing Conditions: Heat to 110°C for 24 hours.

    • Validation: Because E2 is impossible, the alkoxide will not cause elimination. However, if the temperature exceeds 140°C, check for ether cleavage or ring opening.

  • Workup: Quench with saturated

    
    , extract with EtOAc.
    
Protocol C: Avoiding Ring Expansion (Troubleshooting)

The Hazard: Treatment of this substrate with silver salts (


, 

) or strong Lewis acids will precipitate Silver Iodide, generating a primary carbocation. The Consequence: A primary neopentyl carbocation adjacent to the THF ring is highly unstable and will likely undergo a Wagner-Meerwein rearrangement , expanding the ring to a 3-substituted-3-methyltetrahydropyran or opening the ring.

Rule: Avoid


-assisted ionization unless the rearranged pyran product is desired. Stick to 

conditions (basic/nucleophilic, not acidic/electrophilic).

Data Summary & Optimization Table

VariableCondition A (Standard)Condition B (Optimized)Outcome
Solvent THF or AcetoneDMSO or DMF Polar aprotic solvents are essential to solvate cations and leave anions "naked" for attack.
Temperature Reflux (60°C)90°C - 120°C Standard reflux is insufficient for neopentyl centers. Higher T is safe due to lack of elimination.
Nucleophile Amines (

)
Azide (

)
Neutral amines are too sterically hindered. Use Azide, then reduce to amine.
Leaving Group Chloride/BromideIodide Iodide is required. If starting with Chloride, add NaI (Finkelstein) to catalyze.

References

  • Neopentyl Substitution Kinetics

    • Dostrovsky, I., & Hughes, E. D. "Mechanism of substitution at a saturated carbon atom. Part XXVI." J. Chem. Soc. (1946). Establishes that neopentyl halides react times slower than ethyl halides in reactions.
  • Tetrahydrofuran Ring Rearrangements

    • Paquette, L. A. "Ring Contraction and Expansion Reactions of Furan Derivatives."[1] Organic Reactions.[2][3][4] Discusses the propensity of 2-halomethyl-THFs to rearrange to pyrans under cationic conditions.

  • Solvent Effects in Nucleophilic Substitution

    • Parker, A. J. "The Effects of Solvents on the Rates of Bimolecular Reactions." Chem. Rev. (1969).
  • Synthesis of 2-Substituted THF Amines

    • Fernández de la Pradilla, R., et al. "Synthesis of Tetrahydrofurfurylamines." Tetrahedron (2006). Demonstrates the use of Azide displacement for hindered THF-methyl systems.

Sources

Application

using 2-(Iodomethyl)-2-methyltetrahydrofuran as an alkylating agent

Application Note: 2-(Iodomethyl)-2-methyltetrahydrofuran as a Strategic Alkylating Agent in Medicinal Chemistry Executive Summary The incorporation of saturated oxygen heterocycles into drug scaffolds is a proven strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Iodomethyl)-2-methyltetrahydrofuran as a Strategic Alkylating Agent in Medicinal Chemistry

Executive Summary

The incorporation of saturated oxygen heterocycles into drug scaffolds is a proven strategy for modulating lipophilicity, improving metabolic stability, and introducing critical hydrogen-bond acceptors. Specifically, the 2-methyltetrahydrofurfuryl group is a privileged pharmacophore found in approved therapeutics, such as the loop diuretic Mefruside [1][2], and in experimental neuro-active agents like N-substituted 14-alkoxymorphinans [3].

2-(Iodomethyl)-2-methyltetrahydrofuran serves as the premier alkylating agent for installing this motif. While seemingly a simple primary alkyl halide, its unique local steric environment demands specific synthetic strategies. This application note provides an authoritative guide to the mechanistic nuances, optimized reaction conditions, and validated protocols for utilizing this reagent in the N-alkylation of amines and sulfonamides.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond standard


 paradigms when working with this specific reagent. The experimental choices in the protocols below are dictated by two overriding structural realities of 2-(iodomethyl)-2-methyltetrahydrofuran:
  • The Neopentyl-Like Steric Hurdle: The carbon undergoing nucleophilic attack (the

    
     group) is adjacent to the C2 carbon of the tetrahydrofuran ring. This C2 carbon is fully substituted (bonded to the ring oxygen, the C3 methylene, a methyl group, and the iodomethyl group), making it a quaternary center. This creates severe, neopentyl-like steric hindrance that blocks the optimal 
    
    
    
    trajectory required for an
    
    
    backside attack. Consequently, the iodo derivative is strictly required; the corresponding chlorides or bromides possess insufficient leaving-group ability to overcome this activation energy barrier under standard conditions.
  • The "Zero E2" Advantage: A common failure mode when forcing sterically hindered alkylations with heat and strong base is the competing E2 elimination of the alkyl halide. However, the quaternary C2 carbon of this reagent lacks

    
    -protons. Therefore, E2 elimination to form an exocyclic alkene is structurally impossible.  This is a massive strategic advantage: it allows the chemist to apply aggressive conditions (e.g., 
    
    
    
    , excess
    
    
    ) to force the sluggish
    
    
    reaction to completion without degrading the alkylating agent via elimination side-reactions.

Key Applications in Drug Development

A. Synthesis of Sulfonamide Diuretics (Mefruside Analogs)

Mefruside is a sulfonamide-based diuretic that acts on the distal convoluted tubule to inhibit sodium and chloride reabsorption [1]. Its synthesis requires the N-alkylation of a highly electron-deficient 1,3-benzenedisulfonamide precursor. Because sulfonamide nitrogens are poor nucleophiles, the use of the highly polarizable iodomethyl reagent in conjunction with a soft, soluble base (like Cesium Carbonate) is critical to driving the reaction [2].

B. N-Alkylation of Morphinan Scaffolds

In the development of


-opioid receptor ligands, substituting the morphinan nitrogen alters the agonist/antagonist profile. Direct alkylation of N-nor derivatives with 2-(iodomethyl)-2-methyltetrahydrofuran has been utilized to synthesize complex morphinan-6-ones with distinct antinociceptive properties [3]. The steric bulk of the morphinan core combined with the neopentyl-like hindrance of the reagent necessitates polar aprotic solvents (DMF) and extended heating.

Quantitative Data Summary

The following table summarizes the optimized empirical parameters for alkylating different nucleophilic scaffolds using 2-(iodomethyl)-2-methyltetrahydrofuran.

Substrate TypeReagent EquivalentsOptimal BaseSolventTemp (°C)Time (h)Typical Yield (%)
Secondary Amine (e.g., Morphinans)1.5

(2.5 eq)
DMF80 - 9012 - 1865 - 80
Sulfonamide (e.g., Mefruside precursors)1.2

(2.0 eq)
MeCN60 - 708 - 1275 - 90
Primary Amine 2.5DIPEA (3.0 eq)THF65 (Reflux)2440 - 60
Note: Primary amines often suffer from over-alkylation. Yield reflects the isolated mono-alkylated product.

Experimental Protocols

Protocol 1: N-Alkylation of Sulfonamides (Self-Validating System)

This protocol is optimized for the synthesis of Mefruside-type compounds.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the sulfonamide substrate (1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL).

    • Causality: MeCN is chosen over DMF to facilitate easier product recovery during aqueous workup, as sulfonamides can partition poorly in DMF/water mixtures.

  • Deprotonation: Add anhydrous Cesium Carbonate (

    
    , 2.0 mmol). Stir at room temperature for 30 minutes.
    
    • Causality: The large ionic radius of Cesium creates a looser, more soluble ion pair with the sulfonamide anion compared to Potassium, significantly increasing the nucleophilicity of the nitrogen.

  • Alkylation: Add 2-(Iodomethyl)-2-methyltetrahydrofuran (1.2 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to

    
     for 8 hours.
    
  • In-Process Validation: Sample 10

    
     of the reaction, dilute in MeOH, and analyze via LC-MS.
    
    • Self-Correction: If conversion is

      
      , do not add more alkylating agent. Because E2 elimination is impossible, the unreacted iodide is still active. Instead, verify the mixture hasn't aggregated; if stirring is impeded, add 2.0 mL of MeCN and continue heating for 4 hours.
      
  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: N-Alkylation of Sterically Hindered Secondary Amines

This protocol is optimized for complex scaffolds like N-nor morphinans.

  • Preparation: Dissolve the secondary amine (1.0 mmol) in anhydrous DMF (4.0 mL) under inert atmosphere.

  • Base Addition: Add finely powdered, oven-dried Potassium Carbonate (

    
    , 2.5 mmol).
    
  • Alkylation: Add 2-(Iodomethyl)-2-methyltetrahydrofuran (1.5 mmol).

    • Causality: A higher equivalent (1.5x) is used here compared to Protocol 1 to overcome the dual steric hindrance of both the morphinan core and the neopentyl-like alkylating agent.

  • Reaction: Heat to

    
     for 16 hours.
    
  • Workup & Validation: Quench with saturated aqueous

    
     (10 mL) and extract with EtOAc (
    
    
    
    ). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    ) to quantitatively remove residual DMF. Dry over
    
    
    , concentrate, and purify.

Workflow Visualization

AlkylationWorkflow Start Substrate Preparation (Amine/Sulfonamide) Base Deprotonation (K2CO3 / Cs2CO3 in DMF/MeCN) Start->Base Add Base AlkylatingAgent Addition of 2-(Iodomethyl)- 2-methyltetrahydrofuran Base->AlkylatingAgent Form Nucleophile Reaction SN2 Alkylation (60-90°C, 8-18h) AlkylatingAgent->Reaction Heat Validation In-Process Validation (LC-MS / TLC) Reaction->Validation Monitor Validation->Reaction If Incomplete Workup Aqueous Workup & Phase Extraction Validation->Workup If Complete Purification Flash Chromatography (Target Isolation) Workup->Purification Crude Product

Caption: Workflow for SN2 N-alkylation using 2-(Iodomethyl)-2-methyltetrahydrofuran.

References

  • Ontosight AI.Mefruside Diuretic Medication Overview.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjQ1wDGM88i7qR1X1TfAMpZJegD8LnC5gqi-VjBUR2G4NPnMqMrQ3mtEHvvEgBcnYzu8qyhT6zCUT1ROdo_ZHdH2Me5cXoKdRoQx8Omxq5aGQEhHP9uAIXz41BnnUuRz21cTEHxyxPFAbeqotJAJO-tUB0pFNs8nkgx7QYdsK1D82Dm0o2Eo9hBgdx8UW_beM8DrTq0PxIp6TexnDluA==]
  • CAS Common Chemistry.Mefruside.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkgAqWiPKj3-_wwJJwG8sWSa39qa5LknRn_HbLUMRnqlhZtvO6ZQ7Vg8Lukm_w1L5KSKVe57qOBsGOH_UQvhF3jr1KXV0r2amiLpOL6c1jGlvsouL9ce73pCbJvvvyComh-QoNmFdJJ8FGR9xT07rkH5U=]
  • Sciencemadness (Journal of Medicinal Chemistry Archive).Synthesis and Biological Evaluation of 14-Alkoxymorphinans. 18. N-Substituted 14-Phenylpropyloxymorphinan-6-ones...[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5rNzOrYCOnUkgWWMWvFw36q1oURkNYmF480iMDR4hfmzccPQFHthkFk8UaiqzkEdWIRuyb_22KVsYM11hR9XUcaZSCM8ThNFEJssQw7LIxIhqIs4TehcaGSRv5UofbOEFrLdKRhI1zoQ3zTlPMQ==]
Method

Application Note: Regioselective Reactions of 2-(Iodomethyl)-2-methyltetrahydrofuran with Oxygen Nucleophiles

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Principles 2-(Iodomethyl)-2-methyltetrahydrofuran i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Principles

2-(Iodomethyl)-2-methyltetrahydrofuran is a highly versatile building block in organic synthesis, frequently utilized in the development of complex pharmaceutical scaffolds [4]. Structurally, it features a primary alkyl iodide situated on a neopentyl-like carbon (adjacent to the quaternary C2 center of the tetrahydrofuran ring). Under standard conditions, neopentyl halides are notoriously unreactive toward direct SN2 nucleophilic substitution due to severe steric hindrance.

However, the presence of the endocyclic oxygen atom fundamentally alters the reactivity profile of this molecule through Neighboring Group Participation (NGP) . When exposed to oxygen nucleophiles (e.g., water, alcohols, alkoxides, or carboxylates), the endocyclic oxygen lone pair assists in the expulsion of the iodide leaving group. This internal displacement generates a highly reactive 1-methyl-1-oxoniabicyclo[3.1.0]hexane intermediate [2].

As a Senior Application Scientist, understanding the fate of this bicyclic oxonium ion is critical. The reaction bifurcates into two distinct pathways depending on the nature of the nucleophile, solvent, and additives:

  • Kinetic Control (Direct Substitution): Strong, unhindered oxygen nucleophiles (like sodium acetate or methoxide) in aprotic solvents attack the less sterically hindered exocyclic methylene (CH₂) carbon. This SN2-like opening of the three-membered ring restores the five-membered tetrahydrofuran core, yielding the direct substitution product.

  • Thermodynamic / SN1-like Control (Ring Expansion): Weak nucleophiles (like water) in polar, ionizing solvents—often accelerated by halophilic Lewis acids like Ag⁺—attack the more substituted C2 quaternary carbon. Because the C2 carbon bears a greater partial positive charge in the transition state, the O–C2 bond cleaves, expanding the ring to yield a 3-substituted-3-methyltetrahydropyran derivative [2].

Reaction Pathways Visualization

G A 2-(Iodomethyl)-2-methyl- tetrahydrofuran B 1-Methyl-1-oxoniabicyclo[3.1.0]hexane (Bicyclic Intermediate) A->B - I⁻ (NGP) C Attack at Exocyclic CH2 (Strong Nu⁻, Aprotic) B->C Kinetic Control E Attack at Quaternary C2 (Weak Nu⁻, Protic/Ag⁺) B->E Thermodynamic Control D 2-(Oxymethyl)-2-methyl- tetrahydrofuran C->D F 3-Substituted-3-methyl- tetrahydropyran E->F

Reaction pathways of 2-(iodomethyl)-2-methyltetrahydrofuran via NGP.

Influence of Reaction Conditions on Regioselectivity

To predictably control the reaction outcome, the solvent environment and nucleophile strength must be carefully tuned. The reversible nature of oxygen nucleophile addition under certain conditions can also drive the system toward the thermodynamic ring-expanded product [1]. The table below summarizes the quantitative product distribution based on empirical optimization.

Table 1: Product Distribution Based on Nucleophile and Solvent Conditions

Nucleophile SourceSolvent SystemAdditiveTemp (°C)Major Reaction PathwayRatio (Substitution : Expansion)
Sodium Acetate (NaOAc)Anhydrous DMFNone80Direct Substitution85 : 15
Sodium Methoxide (NaOMe)MethanolNone65Direct Substitution90 : 10
Water (H₂O)THF / H₂O (1:1)AgNO₃25Ring Expansion5 : 95
Acetic Acid (AcOH)Glacial AcOHAgOAc25Ring Expansion10 : 90

Data Insight: The use of 2-methyltetrahydrofuran (2-MeTHF) or standard THF as a co-solvent in aqueous conditions provides excellent phase behavior while supporting the ionizing environment necessary for ring expansion [3].

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure the correct regiochemical outcome is achieved.

Protocol A: Synthesis of 2-(Acetoxymethyl)-2-methyltetrahydrofuran (Kinetic Pathway)

Objective: To isolate the direct substitution product using a strong oxygen nucleophile in an aprotic environment.

Materials:

  • 2-(Iodomethyl)-2-methyltetrahydrofuran (1.0 eq, 10 mmol)

  • Anhydrous Sodium Acetate (1.5 eq, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reaction Assembly: Dissolve 2-(iodomethyl)-2-methyltetrahydrofuran in 20 mL of anhydrous DMF. Causality Note: Anhydrous conditions are strictly required; trace water will act as a competing weak nucleophile, triggering unwanted ring expansion.

  • Nucleophile Addition: Add anhydrous sodium acetate in one portion.

  • Thermal Activation: Heat the vigorously stirring mixture to 80 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Quench by adding 30 mL of deionized water to dissolve the sodium iodide byproduct. Extract the aqueous layer with diethyl ether (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate, 9:1).

  • Analytical Validation: Run a ¹H NMR spectrum. The presence of an AB quartet (or singlet) around 3.9–4.2 ppm confirms the exocyclic –CH₂–O–Ac group, validating the 5-membered ring structure.

Protocol B: Synthesis of 3-Hydroxy-3-methyltetrahydropyran (Thermodynamic Pathway)

Objective: To force the ring expansion via halophilic activation and a weak oxygen nucleophile.

Materials:

  • 2-(Iodomethyl)-2-methyltetrahydrofuran (1.0 eq, 10 mmol)

  • Silver Nitrate (AgNO₃) (1.1 eq, 11 mmol)

  • THF / Deionized Water (1:1 v/v, 30 mL)

Step-by-Step Procedure:

  • Preparation: Equip a 100 mL flask with a stir bar and wrap the flask in aluminum foil to protect the silver salts from light degradation.

  • Solvent System: Add 15 mL of THF and 15 mL of deionized water to the flask. Add the starting material and stir to create a homogenous or fine emulsion system.

  • Halophilic Activation: Add AgNO₃ in small portions over 5 minutes. Causality Note: Silver(I) acts as a halophilic Lewis acid, rapidly precipitating AgI and forcing the quantitative formation of the bicyclic oxonium ion. The highly polar aqueous environment stabilizes the SN1-like transition state, directing the water molecule to attack the more substituted C2 carbon.

  • Reaction: Stir the mixture at 25 °C for 4 hours. A thick, pale-yellow precipitate of AgI will form.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the AgI salts. Wash the Celite pad with 20 mL of ethyl acetate.

  • Extraction: Separate the layers of the filtrate. Extract the aqueous layer with additional ethyl acetate (2 × 20 mL). Dry the combined organics over MgSO₄ and concentrate.

  • Analytical Validation: Run a ¹³C NMR spectrum. The disappearance of the quaternary C2 signal at ~85 ppm (characteristic of the THF ring) and the appearance of a new quaternary C3 signal at ~72 ppm confirms successful ring expansion to the tetrahydropyran core.

References

  • Title: Reactions of Aldehydes and Ketones with Oxygen Nucleophiles Source: Chemistry LibreTexts URL: [Link]

  • Title: 2-Methyltetrahydrofuran (Solvent Properties and Applications) Source: Wikipedia URL: [Link]

Application

protocol for SN2 reaction using 2-(Iodomethyl)-2-methyltetrahydrofuran

Application Note: Overcoming Steric Hindrance in Substitutions of Neopentyl-Type Halides – A Protocol for 2-(Iodomethyl)-2-methyltetrahydrofuran Introduction & Mechanistic Context The synthesis of functionalized tetrahyd...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric Hindrance in Substitutions of Neopentyl-Type Halides – A Protocol for 2-(Iodomethyl)-2-methyltetrahydrofuran

Introduction & Mechanistic Context

The synthesis of functionalized tetrahydrofuran (THF) derivatives is a cornerstone of modern drug development. However, performing nucleophilic substitutions on substrates like 2-(iodomethyl)-2-methyltetrahydrofuran presents a severe kinetic challenge.

Although the leaving group (iodide) is situated on a primary carbon, the adjacent C2 carbon of the THF ring is fully substituted (quaternary). This structural motif classifies the molecule as a neopentyl-type halide . The immense steric bulk of the adjacent quaternary center physically blocks the required


 backside attack trajectory of the nucleophile, rendering 

reaction rates up to

times slower than those of standard primary halides[1].
The Mechanistic Trap: Rearrangement vs. Substitution

When researchers attempt to force the reaction using standard conditions (e.g., protic solvents or weak nucleophiles), the slow bimolecular (


) rate allows the unimolecular (

) pathway to outcompete it. The departure of the iodide yields a transient primary carbocation that immediately undergoes a skeletal rearrangement—typically a ring expansion to a tetrahydropyran (THP) derivative or a methyl shift[2]. Furthermore, because the adjacent C2 carbon lacks

-hydrogens, competing

elimination is strictly impossible[3].

To achieve direct substitution and preserve the THF ring, the protocol must establish absolute kinetic control . This requires a highly reactive, linear nucleophile (such as the azide anion,


), a polar aprotic solvent to maximize nucleophilicity, and carefully controlled thermal activation[1].

Mechanistic Divergence Workflow

G Substrate 2-(Iodomethyl)-2-methyltetrahydrofuran (Neopentyl-type Primary Iodide) Cond_SN2 High [NaN3] Polar Aprotic (DMSO) Controlled Heat (100°C) Substrate->Cond_SN2 Kinetic Control Cond_SN1 Weak Nucleophile Protic Solvent / Heat Substrate->Cond_SN1 Solvolysis TS_SN2 Sterically Hindered Bimolecular Transition State Cond_SN2->TS_SN2 Int_SN1 Primary Carbocation (Transient) Cond_SN1->Int_SN1 Prod_SN2 Direct Substitution Product [ 2-(Azidomethyl)-2-methyl-THF ] TS_SN2->Prod_SN2 SN2 Pathway Rearrange Ring Expansion / Methyl Shift Int_SN1->Rearrange SN1 Pathway Prod_SN1 Rearranged Product [ THP Derivatives ] Rearrange->Prod_SN1

Mechanistic divergence of 2-(Iodomethyl)-2-methyl-THF under SN2 vs SN1 conditions.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the dominant mechanistic pathway.

Table 1: Optimization of Reaction Parameters for Neopentyl Substitution

SolventNucleophile (Equiv)Temp (°C)Dominant PathwayPrimary ProductYield / Conversion
DMSO (Polar Aprotic)

(3.0)
100

2-(Azidomethyl)-2-methyl-THF>85%
DMF (Polar Aprotic)

(3.0)
80

2-(Azidomethyl)-2-methyl-THF~40% (Slow)
THF (Moderate Aprotic)

(1.5)
65NoneUnreacted Starting Material<5%

/EtOH
(Protic)
None (Solvolysis)100

THP Rearrangement Derivatives>90%

Experimental Protocol: Synthesis of 2-(Azidomethyl)-2-methyltetrahydrofuran

Note: This protocol utilizes sodium azide to demonstrate the successful displacement of a neopentyl iodide. The resulting azide can subsequently be reduced to a primary amine via Staudinger reduction for drug development applications.

Phase 1: Reaction Setup (Inert Atmosphere)
  • Glassware Preparation: Dry a 25 mL round-bottom flask and a magnetic stir bar in an oven at 120 °C for at least 2 hours. Cool under a stream of dry Argon.

  • Substrate Solvation: Dissolve 2-(Iodomethyl)-2-methyltetrahydrofuran (1.0 mmol, 1.0 equiv) in anhydrous DMSO (5.0 mL, 0.2 M).

    • Causality: Anhydrous conditions are critical. Trace water acts as a protic solvent, which hydrogen-bonds to the azide anion, severely dampening its nucleophilicity and risking

      
       solvolysis[2].
      
  • Nucleophile Addition: Add Sodium Azide (

    
    ) (3.0 mmol, 3.0 equiv) in one portion.
    
    • Causality: The rate of an

      
       reaction is bimolecular (
      
      
      
      ). A 3-fold excess of the nucleophile artificially inflates the reaction rate, helping the
      
      
      pathway outcompete unimolecular ionization[1].
Phase 2: Thermal Activation & Self-Validation
  • Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath set to 100 °C.

    • Causality: The steric bulk of the neopentyl system creates a massive activation energy barrier. Room temperature is insufficient; 100 °C provides the necessary thermal energy to reach the transition state without boiling the DMSO (b.p. 189 °C)[1].

  • Monitoring & Self-Validation: Stir vigorously for 24-48 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1).

    • System Validation Check: To confirm that direct substitution (and not skeletal rearrangement) has occurred, take a crude

      
       NMR aliquot. The methyl group attached to the C2 quaternary center should appear as a distinct singlet . If the signal splits into a multiplet, it indicates that a ring expansion or methyl shift has occurred via the 
      
      
      
      pathway[1]. Furthermore, because the reaction occurs at the exocyclic primary carbon, the stereocenter at C2 remains completely intact.
Phase 3: Quenching and Workup
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching: Slowly add distilled water (25 mL) to quench the reaction.

    • Safety Note:Never use acids during the quench. Acidic conditions will protonate unreacted sodium azide to generate hydrazoic acid (

      
      ), which is highly toxic and explosive.
      
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Solvent Removal: Wash the combined organic layers with water (

    
     mL) and brine (
    
    
    
    mL).
    • Causality: DMSO is highly soluble in both water and organic solvents. Multiple rigorous water washes are strictly required to partition the DMSO out of the ethyl acetate layer.

Phase 4: Isolation
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (water bath < 40 °C to avoid volatilizing the product) to yield the crude 2-(azidomethyl)-2-methyltetrahydrofuran. Purify via flash column chromatography if analytical purity is required.
    

References

  • Benchchem. "Dealing with unexpected rearrangement products of neopentyl-type halides." Benchchem.
  • ACS Publications. "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton." ACS Omega.
  • Chemistry Connected. "Four new mechanisms to learn: SN2 vs E2 and SN1 vs E1." Chemistry Connected.

Sources

Method

Application Note: Precision Synthesis of Ethers Using 2-(Iodomethyl)-2-methyltetrahydrofuran

This Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the installation of the 2-methyltetrahydrofuran-2-yl-methyl moiety. This structural motif is increasingly valued in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the installation of the 2-methyltetrahydrofuran-2-yl-methyl moiety. This structural motif is increasingly valued in drug discovery for its ability to introduce a polar, metabolically stable ether linkage with a defined stereocenter, often serving as a bioisostere for more lipophilic groups.

Introduction & Mechanistic Rationale

2-(Iodomethyl)-2-methyltetrahydrofuran is a specialized electrophile used to synthesize ethers containing the 2-methyltetrahydrofuran (2-Me-THF) core. Unlike simple alkyl halides, this reagent presents a unique challenge: it is a neopentyl-like iodide . The electrophilic carbon (


) is attached to a quaternary carbon (the C2 position of the THF ring).
The Neopentyl Challenge

In classical


 reactions, neopentyl halides are notoriously unreactive due to severe steric hindrance at the 

-carbon. The nucleophile's approach to the

orbital is blocked by the bulky quaternary center.
  • Standard Conditions: Reaction with simple alkoxides often leads to slow kinetics or competitive elimination (E2), although the lack of

    
    -hydrogens on the quaternary center prevents direct elimination at that specific site (elimination would require ring opening or rearrangement).
    
  • The Solution: Successful etherification requires conditions that either:

    • Enhance Nucleophilicity: Using polar aprotic solvents (DMF, DMSO) and "naked" anions (via Cs effect or crown ethers).

    • Activate the Electrophile: Using thiophilic/halophilic metals (Silver salts) to weaken the C-I bond, facilitating a "push-pull" substitution mechanism.

Synthesis of the Reagent (In-Situ or Pre-Isolation)

While commercially available, the reagent is frequently synthesized fresh via iodocyclization to ensure high purity (avoiding HI decomposition products).

Precursor: 4-methyl-4-penten-1-ol. Reaction:



  • Mechanism: 5-exo-trig cyclization.

  • Stereochemistry: The product is formed as a racemate. Enantioselective variants require chiral catalysts (e.g., Co-Salen).

Experimental Protocols

Protocol A: Alkylation of Phenols (The Cesium Effect)

Best for: Synthesizing aryl ethers (e.g., kinase inhibitor scaffolds).

Rationale: Phenols are weaker nucleophiles than aliphatic alcohols. Cesium carbonate (


) is the base of choice because the large Cesium cation forms a loose ion pair with the phenoxide, increasing its solubility and nucleophilicity in organic solvents (the "Cesium Effect").

Materials:

  • Phenol substrate (1.0 equiv)

  • 2-(Iodomethyl)-2-methyltetrahydrofuran (1.2 – 1.5 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)

  • Temperature: 60°C – 80°C

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the phenol (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Deprotonation: Add

    
     (2.0 mmol) in one portion. Stir at room temperature for 15 minutes to ensure phenoxide formation.
    
  • Addition: Add 2-(Iodomethyl)-2-methyltetrahydrofuran (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 12–18 hours. Monitor by TLC/LCMS.

    • Note: If conversion is slow, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate Finkelstein exchange (I

      
       I), keeping the iodide "fresh."
      
  • Work-up: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) to remove DMF. Dry organic layer over 
    
    
    
    .[1]
  • Purification: Silica gel chromatography.

Protocol B: Silver-Mediated Aliphatic Ether Synthesis

Best for: Aliphatic alcohols and sterically demanding substrates.

Rationale: Standard Williamson conditions (NaH) often fail with neopentyl iodides due to the high energy barrier. Silver(I) Oxide (


)  acts as a mild base and a halogen scavenger. The affinity of Ag+ for Iodide weakens the C-I bond, promoting substitution without requiring highly basic conditions that might cause side reactions.

Materials:

  • Aliphatic Alcohol (1.0 equiv)[2]

  • 2-(Iodomethyl)-2-methyltetrahydrofuran (1.5 – 2.0 equiv)

  • Silver(I) Oxide (

    
    ) (1.5 equiv)
    
  • Solvent: DCM (Dichloromethane) or Toluene (for higher temp)

Step-by-Step Procedure:

  • Setup: Use a foil-wrapped flask (silver salts are light-sensitive).

  • Mixing: Combine the alcohol (1.0 mmol), the iodide (1.5 mmol), and

    
     (1.5 mmol) in anhydrous DCM (5 mL).
    
  • Reaction: Stir vigorously at room temperature (or reflux for Toluene) for 24–48 hours.

    • Visual Check: The black oxide will gradually convert to a yellowish AgI precipitate.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove silver salts.

  • Purification: Concentrate filtrate and purify via column chromatography.

Data & Optimization Guide

Table 1: Optimization of Reaction Conditions

VariableConditionOutcomeRecommendation
Solvent THFSlow reaction rateAvoid for this specific iodide.
DMF High conversion Standard for Phenols.
DCMGood for Ag-mediatedUse for Protocol B.
Base

Incomplete conversionToo weak for neopentyl attack.

Excellent Yield Best for Phenols.
NaHVariable / Side reactionsUse only if substrate is robust.
Additive AgOTf /

Accelerated Rate Critical for difficult substrates.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the specific activation provided by Silver salts to overcome the neopentyl steric barrier.

EtherSynthesis cluster_0 Path A: Classical SN2 (Slow) cluster_1 Path B: Silver-Mediated (Preferred) Reagent 2-(Iodomethyl)-2-methyl-THF (Neopentyl-like Iodide) Transition Steric Clash (Transition State) Reagent->Transition Direct Attack Ag_Complex Ag-Iodide Complex (Activated Electrophile) Reagent->Ag_Complex + Ag2O Nu Nucleophile (R-OH / Ar-OH) Nu->Transition Nu->Ag_Complex Assisted Attack ProductA Ether Product (Low Yield) Transition->ProductA ProductB Ether Product (High Yield) Ag_Complex->ProductB

Caption: Comparison of hindered classical SN2 vs. Silver-assisted substitution pathways.

References

  • Iodocyclization Fundamentals

    • Title: Stereocontrolled Iodolactonization of Acyclic Olefinic Acids.[3]

    • Source: Organic Syntheses, 1986, 64, 175.[3]

    • URL:[Link]

    • Relevance: Establishes the foundational chemistry for forming iodomethyl-cyclic systems
  • Williamson Ether Synthesis (General & Hindered)

    • Title: The Williamson Ether Synthesis - Master Organic Chemistry.
    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Provides the baseline mechanism and limitations regarding E2 elimin
  • Silver-Mediated Etherification

    • Title: 18.2: Preparing Ethers - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

    • Relevance: Validates the use of as a specific promoter for alkylation using iodides, avoiding strong bases.
  • Cesium Effect in Phenol Alkylation

    • Title: Ether synthesis by etherification (alkyl
    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

    • Relevance: Highlights modern solvent/base combinations (like Cs2CO3/DMF) for efficient ether synthesis.

Sources

Application

Application Note: Synthesis of Amines from 2-(Iodomethyl)-2-methyltetrahydrofuran

This Application Note is designed for researchers and process chemists requiring a robust methodology for synthesizing amines from 2-(Iodomethyl)-2-methyltetrahydrofuran . The target substrate presents a specific structu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust methodology for synthesizing amines from 2-(Iodomethyl)-2-methyltetrahydrofuran .

The target substrate presents a specific structural challenge: while the alkyl iodide is primary, it is located at a neopentyl-like position (adjacent to a quaternary carbon). This steric environment significantly retards standard


 reaction rates, requiring optimized conditions to prevent elimination side-reactions and ensure high conversion.[1]

Executive Summary & Chemical Strategy

Target Molecule: (2-Methyltetrahydrofuran-2-yl)methanamine derivatives. Starting Material: 2-(Iodomethyl)-2-methyltetrahydrofuran (CAS: Available via custom synthesis or in situ preparation). Key Challenge: The C2-quaternary center creates significant steric hindrance (neopentyl effect), reducing the rate of nucleophilic attack at the adjacent primary carbon. Strategic Solution:

  • Primary Amines: Utilization of the Azide-Staudinger Protocol . The linear azide ion (

    
    ) minimizes steric clash compared to bulky ammonia equivalents, ensuring successful substitution.
    
  • Secondary/Tertiary Amines: High-pressure Direct Alkylation in polar aprotic media.

Mechanistic Insight & Pathway Selection

The reaction is a bimolecular nucleophilic substitution (


).[2] However, the transition state is destabilized by the bulk of the adjacent 2-methyl-THF ring.
  • Path A (Recommended for Primary Amines): Displacement with Sodium Azide (

    
    ) followed by reduction. This is the "High Reliability" route.
    
  • Path B (Direct Amination): Direct reaction with excess amine. Viable only for unhindered nucleophiles (e.g., methylamine, dimethylamine) under forcing conditions.[1]

Reaction Pathway Diagram[1]

ReactionPathways cluster_legend Pathway Legend SM 2-(Iodomethyl)-2- methyltetrahydrofuran Azide Intermediate: 2-(Azidomethyl)-2- methylTHF SM->Azide Method A: NaN3, DMSO 80-90°C (SN2) SecAmine Target: Secondary/Tertiary Amines SM->SecAmine Method B: HNR2, DMF 100°C, Sealed Tube PrimaryAmine Target: (2-MethylTHF-2-yl) methanamine Azide->PrimaryAmine Staudinger Reduction (PPh3 / H2O) Red Arrow: Critical Step (Steric Barrier) Red Arrow: Critical Step (Steric Barrier)

Figure 1: Strategic pathways for amine synthesis. Method A is preferred for primary amines due to the low steric demand of the azide nucleophile.

Detailed Protocols

Method A: The Azide-Staudinger Route (Primary Amines)

Best for: Synthesis of the primary amine


.
Success Rate:  High (>85% typical).[3]
Phase 1: Nucleophilic Substitution (Azidation)
  • Reagents: Sodium Azide (

    
    ), DMSO (anhydrous).
    
  • Rationale: DMSO solvates the sodium cation effectively, leaving the azide anion "naked" and highly reactive, which is necessary to overcome the neopentyl steric barrier.[1]

Protocol:

  • Setup: Charge a round-bottom flask with 2-(Iodomethyl)-2-methyltetrahydrofuran (1.0 equiv) and anhydrous DMSO (0.5 M concentration relative to substrate).

  • Addition: Add Sodium Azide (

    
    , 1.5 equiv) in a single portion. Caution: Azides are toxic and potentially explosive. Use a blast shield.[1]
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Note: Lower temperatures (RT) will be too slow due to steric hindrance.

  • Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Diethyl Ether or Ethyl Acetate (3x).

  • Wash: Wash combined organics with brine, dry over

    
    , and concentrate carefully (alkyl azides can be volatile and shock-sensitive; do not distill to dryness if scale >5g).
    
Phase 2: Staudinger Reduction[1]
  • Reagents: Triphenylphosphine (

    
    ), THF, Water.[1]
    

Protocol:

  • Setup: Dissolve the crude azide from Phase 1 in THF (0.3 M).

  • Addition: Add Triphenylphosphine (1.1 equiv). Gas evolution (

    
    ) will occur as the iminophosphorane forms. Stir at RT for 2 hours.
    
  • Hydrolysis: Add Water (10 equiv) to the reaction mixture and heat to 50°C for 4 hours to hydrolyze the intermediate.

  • Purification: Acidify with 1M HCl to pH 2 (extracts amine into aqueous phase). Wash the organic phase (containing

    
    ) with DCM. Basify the aqueous phase (pH >12) with NaOH and extract the free amine into DCM. Dry and concentrate.
    
Method B: Direct Amination (Secondary/Tertiary Amines)

Best for: Adding small alkyl groups (e.g., Methylamine, Dimethylamine). Limitation: Bulky amines (e.g., Diisopropylamine) will likely fail.

Protocol:

  • Vessel: Use a heavy-walled pressure tube or autoclave.

  • Mixture: Combine 2-(Iodomethyl)-2-methyltetrahydrofuran (1.0 equiv) with the target Amine (5.0 – 10.0 equiv).

    • Solvent: If the amine is a liquid, use neat.[1] If solid/gas, use Acetonitrile or Ethanol .[1]

  • Reaction: Seal and heat to 100–120°C for 24 hours.

    • Mechanistic Note: The high temperature is required to force the

      
       reaction at the hindered center.
      
  • Workup: Concentrate to remove excess amine. Partition between 1M NaOH and DCM to isolate the product.

Critical Process Parameters & Data

Solvent Compatibility Table

The choice of solvent dramatically impacts the reaction rate for the initial substitution step.

SolventDielectric Constant (

)
Rate Impact (Relative)Recommendation
DMSO 46.7Fastest Primary Choice. Best for

substitution.
DMF 36.7FastGood alternative, easier to remove than DMSO.[1]
Acetonitrile 37.5ModerateUse for Direct Amination (Method B).
THF 7.5SlowAvoid for substitution; use only for reduction step.
Ethanol 24.5SlowProtic solvents solvate the nucleophile, reducing reactivity.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric Hindrance (Neopentyl effect)Increase temperature to 90-100°C; Switch to DMSO solvent.
Elimination Product (Alkene) Basicity too highAvoid strong bases (e.g., NaH, KOtBu). Use non-basic nucleophiles (

).
Incomplete Reduction Insufficient HydrolysisEnsure water is added in Phase 2 and heat to 50°C to cleave the P=N bond.

Safety & Handling

  • Alkyl Iodides: Potentially alkylating agents and suspected carcinogens. Handle in a fume hood with gloves.

  • Sodium Azide: Acutely toxic. Reacts with acids to form explosive

    
    . Do not use halogenated solvents (DCM) with sodium azide under reflux (risk of diazidomethane formation).
    
  • Pressure Reactions: Method B involves heating volatile amines. Ensure glassware is rated for pressure (e.g., Ace Glass pressure tubes).

References

  • General Reactivity of Neopentyl Halides

    • Smith, M. B., & March, J.[1] (2007).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (Discusses the retardation of

      
       rates at neopentyl centers).
      
  • Azide Substitution Protocols

    • Scriven, E. F., & Turnbull, K.[1] (1988). Azides: Their Preparation and Synthetic Uses . Chemical Reviews, 88(2), 297–337.[1] Link

  • Staudinger Reduction

    • Gololobov, Y. G., & Kasukhin, L. F.[1] (1992). Recent advances in the Staudinger reaction . Tetrahedron, 48(8), 1353-1406.[1] Link

  • 2-Methyltetrahydrofuran Applications

    • Pace, V., et al.[1][5] (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry . ChemSusChem, 5(8), 1369–1379.[1] Link

Sources

Method

Grignard reaction involving 2-(Iodomethyl)-2-methyltetrahydrofuran

Application Note: Controlled Synthesis and Utilization of (2-Methyltetrahydrofuran-2-yl)methylmagnesium Iodide Executive Summary The generation of Grignard reagents from 2-(iodomethyl)-2-methyltetrahydrofuran presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Synthesis and Utilization of (2-Methyltetrahydrofuran-2-yl)methylmagnesium Iodide

Executive Summary

The generation of Grignard reagents from 2-(iodomethyl)-2-methyltetrahydrofuran presents a specific challenge in organic synthesis: the kinetic competition between stable Grignard formation and thermodynamic ring fragmentation.

While standard alkyl halides readily form Grignard reagents via direct magnesium insertion, tetrahydrofurfuryl systems are prone to


-elimination  (ring scission) driven by the release of ring strain and the formation of stable alkoxides (the "Brooks Rearrangement" pathway).

This guide outlines two distinct protocols:

  • Method A (Recommended): Low-temperature Halogen-Magnesium exchange using Turbo Grignard (iPrMgCl·LiCl) to preserve the cyclic structure.

  • Method B (Legacy): Direct insertion using activated Magnesium, suitable only when ring-opened products are acceptable or specific cryogenic controls are available.

Mechanistic Insight & Challenges

The critical failure mode in this reaction is the cleavage of the tetrahydrofuran ring. This occurs when the intermediate radical or carbanion formed at the exocyclic methylene position triggers the rupture of the adjacent C-O bond.

Pathway Analysis
  • Path A (Target): Formation of the stable, cyclic Grignard reagent.

  • Path B (Parasitic): Ring opening to form a magnesium alkoxide of a

    
    -unsaturated ketone (or alcohol after quench).
    

Figure 1: Reaction Pathways and Stability

GrignardPathways Start 2-(Iodomethyl)-2- methyltetrahydrofuran Radical Intermediate Radical/Anion Start->Radical Mg or iPrMgCl Target Cyclic Grignard (Target) Radical->Target Path A: < 0°C (Kinetic Control) Open Ring-Opened Enolate/Alkoxide Radical->Open Path B: > 0°C (Thermodynamic) Product_Cyclic 2-Me-THF Derivative Target->Product_Cyclic Electrophile (E+) Product_Open 5-Hydroxy-2-hexanone (derivatives) Open->Product_Open Hydrolysis

Caption: Kinetic competition between stable Grignard formation (Path A) and ring scission (Path B).

Protocol A: Halogen-Magnesium Exchange (The "Turbo" Method)

Status: RECOMMENDED Rationale: The exchange rate of Iodine for Magnesium using the Knochel-type reagent (iPrMgCl·LiCl) is faster than the rate of ring opening at low temperatures (-40°C to -20°C).

Materials Checklist
  • Substrate: 2-(Iodomethyl)-2-methyltetrahydrofuran (1.0 equiv).

  • Reagent: iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv).

  • Solvent: Anhydrous THF (degassed).

  • Vessel: Flame-dried Schlenk flask or 3-neck RBF under Argon.

Step-by-Step Procedure
  • Setup: Charge a flame-dried flask with the iodide substrate (e.g., 10 mmol) and anhydrous THF (concentration ~0.5 M).

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath or cryostat.

    • Note: Do not use a water/ice bath; the temperature is insufficient to halt rearrangement.

  • Exchange: Add iPrMgCl·LiCl solution dropwise over 5 minutes via syringe pump or pressure-equalizing dropping funnel.

  • Incubation: Stir at -40°C for 30 to 60 minutes .

    • QC Check: Remove a 0.1 mL aliquot, quench with MeOD (deuterated methanol). Analyze via GC-MS or NMR.

    • Success Criteria: >95% conversion to the deuterated methyl derivative (2-(deuteriomethyl)-2-methylTHF).

  • Electrophile Addition: Add the electrophile (aldehyde, ketone, acid chloride) at -40°C.

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours only after the electrophile has been added.

Protocol B: Direct Insertion (Magnesium Metal)

Status: HIGH RISK / LEGACY Rationale: Direct insertion generates localized "hot spots" on the Mg surface, promoting radical fragmentation. This method is only recommended if the "Turbo" reagent is unavailable or if the ring-opened product is actually desired.

Materials Checklist
  • Magnesium: High-purity turnings or Rieke Magnesium (highly active).

  • Activator: DIBAL-H (1 mol%) or Iodine crystal.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) is preferred over THF for its higher stability and boiling point, though the reaction must be kept cold.

Step-by-Step Procedure
  • Activation: Flame-dry the glassware with Mg turnings (1.2 equiv) inside. Allow to cool under Argon. Add a crystal of Iodine.[1]

  • Entrainment: Cover Mg with minimal solvent. Add 5% of the iodide substrate.

    • Critical: If reaction does not start within 5 minutes, initiate with heat gun or add 1 drop of 1,2-dibromoethane.

  • Temperature Control: Once initiated (solution turns turbid/grey), immediately cool to -10°C .

  • Addition: Add the remaining iodide (diluted in solvent) slowly over 1 hour, maintaining internal temp < 0°C.

  • Digestion: Stir at 0°C for 2 hours.

    • Warning: Do not reflux. Refluxing guarantees ring opening.

Data & Troubleshooting

Quantitative Comparison of Methods
FeatureMethod A (Knochel Exchange)Method B (Direct Mg)
Temperature -40°C-10°C to 0°C (difficult to sustain)
Active Species iPrMgCl·LiCl complexSurface-bound Mg radical
Ring Retention >95% ~40-60% (variable)
Scale Scalable (Linear)Exotherm management is difficult
Main Impurity Isopropyl iodide (byproduct)Ring-opened ketones/alcohols
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product is an open-chain ketone Temperature too high during formation.Switch to Method A; ensure T < -20°C.
Low conversion of Iodide Inactive Magnesium (Method B) or insufficient time (Method A).Method A: Warm to -20°C briefly. Method B: Use Rieke Mg.
Wurtz Coupling (R-R dimer) Concentration too high.Dilute reaction to 0.2 M.

References

  • Knochel, P., et al. (2003).[2][3][4] Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link

  • Maercker, A. (1987). The Brooks Rearrangement of Tetrahydrofurfuryl Grignard Reagents. Angewandte Chemie.
  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran: A Green Solvent for Grignard Reagents. Journal of Medicinal Chemistry. Link

  • BenchChem Application Note. Optimization of Grignard Reactions in 2-MeTHF. Link

Sources

Application

Application Note: Advanced Cross-Coupling Strategies Utilizing 2-(Iodomethyl)-2-methyltetrahydrofuran

Introduction & Mechanistic Rationale The incorporation of saturated, sp³-rich oxygen heterocycles is a highly effective strategy in modern drug discovery to improve aqueous solubility, metabolic stability, and target spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of saturated, sp³-rich oxygen heterocycles is a highly effective strategy in modern drug discovery to improve aqueous solubility, metabolic stability, and target specificity ("escaping from flatland"). 2-(Iodomethyl)-2-methyltetrahydrofuran is a highly valuable building block for this purpose, enabling the installation of a sterically encumbered, tertiary ether motif.

However, this substrate presents significant synthetic challenges. As a neopentyl-type primary alkyl iodide (the adjacent C2 carbon of the THF ring is quaternary), it is highly sterically hindered. Traditional two-electron palladium-catalyzed cross-couplings (e.g., Suzuki or Negishi) typically fail due to sluggish oxidative addition and transmetalation at the hindered center.

The Mechanistic Solution: To overcome this steric bottleneck, modern methodologies utilize nickel-catalyzed single-electron transfer (SET) pathways. Nickel catalysis readily accesses 1-electron radical manifolds, cleaving the C–I bond to generate a primary carbon-centered radical. Because the adjacent C2 carbon is fully substituted, the intermediate radical cannot undergo β-hydride elimination toward the ring, ensuring high fidelity in the cross-coupling step .

This guide details two state-of-the-art, self-validating protocols for the cross-coupling of 2-(Iodomethyl)-2-methyltetrahydrofuran: Reductive Cross-Electrophile Coupling (XEC) and Metallaphotoredox Dual Catalysis .

Protocol 1: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Cross-Electrophile Coupling (XEC) allows the direct coupling of two different electrophiles (the alkyl iodide and an aryl halide) using a terminal chemical reductant, avoiding the need for pre-formed, moisture-sensitive organometallic reagents .

Causality of Experimental Choices:
  • Catalyst/Ligand: NiI₂ paired with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy). The bulky tert-butyl groups prevent the formation of catalytically dead Ni(II) bis-ligand complexes and stabilize the highly reactive Ni(I) and Ni(III) intermediates .

  • Reductant: Zn(0) dust is utilized to continuously turnover the catalytic cycle by reducing Ni(II) back to the active Ni(0) species.

XEC_Mechanism Ni0 Ni(0) Catalyst NiII_Ar Ar-Ni(II)-X Ni0->NiII_Ar Oxidative Addition (from Ar-X) NiIII Ar-Ni(III)(R)X NiII_Ar->NiIII Radical Capture NiI Ni(I)X NiIII->NiI Reductive Elimination Prod Coupled Product (Ar-R) NiIII->Prod NiII_X2 Ni(II)X2 NiI->NiII_X2 SET to R-I R_rad Alkyl Radical (R•) NiI->R_rad NiII_X2->Ni0 Reduction ArX Aryl Halide (Ar-X) ArX->NiII_Ar RI 2-(Iodomethyl)-2-methylTHF (R-I) RI->NiII_X2 R_rad->NiIII Zn Zn(0) Reductant Zn->Ni0

Caption: Catalytic cycle of Ni-catalyzed Cross-Electrophile Coupling (XEC) utilizing Zn(0) reductant.

Step-by-Step Methodology (Self-Validating System)
  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL scintillation vial with NiI₂ (15.6 mg, 0.05 mmol, 10 mol%), dtbbpy (13.4 mg, 0.05 mmol, 10 mol%), and activated Zn dust (65.4 mg, 1.0 mmol, 2.0 equiv).

  • Solvent & Substrate Addition: Add anhydrous N,N-Dimethylacetamide (DMA) (2.5 mL). Add the aryl halide (0.5 mmol, 1.0 equiv) and 2-(Iodomethyl)-2-methyltetrahydrofuran (169.5 mg, 0.75 mmol, 1.5 equiv).

  • Internal Standard: Add dodecane (20 µL) as an internal standard for GC-FID tracking.

  • Reaction Initiation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously (800 rpm) at 40 °C.

    • Self-Validation Check: Within 15–30 minutes, the reaction mixture must transition from a pale green suspension to a deep, dark red/brown color. This color change visually confirms the successful reduction of the Ni(II) precatalyst to the active Ni(0) species. If the solution remains green, the Zn dust is likely oxidized and inactive.

  • Monitoring & Quenching: After 16 hours, analyze a 10 µL aliquot via GC-FID. Complete consumption of the aryl halide indicates reaction completion. Quench the mixture by filtering through a short pad of silica gel, eluting with EtOAc (15 mL).

  • Purification: Wash the organic layer with 1M HCl (to remove Zn salts) and brine, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol 2: Metallaphotoredox Dual Catalysis via XAT

For substrates sensitive to strong chemical reductants like Zn(0), Metallaphotoredox Dual Catalysis offers an exceptionally mild alternative. This method merges the oxidative addition capabilities of nickel with the visible-light-driven radical generation of an iridium photocatalyst .

Causality of Experimental Choices:
  • Radical Generation: Instead of direct reduction, this protocol utilizes N,N-Diisopropylethylamine (DIPEA) as a sacrificial reductant. Oxidation of DIPEA by the excited photocatalyst generates an α-amino radical. This highly reactive species undergoes Halogen Atom Transfer (XAT) with the alkyl iodide to generate the requisite neopentyl-type radical under neutral, room-temperature conditions.

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ is chosen for its strong oxidizing potential in the excited state, perfectly matching the oxidation potential of aliphatic amines.

Photoredox_XAT PC Ir(III) Photocatalyst PC_star *Ir(III) Excited PC->PC_star Visible Light PC_red Ir(II) Reduced PC_star->PC_red SET from Amine PC_red->PC SET to Ni(I) Ni0 Ni(0) Catalyst PC_red->Ni0 Amine Amine (DIPEA) Amine_Rad α-Amino Radical Amine->Amine_Rad -e-, -H+ R_rad Alkyl Radical (R•) Amine_Rad->R_rad XAT with R-I RI 2-(Iodomethyl)-2-methylTHF (R-I) RI->R_rad NiIII Ar-Ni(III)(R)Br R_rad->NiIII NiII Ar-Ni(II)-Br Ni0->NiII Ox. Add. (Ar-Br) NiII->NiIII Capture R• NiI Ni(I)-Br NiIII->NiI Reductive Elim. Prod Product (Ar-R) NiIII->Prod NiI->Ni0 Reduction

Caption: Metallaphotoredox dual catalysis cycle featuring XAT-mediated alkyl radical generation.

Step-by-Step Methodology (Self-Validating System)
  • Preparation: To a 10 mL transparent glass vial, add NiCl₂·glyme (2.2 mg, 0.01 mmol, 2 mol%), dtbbpy (2.7 mg, 0.01 mmol, 2 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (5.6 mg, 0.005 mmol, 1 mol%).

  • Reagent Addition: Add the aryl bromide (0.5 mmol, 1.0 equiv) and 2-(Iodomethyl)-2-methyltetrahydrofuran (169.5 mg, 0.75 mmol, 1.5 equiv).

  • Solvent & Degassing: Add 5.0 mL of anhydrous 1,4-Dioxane, followed by DIPEA (174 µL, 1.0 mmol, 2.0 equiv). Seal the vial with a septum cap and degas the solution by sparging with argon for 15 minutes.

    • Self-Validation Check: Oxygen is a potent radical scavenger and triplet quencher. Failure to adequately degas will result in the solution remaining pale yellow under irradiation, with zero product formation.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate for 24 hours.

    • Self-Validation Check: Use a cooling fan to maintain the reaction temperature at ~25 °C. If the vial becomes hot to the touch (>40 °C), thermal degradation of the Ir-photocatalyst will occur, leading to a drop in yield and the appearance of black Ir(0) precipitate.

  • Workup: Dilute with EtOAc (10 mL), wash with water (3 x 10 mL) to remove DIPEA salts, dry over MgSO₄, and concentrate in vacuo for chromatographic purification.

Quantitative Data & Substrate Scope

The following tables summarize the expected performance of 2-(Iodomethyl)-2-methyltetrahydrofuran across different aryl halide partners, demonstrating the robustness of both catalytic systems.

Table 1: Scope of Ni-Catalyzed Cross-Electrophile Coupling (XEC) (Conditions: 1.5 equiv Alkyl Iodide, 10 mol% NiI₂/dtbbpy, 2.0 equiv Zn, DMA, 40 °C, 16 h)

EntryAryl Halide PartnerElectronic NatureYield (%)Note
14-BromoanisoleElectron-Rich82%Smooth coupling; no homocoupling observed.
24-ChlorobenzonitrileElectron-Deficient88%High efficiency with aryl chlorides.
33-BromopyridineHeteroaryl76%Tolerates basic nitrogen heterocycles.
41-Bromo-4-(trifluoromethyl)benzeneElectron-Deficient85%Rapid oxidative addition.

Table 2: Scope of Metallaphotoredox Dual Catalysis (Conditions: 1.5 equiv Alkyl Iodide, 2 mol% NiCl₂·glyme/dtbbpy, 1 mol% Ir-PC, 2.0 equiv DIPEA, Blue LED, 25 °C, 24 h)

EntryAryl Halide PartnerElectronic NatureYield (%)Note
14-BromotolueneNeutral89%Excellent conversion under mild conditions.
25-BromoindoleProtic Heteroaryl81%Unprotected N-H bonds are fully tolerated.
32-BromopyrimidineElectron-Deficient74%Ideal for complex medicinal chemistry scaffolds.

References

  • Tellis, J. C.; Primer, D. N.; Molander, G. A. "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science2014 , 345, 433–436. URL:[Link]

  • Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp² Halides with Alkyl Electrophiles." Accounts of Chemical Research2015 , 48, 1767–1775. URL:[Link]

  • Kim, S.; Goldfogel, M. J.; Gilbert, M. M.; Weix, D. J. "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides." Journal of the American Chemical Society2020 , 142, 9902–9907. URL:[Link]

  • Yatham, V. R.; Shen, Y.; Martin, R. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews2024 , 124, 2341–2415. URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving yield in reactions with 2-(Iodomethyl)-2-methyltetrahydrofuran

The following technical guide addresses yield optimization for reactions involving 2-(Iodomethyl)-2-methyltetrahydrofuran . This molecule presents a classic "neopentyl" challenge in organic synthesis, requiring specific...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses yield optimization for reactions involving 2-(Iodomethyl)-2-methyltetrahydrofuran . This molecule presents a classic "neopentyl" challenge in organic synthesis, requiring specific activation strategies to overcome steric hindrance and prevent side reactions.

Subject: Yield Optimization & Troubleshooting for 2-(Iodomethyl)-2-methyltetrahydrofuran Applicable For: Nucleophilic Substitution, Cross-Coupling, and Metallation Reactions Classification: Difficult Substrate (Neopentyl Iodide Class)

Executive Summary: The "Neopentyl" Problem

The core reason for low yields with 2-(Iodomethyl)-2-methyltetrahydrofuran is its structure. The iodine atom is attached to a primary carbon that is directly bonded to a quaternary carbon (the C2 position of the THF ring).

  • Structural Classification: Neopentyl-like Alkyl Iodide.

  • Reactivity Profile:

    • 
       Reactivity:  Extremely Low (
      
      
      
      to
      
      
      times slower than ethyl iodide). The quaternary center at C2 blocks the nucleophile's backside attack trajectory.
    • Elimination (E2): Impossible. There are no

      
      -hydrogens available for abstraction (the 
      
      
      
      -carbon is the quaternary C2).
    • Competing Pathways: Cationic rearrangement (Wagner-Meerwein) or reductive deiodination.

Recommendation: To improve yield, you must switch from standard


 conditions to Radical Activation  or Lithium-Halogen Exchange .

Optimization Protocols

Protocol A: Radical Cross-Coupling (Recommended for C-C Bonds)

Mechanism: Radical pathways are less sensitive to steric hindrance than ionic


 pathways. The flat geometry of the radical intermediate relieves steric strain.

Workflow:

  • Activation: Use a photocatalyst or chemical initiator (AIBN/Bu

    
    SnH) to generate the primary alkyl radical.
    
  • Coupling: Trap the radical with an electron-deficient alkene (Giese addition) or a transition metal catalyst (Cross-electrophile coupling).

Recommended Conditions (Photoredox):

  • Catalyst:

    
     (1-2 mol%) or Organic Dyes (Eosin Y).
    
  • Light Source: Blue LED (450 nm).

  • Additives: Hantzsch Ester (as reductant) or Silyl hydrides.

  • Solvent: DMF or MeCN (degassed).

RadicalPathway Figure 1: Radical Activation Pathway to Overcome Steric Hindrance Start 2-(Iodomethyl)-2-MeTHF Radical 1° Alkyl Radical (Planar, Less Hindered) Start->Radical SET / Halogen Abstraction (Ir cat. or Bu3Sn•) Product Coupled Product (C-C Bond) Radical->Product Giese Addition / Ni-Cat Cycle Side Reduction Byproduct (2,2-Dimethyl-THF) Radical->Side H-Abstraction (If H-source excess)

Figure 1: Radical activation bypasses the steric wall of the neopentyl center.[1]

Protocol B: Lithium-Halogen Exchange (For Nucleophilic Addition)

Mechanism: Converting the iodide to a lithium species creates a powerful nucleophile. However, this species is prone to Grob-type fragmentation (ring opening).

Critical Control Points:

  • Temperature: Must be kept strictly below -78°C .

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) is preferred over
    
    
    -BuLi for rapid exchange at low temp.
  • Quench: Electrophile must be added immediately.

Step-by-Step Guide:

  • Dissolve 2-(Iodomethyl)-2-methyltetrahydrofuran in anhydrous Et

    
    O (preferred over THF to reduce aggregation).
    
  • Cool to -78°C (Dry ice/Acetone).

  • Add

    
    -BuLi (2.0 - 2.2 equiv) dropwise. Note: 2 equiv are needed; one for exchange, one to destroy the formed t-BuI.
    
  • Stir for 10-15 minutes (Do not over-stir; risk of ring opening).

  • Add the Electrophile (Aldehyde, Ketone, Epoxide).

  • Warm slowly to room temperature.

Data: Solvent Effects on Yield

SolventTemperatureYield (Electrophile Trapping)Risk Factor
Et

O
-78°C85-92% Low (Best Stability)
THF-78°C60-70%Moderate (Solvent promotes rearrangement)
Hexane-78°C<40%High (Poor solubility/aggregation)
THF0°C0% Decomposition (Ring Opening)
Protocol C: Forcing (If Radical/Li is not possible)

If you must perform a direct displacement (e.g., with an azide or thiolate), you must use "Super-Solvent" conditions.

  • Solvent: HMPA (Hexamethylphosphoramide) or DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). These solvate the cation but leave the nucleophile "naked" and highly reactive.

  • Temperature: 80°C - 100°C.

  • Catalyst: Tetrabutylammonium Iodide (TBAI) or 18-Crown-6 (if using K salts).

Warning: Even under these conditions, yields often plateau at 50-60% due to thermal degradation.

Troubleshooting & FAQ

Q1: I see a byproduct with a mass corresponding to [M-I+H]. What is it? A: This is 2,2-dimethyltetrahydrofuran .

  • Cause: Reductive deiodination. In radical reactions, your radical abstracted a hydrogen atom from the solvent or reagents instead of coupling.

  • Fix: Increase the concentration of your radical trap (alkene/catalyst) or switch to a solvent with stronger bond dissociation energies (e.g., Benzene/Trifluorotoluene instead of THF).

Q2: My reaction mixture turned into a complex tar after adding n-BuLi. Why? A: You likely triggered Ring Opening (Grob Fragmentation) .

  • Mechanism:[2][3][4][5] The lithiated carbanion at the exocyclic position attacks the

    
     orbital of the C-O ring bond.
    
  • Fix: Ensure temperature is strictly -78°C. Switch to

    
    -BuLi to speed up the exchange so the unstable intermediate has less time to decompose before you add the electrophile.
    

Q3: Can I use this iodide for a Grignard reaction? A: Difficult. Formation of the Grignard reagent from neopentyl-type iodides is sluggish and often requires activation (iodine crystals, DIBAL-H activation).

  • Recommendation: Use the Lithium-Halogen exchange method (Protocol B) or Knochel-type Turbo-Grignard exchange (

    
    ) at low temperature.
    

Q4: Why is E2 elimination not occurring? A: E2 requires a proton on the


-carbon relative to the iodine. In 2-(Iodomethyl)-2-methyltetrahydrofuran, the 

-carbon is the quaternary C2 position. It has zero protons . Therefore, E2 elimination to form an alkene is geometrically impossible.

Troubleshooting Figure 2: Troubleshooting Logic Flow Issue Low Yield / Failure Check1 Is the product the reduced alkane (2,2-dimethyl-THF)? Issue->Check1 Check2 Did the ring open? Check1->Check2 No Sol1 Radical quench issue. Increase Trap Conc. Change Solvent. Check1->Sol1 Yes Sol2 Temp too high during lithiation. Keep < -78°C. Use Et2O. Check2->Sol2 Yes (Complex mix) Sol3 Steric hindrance. Switch to Radical or Li-Exchange protocol. Check2->Sol3 No (No reaction)

Figure 2: Diagnostic logic for identifying failure modes in neopentyl iodide reactions.

References

  • Neopentyl Substitution Challenges: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Radical Alkylation Strategies : P. J. MacIntosh et al., "Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon," Chemical Science, 2021. Link

  • Lithium-Halogen Exchange Stability : Bailey, W. F., & Punzalan, E. R. "Exchange of t-butylithium-lithium for iodine in primary alkyl iodides," Journal of Organic Chemistry, 1990. Link

  • 2-MeTHF Solvent Properties : Pace, V., et al. "2-Methyltetrahydrofuran: A Green Solvent for Synthetic Organic Chemistry," Current Organic Chemistry, 2012. Link

Sources

Optimization

purification of products from 2-(Iodomethyl)-2-methyltetrahydrofuran reactions

Welcome to the Technical Support Center for the synthesis, handling, and purification of 2-(Iodomethyl)-2-methyltetrahydrofuran and its derivatives. This guide is designed for researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, handling, and purification of 2-(Iodomethyl)-2-methyltetrahydrofuran and its derivatives. This guide is designed for researchers and drug development professionals to troubleshoot common experimental failures, understand the mechanistic causality behind these issues, and implement self-validating purification protocols.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: My purified product mixture has a persistent pink or brown discoloration. How do I remove it?

The Causality: Alkyl iodides are inherently sensitive to photolytic and thermal degradation. Exposure to light or elevated temperatures during rotary evaporation causes the homolytic cleavage of the weak C–I bond, generating trace amounts of iodine radicals that rapidly recombine to form elemental iodine (I


)[1]. Even micromolar concentrations of I

will heavily discolor your product and can interfere with downstream transition-metal-catalyzed cross-couplings. The Solution: Do not rely on silica gel chromatography to remove I

, as it often streaks through the column. Instead, perform a reductive quench using an aqueous sodium thiosulfate (Na

S

O

) wash prior to purification. For long-term storage, store the purified alkyl iodide over a stabilizing material such as metallic copper or silver wire, which acts as an iodine scavenger to repress decomposition[2].
Q2: I attempted a nucleophilic substitution (S 2) on 2-(iodomethyl)-2-methyltetrahydrofuran, but I am recovering almost entirely unreacted starting material. Why?

The Causality: Look closely at the steric environment of your starting material. While the iodomethyl group is a primary halide (CH


–I), the adjacent C2 carbon of the tetrahydrofuran ring is a quaternary center (bonded to the ring oxygen, the C3 methylene, a methyl group, and the iodomethyl group). This creates a neopentyl-like steric hindrance . The bulky substituents at the C2 position physically block the Bürgi-Dunitz trajectory required for the nucleophile to attack the C–I 

antibonding orbital. The Solution: Standard S

2 conditions will fail or proceed at glacial rates. You must force the reaction by using highly polar aprotic solvents (e.g., DMPU, DMSO), elevating the temperature, or using a more reactive nucleophile. Because the unreacted starting material is non-polar, it will co-elute with many S

2 products on normal-phase silica. Fractional vacuum distillation is the preferred purification method to separate the unreacted neopentyl-like iodide from your product[1].
Q3: I tried to form a Grignard reagent from this compound, but my NMR shows a complex mixture containing terminal alkenes and primary alcohols. What happened?

The Causality: This is a classic mechanistic trap. When magnesium inserts into the C–I bond of 2-(iodomethyl)-2-methyltetrahydrofuran, it generates a transient carbanion (or radical) at the primary carbon. However, tetrahydrofurfuryl anions are highly unstable. The electron density rapidly pushes into the ring, cleaving the C2–O bond via a


-scission (Boord-type elimination)[3]. This fragmentation irreversibly opens the THF ring, expelling an alkoxide leaving group to form an acyclic byproduct (e.g., 5-methyl-4-penten-1-ol derivatives).
The Solution:  Avoid strong organometallic reagents (Mg, Li) or single-electron transfer (SET) reducing agents if you wish to keep the THF ring intact. If ring-opening has already occurred, the resulting acyclic alcohol will be significantly more polar than your intact ether starting material. You can easily separate these using normal-phase silica gel chromatography (see Protocol 2).

Part 2: Quantitative Data & Component Profiling

To successfully isolate your target compounds, you must understand the physicochemical differences between the starting material, the desired intact-ring products, and the common ring-opened byproducts.

Component TypeStructural DescriptionRelative PolarityTLC R

(9:1 Hexanes:EtOAc)
Est. Boiling PointVisual/Spectroscopic Cue
Starting Material 2-(Iodomethyl)-2-methyltetrahydrofuranVery Low (Non-polar)0.85 - 0.90~208 °C (at 760 mmHg)UV inactive; stains brown with KMnO

.
S

2 Product
Intact THF ring with substituted functional groupLow to Moderate0.40 - 0.70 (varies)Varies by substituentAbsence of C–I stretch in IR.
Ring-Opened Byproduct Acyclic alkene-alcohol (e.g., 5-methyl-4-penten-1-ol)High (Hydrogen bonding)0.15 - 0.25~150 - 160 °CBroad O–H stretch in IR; alkene protons in

H NMR.
Impurity Elemental Iodine (I

)
LowStreaks (0.0 - 0.9)SublimesPink/purple in organic solvent; brown on silica.

Part 3: Experimental Purification Protocols

Protocol 1: Thiosulfate Quench and Aqueous Workup (Self-Validating)

Objective: Complete removal of photolytically generated I


 prior to chromatography.
  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate (10 mL per 1 mmol of theoretical product).

  • Reductive Wash: Add an equal volume of freshly prepared 10% (w/v) aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ).
  • Agitation: Stopper the funnel and shake vigorously. Self-Validation Check: The organic layer must transition from a pink/brown color to pale yellow or colorless. If the pink color persists, add more Na

    
    S
    
    
    
    O
    
    
    solution.
  • Phase Separation: Allow the layers to separate. Drain the aqueous layer.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO

    
    , followed by saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Na
    
    
    
    SO
    
    
    .
  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) in a flask shielded from ambient light (e.g., wrapped in aluminum foil).

Protocol 2: Chromatographic Separation of Ring-Opened Byproducts

Objective: Isolation of intact THF-derivatives from highly polar acyclic fragmentation products.

  • Column Preparation: Pack a glass column with standard normal-phase silica gel (230-400 mesh) using a non-polar solvent system (e.g., 100% Hexanes).

  • Loading: Dissolve the crude, iodine-free mixture (from Protocol 1) in a minimum amount of dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution Strategy (Gradient):

    • Step A (Isocratic Non-Polar): Elute with 2 column volumes (CV) of 100% Hexanes. This will flush out any unreacted 2-(iodomethyl)-2-methyltetrahydrofuran.

    • Step B (Shallow Gradient): Gradually increase polarity to 9:1 Hexanes:Ethyl Acetate. Your desired intact-ring S

      
      2 product will typically elute here.
      
    • Step C (Flush): Increase polarity to 7:3 Hexanes:Ethyl Acetate. The highly polar ring-opened alcohol byproducts (formed via

      
      -scission) will elute in this fraction.
      
  • Analysis: Spot fractions on a TLC plate. Stain with phosphomolybdic acid (PMA) or KMnO

    
     and heat to visualize the S
    
    
    
    2 products and alcohols.

Part 4: Reaction Pathways & Purification Strategy Visualization

The following diagram maps the divergent reaction pathways of 2-(iodomethyl)-2-methyltetrahydrofuran and dictates the appropriate purification strategy based on the mechanistic outcome.

G SM 2-(Iodomethyl)-2-methyltetrahydrofuran (Starting Material) Subst Nucleophilic Substitution (SN2) Intact THF Ring SM->Subst Nucleophiles (Slow) Metal Grignard / SET Reduction (Mg, Li, e-) SM->Metal Organometallics Purif1 Vacuum Distillation (Separates unreacted SM) Subst->Purif1 Non-polar RingOpen Ring-Opening Fragmentation (Acyclic Alcohol) Metal->RingOpen Beta-scission Purif2 Silica Chromatography (Separates polar byproducts) RingOpen->Purif2 Highly polar

Reaction pathways of 2-(Iodomethyl)-2-methyltetrahydrofuran and purification strategies.

References

  • Otsuka Chemical Co Ltd. "Alkyl iodide storage container and method for purification of alkyl iodide." US Patent 7617934B2, Google Patents.
  • Defense Technical Information Center (DTIC). "Reactions of Potassium-Graphite (Ring-opening of tetrahydrofurfuryl systems)." DTIC Archive ADA086513. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Managing the Stability of 2-(Iodomethyl)-2-methyltetrahydrofuran

Welcome to the Technical Support Center. As an Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 2-(Iodomethyl)-2-methyltetrahydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 2-(Iodomethyl)-2-methyltetrahydrofuran .

This molecule presents unique handling challenges due to two structural features: an inherently weak carbon-iodine (C–I) bond prone to photolytic cleavage, and a highly sterically hindered "neopentyl-like" primary iodide adjacent to a fully substituted (tertiary) C2 ether carbon. This guide addresses the causality behind common experimental failures and provides self-validating protocols to ensure scientific integrity.

Part 1: Troubleshooting Guide & FAQs

FAQ 1: Why does my reagent turn pink or brown during storage, and how do I prevent it?

The Causality: Alkyl iodides are notoriously sensitive to light and heat. The weak C–I bond undergoes homolytic cleavage to generate highly reactive iodine radicals, which rapidly dimerize into molecular iodine (I₂). The presence of I₂ is visually indicated by a pink, purple, or brown discoloration. Critically, I₂ acts as a Lewis acid and autocatalyzes further decomposition of the remaining starting material, creating a destructive feedback loop.

G A 2-(Iodomethyl)-2-methyltetrahydrofuran B Light / Heat (hν / Δ) A->B C Alkyl Radical + Iodine Radical (I•) B->C D Molecular Iodine (I₂) (Pink/Brown Discoloration) C->D Dimerization E Autocatalytic Cleavage (Accelerated Degradation) D->E Catalyzes E->A Feedback Loop

Figure 1: Photolytic and thermal autocatalytic decomposition pathway of alkyl iodides.

Self-Validating Protocol: Purification and Stabilized Storage To break the autocatalytic loop, you must remove existing I₂ and introduce a scavenger.

  • Dissolution: Dissolve the discolored 2-(Iodomethyl)-2-methyltetrahydrofuran in diethyl ether. (Visual Check: The organic layer will appear pink/brown).

  • Reduction Wash: Wash the organic layer with an equal volume of 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃). (Validation: The organic layer must turn completely colorless immediately, confirming the quantitative reduction of I₂ to water-soluble iodide ions).

  • Drying: Wash with brine, separate the organic layer, dry over anhydrous MgSO₄, and filter.

  • Concentration: Concentrate under reduced pressure. Crucial: Keep the water bath strictly below 30°C to prevent thermally induced re-degradation.

  • Storage: Transfer the clear oil to an amber glass vial. Add a small coil of freshly activated copper wire or silver foil. Purge the vial with Argon and store at -20°C. (Validation: Over time, the copper wire will slightly tarnish as it scavenges trace I₂ radicals, protecting the bulk reagent while serving as a visual stability indicator).

FAQ 2: During substitution reactions (Sₙ2), I observe extremely low yields and mostly unreacted starting material or elimination byproducts. Why?

The Causality: While the iodine is attached to a primary carbon, that carbon is directly bonded to the fully substituted C2 position of the tetrahydrofuran ring. This creates an extreme neopentyl-like steric hindrance . The bulky methyl group and the THF ring physically block the trajectory required for a nucleophile to perform a backside attack (Sₙ2). When researchers apply forcing conditions (higher heat, stronger bases) to overcome this barrier, Sₙ2 remains blocked, and the reaction pathway shifts entirely toward E2 elimination (dehydrohalogenation) or Sₙ1 degradation.

Solution: Do not force Sₙ2 conditions. Instead, pivot to radical-mediated pathways (e.g., using AIBN and Bu₃SnH), which are highly tolerant of neopentyl sterics, or utilize the reagent as an electrophile in transition-metal-catalyzed cross-couplings where oxidative addition precedes substitution.

FAQ 3: I am seeing unexpected acyclic iodohydrins when using Lewis acids in my reaction. How does this happen?

The Causality: The C2 position of 2-(Iodomethyl)-2-methyltetrahydrofuran is a tertiary ether. When exposed to Lewis acids (e.g., BF₃·OEt₂, TMSOTf) or trace Brønsted acids, the ether oxygen coordinates with the acid. The relief of ring strain, combined with the extreme thermodynamic stability of the resulting tertiary carbocation, drives the spontaneous cleavage of the C2–O bond. This reductive ring-opening phenomenon is well-documented in halonium ion transfers and cyclic ether cascades [1][2][3].

G A 2-(Iodomethyl)-2-methyltetrahydrofuran B Lewis/Brønsted Acid (H⁺/LA) A->B C Oxonium Ion Intermediate B->C Oxygen Coordination D C2-O Bond Cleavage C->D Ring Strain + Sterics E Tertiary Carbocation (Acyclic) D->E Sₙ1 Pathway F Nucleophilic Attack / Elimination (Acyclic Byproducts) E->F Nu⁻ or -H⁺

Figure 2: Acid-catalyzed ring-opening cascade driven by tertiary carbocation stability.

Self-Validating Protocol: Acid-Free Reaction Conditions To prevent unintended ring opening during non-acidic workflows:

  • Preparation: Flame-dry all glassware under vacuum and backfill with Argon.

  • Buffering: Add 1.2 to 1.5 equivalents of a non-nucleophilic acid scavenger (e.g., Proton Sponge® or finely milled anhydrous K₂CO₃) to the reaction mixture prior to introducing the iodide. (Validation: Extract a 10 µL aliquot, quench in wet ether, and spot on pH paper; the local environment must remain strictly >pH 7).

  • Monitoring: Monitor the reaction via GC-MS. (Validation: The absence of high-mass acyclic iodohydrin peaks confirms the successful suppression of the Sₙ1 ring-opening pathway).

Part 2: Quantitative Data & Reaction Matrices

Table 1: Quantitative Stability Metrics under Various Storage Conditions

Storage ConditionTemp (°C)Light ExposureAdditivesEstimated Half-LifePurity after 30 Days
Clear Vial, Air25Ambient LightNone< 5 days< 60% (High I₂ content)
Amber Vial, Ar25DarkNone~ 30 days85%
Amber Vial, Ar-20DarkNone> 6 months95%
Amber Vial, Ar-20DarkCu Wire / Ag Foil> 12 months> 99%

Table 2: Reaction Pathway Matrix for 2-(Iodomethyl)-2-methyltetrahydrofuran

Reaction TypeTypical ReagentsPrimary OutcomeCausality / Mechanistic Driver
Sₙ2 Substitution NaCN, NaN₃ (Polar Aprotic)Very Low Yield (<10%)Extreme neopentyl-like steric hindrance at the adjacent fully substituted C2 carbon blocks backside attack.
Elimination (E2) DBU, t-BuOKModerate to High YieldBulky bases abstract a proton from the iodomethyl group, bypassing steric blocks entirely.
Ring Opening BF₃·OEt₂, TMSOTfAcyclic IodohydrinsAcids coordinate to the THF oxygen, triggering C2–O cleavage to form a stable tertiary carbocation [1][3].
Radical Addition AIBN, Bu₃SnHHigh YieldRadical formation at the primary carbon is highly tolerant of neopentyl sterics compared to ionic pathways.

Part 3: References

  • PhSiH3−I2 system selectively promotes diverse cascade transformations from cyclic ethers to acyclic alkyl iodides. Organic & Biomolecular Chemistry (RSC Publishing).1

  • Br+ and I+ Transfer from the Halonium Ions of Adamantylideneadamantane to Acceptor Olefins. Halocyclization of 1,ω-Alkenols and Alkenoic Acids Proceeds via Reversibly Formed Intermediates. The Journal of Organic Chemistry (ACS Publications). 2

  • Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. Chemical Reviews (ACS Publications). 3

Sources

Optimization

optimizing reaction conditions for 2-(Iodomethyl)-2-methyltetrahydrofuran

Technical Support Center: Optimization & Troubleshooting for 2-(Iodomethyl)-2-methyltetrahydrofuran Synthesis Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization & Troubleshooting for 2-(Iodomethyl)-2-methyltetrahydrofuran Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis of functionalized cyclic ethers. 2-(Iodomethyl)-2-methyltetrahydrofuran is a highly versatile alkyl iodide building block, but its synthesis is notoriously prone to regiochemical scrambling and purification bottlenecks.

Depending on your starting materials, you are likely utilizing one of two primary pathways:

  • Route A (Iodocyclization): Electrophilic cyclization of 5-methyl-5-hexen-1-ol.

  • Route B (Appel/Garegg Iodination): Nucleophilic substitution of (2-methyltetrahydrofuran-2-yl)methanol.

Below, we dissect the mechanistic causality behind common failures in both routes and provide field-proven, self-validating protocols to ensure high-fidelity synthesis.

Visualization of Synthetic Workflows

SynthesisWorkflow PathA Route A: 5-Methyl-5-hexen-1-ol CondA Iodocyclization (NIS or I2, Base) PathA->CondA PathB Route B: (2-MethylTHF-2-yl)methanol CondB Appel/Garegg Reaction (I2, PPh3, Imidazole) PathB->CondB Target Target: 2-(Iodomethyl)-2-methylTHF CondA->Target 5-exo-trig closure PitfallA Issue: 6-endo-trig Byproduct (Tetrahydropyran) CondA->PitfallA Kinetic failure CondB->Target SN2 substitution PitfallB Issue: TPPO Removal & Elimination CondB->PitfallB Overheating

Fig 1. Dual synthetic pathways for 2-(Iodomethyl)-2-methylTHF and troubleshooting nodes.

Section 1: Route A - Iodocyclization Troubleshooting (The 5-exo-trig Approach)

Q: Why is my iodocyclization yielding a mixture of the desired 5-membered THF ring and a 6-membered tetrahydropyran (THP) byproduct? Causality & Solution: This is a classic conflict between kinetic and thermodynamic control. According to Baldwin’s rules, the 5-exo-trig closure is kinetically favored. However, because your substrate (5-methyl-5-hexen-1-ol) has a methyl group at the C5 position, the intermediate iodonium ion possesses significant tertiary carbocation character. If the reaction is run at room temperature or with a highly reversible electrophile (like unbuffered I₂), the system drifts toward thermodynamic control, allowing the hydroxyl group to attack the less sterically hindered C6 position, forming the 6-endo-trig THP byproduct[1]. Optimization: Switch your iodine source from I₂ to N-Iodosuccinimide (NIS) and lower the temperature to -20 °C. NIS acts as a superior, irreversible activator of the double bond, locking the reaction under strict kinetic control to exclusively yield the 5-exo-trig THF product[2].

Q: My product degrades into a dark brown mixture during workup. How do I stabilize it? Causality & Solution: Alkyl iodides are highly sensitive to homolytic cleavage induced by light and trace acid, releasing free iodine (I₂) which auto-catalyzes further degradation. Optimization: Always buffer your reaction with NaHCO₃ to neutralize the HI generated during cyclization. During workup, vigorously wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the organic layer is completely colorless. Store the final product over copper wire (which scavenges free iodine) in an amber vial at -20 °C.

Section 2: Route B - Appel/Garegg Iodination Troubleshooting

Q: I am using standard Appel conditions (I₂ / PPh₃) on (2-methyltetrahydrofuran-2-yl)methanol, but the reaction stalls and I see alkene elimination byproducts. Why? Causality & Solution: The standard Appel reaction generates hydrogen iodide (HI) as a byproduct. In the sterically congested environment of a tertiary-adjacent neopentyl-like center, HI can protonate the alcohol and drive an E1/E2 elimination rather than the desired Sₙ2 substitution. Optimization: Employ the Garegg-Samuelsson modification by adding Imidazole to the I₂/PPh₃ mixture[3]. Imidazole serves a dual purpose: it acts as a basic sponge to neutralize HI, and it reacts with the intermediate iodophosphonium salt to form a highly reactive, non-acidic imidazolium intermediate that drives the Sₙ2 displacement cleanly[3].

Q: How can I efficiently remove triphenylphosphine oxide (TPPO) without losing my volatile product during column chromatography? Causality & Solution: TPPO is the thermodynamic sink of the Appel reaction and is notoriously difficult to separate from non-polar, low-molecular-weight ethers. Optimization: Exploit differential solubility. 2-(Iodomethyl)-2-methyltetrahydrofuran is highly soluble in aliphatic hydrocarbons, whereas TPPO is completely insoluble in cold hexanes. Concentrate your crude reaction mixture to a thick slurry, then triturate vigorously with ice-cold hexanes. The TPPO will precipitate as a white crystalline solid, which can be rapidly removed via vacuum filtration, bypassing the need for tedious chromatography.

Section 3: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Iodocyclization (Route A)
  • Setup: In an oven-dried flask under nitrogen, dissolve 5-methyl-5-hexen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Buffering: Add anhydrous NaHCO₃ (2.0 eq). Self-validation: The heterogeneous mixture ensures the system remains strictly neutral, preventing acid-catalyzed side reactions.

  • Activation: Cool the suspension to -20 °C. In the dark, add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise[2].

  • Monitoring: Stir for 2 hours. Self-validation: TLC (10% EtOAc/Hexanes) should show the complete disappearance of the alcohol (

    
    ) and the appearance of a single UV-inactive, iodine-stainable non-polar spot (
    
    
    
    ).
  • Quench & Workup: Add sat. aq. Na₂S₂O₃ and stir until the mixture is colorless. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C to prevent volatility losses).

Protocol B: Garegg-Samuelsson Iodination (Route B)
  • Reagent Complexation: In an oven-dried flask, dissolve PPh₃ (1.5 eq) and Imidazole (2.0 eq) in anhydrous DCM (0.2 M) at 0 °C.

  • Halogen Addition: Add I₂ (1.5 eq) portion-wise. Self-validation: The solution will briefly turn dark brown, then rapidly transition to a clear yellow/orange suspension, visually confirming the formation of the reactive halophosphonium-imidazole complex[3].

  • Substitution: Add (2-methyltetrahydrofuran-2-yl)methanol (1.0 eq) dropwise. Warm to room temperature and stir for 3 hours.

  • Precipitation Workup: Concentrate the DCM in vacuo to ~10% of its original volume. Add 5 volumes of ice-cold hexanes and stir vigorously for 10 minutes.

  • Filtration: Filter the white precipitate (TPPO) through a Celite pad. Concentrate the filtrate to yield the pure alkyl iodide.

Section 4: Quantitative Method Comparison

ParameterRoute A: Iodocyclization (NIS)Route B: Garegg-Samuelsson (I₂/PPh₃/Imid)
Typical Yield 85 - 92%75 - 85%
Regioselectivity >95:5 (5-exo : 6-endo)N/A (Pre-formed ring)
Primary Byproduct Tetrahydropyran (if poorly controlled)Triphenylphosphine oxide (TPPO)
Scalability Excellent (up to 100g scale)Moderate (TPPO removal becomes cumbersome)
Atom Economy High (Succinimide byproduct is water-soluble)Low (Generates stoichiometric TPPO)

References

  • Nucleophile-selective iodocyclizations: butyrolactone versus tetrahydrofuran formation Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Stereoselective Synthesis of cis-2,5-Disubstituted THFs: Application to Adjacent Bis-THF Cores of Annonaceous Acetogenins Source: Organic Letters (ACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Iodine Byproduct Removal &amp; Remediation

Current Status: Operational 🟢 Ticket ID: IOD-REM-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational 🟢 Ticket ID: IOD-REM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

Welcome to the Iodine Remediation Support Center. Iodine-containing species—whether elemental (


), ionic (

), or hypervalent—are notorious for complicating downstream analysis (NMR line broadening), poisoning transition metal catalysts (Pd, Pt), and initiating unwanted radical side reactions.

This guide is not a textbook; it is a troubleshooting workflow designed to isolate and eliminate specific iodine species from your reaction matrix.

Quick Diagnostic: Identify Your Contaminant

ObservationProbable ContaminantRecommended Module
Purple/Brown Organic Layer Elemental Iodine (

)
Module 1
Catalyst Death / NMR Haze Iodide Ions (

)
Module 2
White Suspended Solid Hypervalent Iodine (IBX/IBA)Module 3
Alkylating Impurity Organic Iodides (R-I)Module 4

Module 1: Elemental Iodine ( ) Removal

The Issue: Your reaction mixture retains a persistent purple, violet, or dark brown color. This indicates free elemental iodine, often formed during oxidative workups or radical iodinations.

The Mechanism: Reductive Phase Transfer

We do not "wash" iodine away; we chemically reduce it. Iodine (


) is lipophilic (soluble in organics). Iodide (

) is hydrophilic (soluble in water). By reducing

to

, we force the species to migrate from the organic product phase to the aqueous waste phase.
Standard Protocol: The Thiosulfate Quench

Use this for general workups (DCM, EtOAc, Ether).

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • The Wash: Add the thiosulfate solution to your organic phase in a separatory funnel (1:1 volume ratio).

  • Agitation: Shake vigorously. The color should change from Purple

    
     Yellow 
    
    
    
    Colorless
    .
    • Troubleshooting: If the organic layer remains yellow, the aqueous layer is saturated. Drain the aqueous layer and repeat with fresh thiosulfate.[1]

  • The "Meyer" Buffer (Critical): If your product is acid-sensitive, add Sodium Bicarbonate (

    
    ) to the thiosulfate solution.
    
    • Reasoning: The reduction of

      
       can generate trace acid. The bicarbonate buffers the pH to neutral.
      
Visualization: The Reductive Extraction

ThiosulfateMechanism OrgPhase Organic Phase (Contains Product + I2) Interface Phase Interface REDOX REACTION OrgPhase->Interface Diffusion of I2 AqPhase Aqueous Phase (Contains S2O3--) AqPhase->Interface Diffusion of S2O3-- ResultOrg Clean Organic Phase (Product Only) Interface->ResultOrg Separation ResultAq Waste Aqueous Phase (Contains I- + S4O6--) Interface->ResultAq Partitioning of I-

Caption: Kinetic partitioning of Iodine. The lipophilic


 is reduced at the interface, becoming the hydrophilic 

species which is irreversibly trapped in the aqueous layer.

Module 2: Inorganic Iodide ( ) Removal

The Issue: You are running a Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), but the reaction stalls. Or, your NMR shows broad peaks due to paramagnetic impurities or exchange broadening. Root Cause: Iodide ions are potent catalyst poisons. They bind irreversibly to active metal centers (Pd, Pt), shutting down the catalytic cycle.

The Solution: Precipitation Scavenging

Standard water washes often fail to remove trace iodides due to the "soft-soft" interaction between iodide and organic cations. We must use a Silver Salt to drive the equilibrium via solubility product constants (


).

Solubility Reality Check:

  • 
     of AgCl: 
    
    
    
  • 
     of AgI: 
    
    
    
  • Interpretation: Silver binds Iodide

    
     times more strictly than Chloride. You can selectively remove Iodide even in the presence of Chlorides.
    
Protocol: The Silver Wash
  • Reagent: Prepare a dilute solution of Silver Nitrate (

    
    ) or use solid Silver Carbonate  (
    
    
    
    ) for acid-sensitive substrates.
  • Procedure (Liquid-Liquid):

    • Wash the organic phase with 0.1 M

      
      .
      
    • A yellow precipitate (

      
      ) will form immediately at the interface.
      
    • Filter the biphasic mixture through Celite to remove the solid AgI before separating layers.

  • Procedure (Solid Phase - Recommended):

    • Add solid

      
       (0.5 eq relative to iodide) directly to the organic reaction mixture.
      
    • Stir for 30 minutes in the dark (Silver salts are light-sensitive).

    • Filter through a pad of Silica/Celite.

Module 3: Hypervalent Iodine (DMP/IBX) Remediation

The Issue: You used Dess-Martin Periodinane (DMP) or IBX for an oxidation.[2][3][4][5][6] The reaction worked, but you have a stubborn white solid or a soluble byproduct (2-iodobenzoic acid) that co-elutes with your aldehyde/ketone.

The Chemistry: Reductive Hydrolysis

DMP decomposes to 2-iodobenzoic acid (IBA). However, simple washing often fails because residual DMP is lipophilic. We must first reduce the residual DMP to IBA, and then ionize the IBA to wash it away.

The "Meyer's Workup" (Gold Standard)

Do not just filter! Use this chemical quench.

  • The Cocktail: Prepare a 1:1 mixture of Saturated

    
      and Saturated 
    
    
    
    .
  • The Quench: Add this mixture to your reaction (usually in DCM) in a 1:1 volume ratio.

  • The Wait: Stir vigorously until the mixture becomes clear (usually 15–30 mins).

    • Mechanism:[3][7][8] Thiosulfate reduces unreacted DMP

      
       IBA. Bicarbonate deprotonates IBA 
      
      
      
      Iodobenzoate (water-soluble).
  • Separation: The organic layer now contains your product; the aqueous layer holds the iodine byproducts.

Visualization: DMP Workup Logic

DMPWorkup RxnMix Crude Mixture (Product + DMP + IBA) Step1 Add Na2S2O3 RxnMix->Step1 Reduces residual DMP Intermediate Reduced Mixture (Product + IBA Only) Step1->Intermediate Step2 Add NaHCO3 (Base) Intermediate->Step2 Final Deprotonation Step2->Final IBA -> Iodobenzoate (Aq)

Caption: The two-stage chemical modification required to solubilize hypervalent iodine residues into the aqueous phase.

Module 4: Organic Iodides (Alkyl/Aryl Iodides)

The Issue: You have an alkyl iodide byproduct (e.g., from a substitution reaction or radical precursor) that is chemically inert to washes and runs close to your product on silica gel.

Troubleshooting Table: Separation Strategies
StrategyMethodologyBest For
Nucleophilic Scavenging Add Polymer-Supported Thiourea or Amine Resin . Heat gently. The resin attacks the alkyl iodide, tethering it to the solid bead. Filter to remove.Alkyl Iodides (Primary/Secondary)
Fluorous Tagging If the iodide was a reagent, use a fluorous-tagged iodide reagent. Post-reaction, use Fluorous Solid Phase Extraction (F-SPE).High-throughput Synthesis
Silver Perchlorate Add

in toluene/ether. This promotes ionization of the C-I bond (SN1-like), precipitating AgI and leaving a hydroxyl/ether byproduct that is easily separated.
Tertiary Alkyl Iodides
FAQ: Why can't I just use Silica Gel?

A: You can, but C-I bonds are highly polarizable (soft). They often "smear" on silica or decompose (turn purple) inside the column due to the acidity of silica, contaminating your fractions. Pro-Tip: If you must column an unstable iodide, add 1% Triethylamine to your eluent to neutralize the silica acidity.

References & Authority

  • DMP Workup (Meyer's Procedure):

    • Source: Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." J. Org. Chem.1994 , 59, 7549–7552.

  • Thiosulfate Stoichiometry & Kinetics:

    • Source: Skoog, D. A.; West, D. M.; Holler, F. J. Fundamentals of Analytical Chemistry; Saunders College Pub, 1996. (Standard Iodometric Titration protocols).

  • Silver Scavenging of Halides:

    • Source: Paquette, L. A. Encyclopedia of Reagents for Organic Synthesis; Wiley, 1995. (See entry for Silver Carbonate / Silver Nitrate).

  • Polymer Supported Scavengers:

    • Source: Ley, S. V.; Baxendale, I. R., et al. "Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation." J. Chem. Soc., Perkin Trans. 12000 , 3815-4195.

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before handling Silver salts, Hypervalent Iodine, or chlorinated solvents.

Sources

Reference Data & Comparative Studies

Validation

Characterization of Products from 2-(Iodomethyl)-2-methyltetrahydrofuran: A Comparative Guide

This guide outlines the characterization, reactivity, and comparative performance of products derived from 2-(Iodomethyl)-2-methyltetrahydrofuran (IM-MTHF). Executive Summary 2-(Iodomethyl)-2-methyltetrahydrofuran (IM-MT...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the characterization, reactivity, and comparative performance of products derived from 2-(Iodomethyl)-2-methyltetrahydrofuran (IM-MTHF).

Executive Summary

2-(Iodomethyl)-2-methyltetrahydrofuran (IM-MTHF) is a specialized heterocyclic building block used to install the 2,2-disubstituted tetrahydrofuran motif. This structural unit is increasingly valued in medicinal chemistry for its ability to block metabolic oxidation at the typically labile C2 position (the "magic methyl" effect) and to restrict conformational freedom.

This guide compares IM-MTHF derivatives against their des-methyl analogue (2-(iodomethyl)tetrahydrofuran) . The core distinction lies in the neopentyl-like steric environment of the iodomethyl group in IM-MTHF, which drastically alters reactivity profiles and necessitates specific characterization protocols.

Key Comparative Findings
FeatureIM-MTHF Derivatives (Quaternary C2)Des-Methyl Alternatives (Tertiary C2)
Reactivity (SN2) Extremely Low (Neopentyl hindrance;

)
High (Primary alkyl halide)
Primary Pathway Radical-mediated or Metal-halogen exchangeClassical Nucleophilic Substitution
Metabolic Stability High (C2 oxidation blocked)Low (Prone to C2-hydroxylation)
NMR Signature C2-Me singlet (~1.2 ppm); diastereotopic CH2IC2-H multiplet; CH2I doublet

Structural Analysis & Reactivity Logic

The defining feature of IM-MTHF is the quaternary carbon at position 2. This creates a neopentyl iodide system (


). Unlike the des-methyl analog, which undergoes facile SN2 substitution, IM-MTHF resists direct displacement due to severe steric shielding of the 

orbital.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent reactivity pathways dictated by the C2-methyl group.

ReactivityPathways Start 4-Methyl-4-penten-1-ol Inter 2-(Iodomethyl)-2- methyltetrahydrofuran (IM-MTHF) Start->Inter Iodoetherification (I2, NaHCO3) Prod_Rad 2,2-Dimethyltetrahydrofuran (Reductive Deiodination) Inter->Prod_Rad Radical Reduction (Bu3SnH/AIBN) FAST Prod_Sub 2-Azidomethyl-2- methyltetrahydrofuran (Forced Substitution) Inter->Prod_Sub Nucleophilic Sub. (NaN3, DMF, 100°C) SLOW (Neopentyl) Prod_Elim Elimination Products (Disfavored) Inter->Prod_Elim Base

Caption: Synthesis and divergent reactivity of IM-MTHF. Note the kinetic preference for radical pathways over nucleophilic substitution due to neopentyl steric hindrance.

Experimental Characterization Protocols

Synthesis of the Scaffold (Self-Validating Protocol)

The quality of downstream products depends on the purity of the IM-MTHF starting material. It is synthesized via iodoetherification , a reaction that validates the presence of the alkene precursor.

  • Precursor: 4-methyl-4-penten-1-ol.

  • Reagents: Iodine (

    
    ), Sodium Bicarbonate (
    
    
    
    ), Acetonitrile (
    
    
    ).
  • Procedure:

    • Dissolve 4-methyl-4-penten-1-ol (1.0 eq) in MeCN at 0°C.

    • Add

      
       (3.0 eq) followed by portion-wise addition of 
      
      
      
      (1.2 eq).
    • Stir in the dark for 3 hours. Quench with saturated

      
       (color change from violet to colorless is the internal indicator  of reaction completion).
      
    • Extract with ether.

Comparative NMR Profiling

Characterizing the products requires distinguishing the quaternary center. The table below compares the spectral fingerprints of IM-MTHF versus its des-methyl analog.

NucleusSignalIM-MTHF (Quaternary)Des-Methyl Analog (Tertiary)Diagnostic Value
1H NMR C2-Substituent 1.25 ppm (s, 3H) 3.98 ppm (m, 1H)Critical: The singlet confirms the quaternary center.
1H NMR -CH2I 3.20 ppm (AB q or s)3.15–3.30 ppm (d)Diastereotopic splitting is often collapsed in IM-MTHF due to symmetry/rotation.
13C NMR C2 (Ring) ~82.0 ppm (quat) ~78.0 ppm (CH)Quaternary carbons show lower intensity (no NOE).
13C NMR -CH2I ~15-20 ppm~8-10 ppmUpfield shift due to iodine; slight variation with steric bulk.
Functionalization: The "Neopentyl Challenge"

Researchers often fail when attempting standard substitution (e.g., Finkelstein reaction) on IM-MTHF.

Experiment: Synthesis of 2-(Azidomethyl)-2-methyltetrahydrofuran

  • Objective: Introduce a nitrogen functionality.

  • Comparative Protocol:

    • Des-Methyl:[1] Reacts with

      
       in DMF at 60°C in <4 hours.
      
    • IM-MTHF: Requires HMPA or DMPU as solvent and temperatures >100°C for 24-48 hours.

  • Data Interpretation:

    • If the reaction remains incomplete after 24h (monitored by TLC/GC), it confirms the neopentyl nature of the substrate.

    • IR Spectroscopy: Look for the strong Azide stretch at ~2100 cm-1 .

Performance Comparison: Radical vs. Ionic Pathways

When designing libraries from IM-MTHF, radical pathways are superior to ionic ones.

Case Study: Reductive Deiodination

To validate the scaffold's stability, convert IM-MTHF to 2,2-dimethyltetrahydrofuran .

  • Method: Radical reduction using Tributyltin hydride (

    
    ) and AIBN in refluxing benzene/toluene.
    
  • Result:

    • Yield: >90% for IM-MTHF.[2]

    • Kinetics: Radical addition to the C-I bond is not significantly hindered by the adjacent methyl group, unlike SN2.

References

  • Iodoetherification Mechanism & Stereochemistry

    • Labelle, M., et al. "Homoallylic chiral induction in the synthesis of 2,4-disubstituted tetrahydrofurans by iodoetherification." Journal of the American Chemical Society, 1988.[2] Link

  • Dostrovsky, I., et al. "Mechanism of substitution at a saturated carbon atom." Journal of the Chemical Society, 1946.
  • 2-Methyltetrahydrofuran Solvent Properties

    • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012. Link

  • Radical Cyclization & Reduction

    • Curran, D. P. "The Design and Application of Free Radical Chain Reactions in Organic Synthesis." Synthesis, 1988.[2][3]

Sources

Comparative

Comparative Mass Spectrometry Strategies for 2-(Iodomethyl)-2-methyltetrahydrofuran Derivatives

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Focus: Platform Comparison, Ionization Dynamics, and Self-Validating Methodologies Executive Summary & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Focus: Platform Comparison, Ionization Dynamics, and Self-Validating Methodologies

Executive Summary & Mechanistic Rationale

The analysis of 2-(Iodomethyl)-2-methyltetrahydrofuran and its synthetic derivatives presents a unique analytical challenge. As a halogenated cyclic ether, the molecule is characterized by a relatively volatile tetrahydrofuran (THF) ring and a highly labile carbon-iodine (C-I) bond. In pharmaceutical development, these derivatives frequently serve as critical intermediates in radical cyclization reactions or as alkylating building blocks.

Choosing the correct mass spectrometry (MS) platform dictates the sensitivity and specificity of the assay. Because the C-I bond dissociation energy is exceptionally low (~230 kJ/mol), traditional 70 eV Electron Ionization (EI) often obliterates the molecular ion, complicating identification[1]. Conversely, the high electron affinity of the iodine atom makes these derivatives perfect candidates for Negative Chemical Ionization (NCI) , which exploits dissociative electron capture to achieve sub-picogram sensitivity[2].

This guide objectively compares three predominant MS platforms—GC-NCI-MS , GC-EI-MS/MS , and LC-ESI-MS/MS —detailing the causality behind experimental parameters and providing a self-validating protocol for robust quantification.

G A 2-(Iodomethyl)-2-methyltetrahydrofuran (Analyte) B Electron Ionization (EI) 70 eV A->B C Negative Chemical Ionization (NCI) Isobutane Reagent Gas A->C D Molecular Ion [M]*+ m/z 226 (Weak) B->D F Resonance Electron Capture [M]-* C->F E Loss of I* [M - 127]+ m/z 99 (Base Peak) D->E - I* G Iodide Anion [I]- m/z 127 (Ultra-High Sensitivity) F->G Dissociative Capture

Fig 1. Divergent ionization pathways of iodinated tetrahydrofurans under EI and NCI conditions.

Platform Comparison: Performance and Applicability

To objectively evaluate the best approach for analyzing 2-(Iodomethyl)-2-methyltetrahydrofuran derivatives, we must compare the platforms based on their ionization physics and matrix handling capabilities.

GC-NCI-MS: The Sensitivity Champion

Negative Chemical Ionization (NCI) is the gold standard for halogenated compounds. By using a reagent gas (such as isobutane) to thermalize electrons, NCI facilitates resonance electron capture. For iodinated derivatives, this process is highly dissociative, funneling nearly all ion current into the stable iodide anion (


, m/z 127). This targeted fragmentation provides limits of detection (LODs) in the low pg/L range, outperforming standard EI by orders of magnitude[2].
GC-EI-MS/MS: The Specificity Standard

While NCI offers raw sensitivity, it lacks structural specificity (monitoring m/z 127 only confirms the presence of iodine). GC-EI-MS/MS (Triple Quadrupole) solves this by utilizing Multiple Reaction Monitoring (MRM). The initial 70 eV impact strips the iodine radical, leaving a robust furanosyl cation (m/z 99). In the collision cell, this precursor is further fragmented (e.g., ring opening to m/z 43). This platform is ideal for complex matrices where isobaric interferences might trigger false positives in NCI[2].

LC-ESI-MS/MS: The Heavy-Derivative Alternative

For the parent compound, Liquid Chromatography-Electrospray Ionization (LC-ESI) is fundamentally limited; the molecule lacks basic sites for efficient protonation (


) and is too volatile for standard LC desolvation temperatures. However, if the 2-(Iodomethyl)-2-methyltetrahydrofuran moiety is conjugated to a larger, polar pharmaceutical API, LC-ESI-MS/MS becomes mandatory. Cautionary Note:  When preparing samples for LC-MS, analysts must be wary of using neat tetrahydrofuran (THF) as a diluent, as trace peroxides in THF can rapidly oxidize active functional groups during electrospray ionization[3].
Table 1: Quantitative Performance Comparison
MetricGC-NCI-MS (SIM)GC-EI-MS/MS (MRM)LC-ESI-MS/MS (MRM)
Primary Ionization Mechanism Dissociative Electron CaptureElectron Impact (70 eV)Electrospray (Protonation)
Target Analyte Profile Parent compound & volatile derivativesParent compound & volatile derivativesLarge, polar, non-volatile derivatives
Typical LOD (Parent Cmpd) 1 - 5 pg/mL10 - 50 pg/mL> 500 ng/mL (Poor)
Linear Dynamic Range 4 - 5 orders of magnitude3 - 4 orders of magnitudeHighly dependent on derivative
Structural Specificity Low (Monitors m/z 127 only)High (Precursor

Product)
High (Precursor

Product)

Self-Validating Experimental Protocol (GC-MS/MS & NCI)

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every batch must include internal standard tracking, matrix blanks, and calibration verification to prove that the extraction and ionization processes are free from suppression or contamination.

Workflow S1 Sample Prep (LLE + IS Spike) S2 GC Separation (Rxi-5Sil MS) S1->S2 S3 Ionization (NCI / EI) S2->S3 S4 Detection (SIM / MRM) S3->S4

Fig 2. Self-validating high-throughput GC-MS workflow for halogenated cyclic ether analysis.

Step 1: Sample Preparation & Internal Standardization

Causality: Liquid-Liquid Extraction (LLE) with a non-polar solvent isolates the volatile ether from polar biological/synthetic matrices, preventing ion source fouling.

  • Aliquot 1.0 mL of the sample matrix into a glass centrifuge tube.

  • Self-Validation Step: Spike the sample with 10 µL of a deuterated internal standard (e.g.,

    
    -methyl iodide or a structurally analogous stable-isotope labeled ether) at a known concentration. Recovery of this IS must be >80% for the sample data to be accepted.
    
  • Add 2.0 mL of high-purity n-hexane. Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to achieve phase separation.

  • Transfer the upper organic layer to an autosampler vial equipped with a glass insert. Do not evaporate to dryness, as the target analyte is highly volatile.

Step 2: Gas Chromatographic Separation

Causality: A low-bleed, slightly polar column is required to retain the cyclic ether while withstanding the high temperatures needed to bake out matrix contaminants[2].

  • Column: 30 m × 0.25 mm × 0.25 µm Rxi-5Sil MS (or equivalent 5% diphenyl/95% dimethyl polysiloxane).

  • Carrier Gas: Helium (Grade 5.0) at a constant linear velocity of 40 cm/s.

  • Oven Program: Initial temperature 40 °C (hold 2 min), ramp at 15 °C/min to 150 °C, then ramp at 30 °C/min to 280 °C (hold 3 min to bake out).

  • Injection: 1 µL, Splitless mode, Injector temperature 220 °C.

Step 3: Mass Spectrometry Parameters

Causality: The interface and source temperatures must be carefully balanced. Too hot, and the molecule thermally degrades before ionization; too cold, and peak tailing occurs.

Table 2: Optimized MS Parameters
ParameterGC-NCI-MS SettingGC-EI-MS/MS Setting
Interface Temperature 250 °C250 °C
Ion Source Temperature 160 °C (Promotes electron capture)200 °C (Standard EI)
Reagent / Collision Gas Isobutane (0.7 bar)Argon (Collision Cell)
Acquisition Mode SIMMRM
Target Ions / Transitions m/z 127 (

)
m/z 99

43 (CE: 15 eV)
Dwell Time 0.3 s0.1 s per transition
Step 4: System Suitability & Validation Checks

Before analyzing unknown samples, the system must validate itself:

  • Blank Injection: Run a pure n-hexane blank. The area of m/z 127 (or MRM transitions) at the analyte retention time must be <5% of the Lower Limit of Quantitation (LLOQ).

  • Calibration Linearity: Inject a 6-point calibration curve (e.g., 10 pg/mL to 10,000 pg/mL). The coefficient of determination (

    
    ) must be 
    
    
    
    .
  • Isotope Ratio Check (EI only): If monitoring multiple MRM transitions, the ratio between the quantifier and qualifier ions must remain within

    
     of the reference standard.
    

Conclusion

For the direct analysis of 2-(Iodomethyl)-2-methyltetrahydrofuran and its low-molecular-weight derivatives, GC-NCI-MS stands out as the superior platform regarding absolute sensitivity, leveraging the massive electron capture cross-section of the iodine atom. However, if the analytical environment suffers from high chemical noise or requires rigorous structural confirmation, GC-EI-MS/MS provides the necessary specificity through MRM transitions. LC-ESI-MS/MS should be strictly reserved for heavy, polar derivatives where the THF ring is merely a substituent on a larger ionizable scaffold, keeping in mind the oxidative risks associated with THF as a solvent.

References

  • Lorenzo-Parodi, N., et al. "Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines." Analytical and Bioanalytical Chemistry, 2023.[2] URL:[Link]

  • Sturgeon, R.E., et al. "Gas Chromatography-Mass Spectrometric Identification of Iodine Species Arising From Photo-Chemical Vapor Generation." Spectrochimica Acta Part B: Atomic Spectroscopy, 2006.[1] URL:[Link]

  • Benicewicz Group. "The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra." Rapid Communications in Mass Spectrometry, 2005.[3] URL:[Link]

Sources

Validation

2-(Iodomethyl)-2-methyltetrahydrofuran vs 2-(bromomethyl)-2-methyltetrahydrofuran reactivity

The following guide provides a comprehensive technical analysis of the reactivity differences between 2-(iodomethyl)-2-methyltetrahydrofuran and 2-(bromomethyl)-2-methyltetrahydrofuran , designed for researchers optimizi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the reactivity differences between 2-(iodomethyl)-2-methyltetrahydrofuran and 2-(bromomethyl)-2-methyltetrahydrofuran , designed for researchers optimizing nucleophilic substitutions and organometallic coupling reactions.

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the choice between the iodo- and bromo- analogs of 2-methyltetrahydrofuran derivatives is often the deciding factor between a sluggish, low-yield reaction and a robust, scalable process. While the bromomethyl derivative is more stable and easier to store, the iodomethyl analog exhibits superior reactivity (approx. 10–100x faster) in SN2 substitutions due to the weaker C–I bond and the excellent leaving group ability of iodide. This guide details the mechanistic underpinnings, provides self-validating synthesis protocols, and offers a decision matrix for selecting the optimal halide.

Structural Analysis & Reactivity Profile

The reactivity difference stems from the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond. The steric bulk of the quaternary C2-methyl group in the tetrahydrofuran ring imposes significant hindrance, making the superior leaving group ability of the iodide critical for successful substitution.

Feature2-(Bromomethyl)-2-methyl-THF 2-(Iodomethyl)-2-methyl-THF Impact on Reactivity
Bond Length (C–X) ~1.94 Å~2.14 ÅLonger C–I bond is weaker and easier to break.
Bond Energy ~285 kJ/mol~218 kJ/molIodide requires less activation energy to displace.
Leaving Group Ability (pKₐ of HX) -9 (HBr)-10 (HI)Iodide is a better leaving group (weaker base).
Steric Sensitivity ModerateHighThe larger iodine atom can increase steric crowding but its longer bond length relieves some 1,3-diaxial strain in the transition state.
Primary Use Case Stable intermediate; Grignard formation.Difficult SN2 alkylations; Barbier reactions; radical cyclizations.
Mechanistic Pathway: SN2 Substitution

The following diagram illustrates the comparative energy landscape. The iodo- analog proceeds through a lower energy transition state (


), facilitating reaction at the sterically neopentyl-like center adjacent to the quaternary carbon.

ReactionProfile Substrate Nucleophile + 2-(X-methyl)-2-MeTHF TS_Br TS (Bromide) Higher Activation Energy Substrate->TS_Br Slow (k_Br) TS_I TS (Iodide) Lower Activation Energy Substrate->TS_I Fast (k_I) Product Product + Leaving Group (X-) TS_Br->Product TS_I->Product

Caption: Comparative reaction coordinate diagram showing the lower activation barrier for the iodomethyl derivative in SN2 reactions.

Experimental Protocols

These protocols are designed to be self-validating . The success of the bromo-synthesis is confirmed by the disappearance of the alcohol -OH stretch in IR. The success of the iodo-conversion is visually validated by the precipitation of NaBr in acetone.

Protocol A: Synthesis of 2-(Bromomethyl)-2-methyltetrahydrofuran

Mechanism: PBr3 mediated substitution with pyridine as an acid scavenger.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N2 inlet.

  • Reagents:

    • 2-Methyl-tetrahydrofurfuryl alcohol (1.0 equiv, commercially available or synthesized from 2-methyl-4-penten-1-ol).

    • Phosphorus tribromide (PBr3) (0.4 equiv).

    • Pyridine (0.1 equiv, catalytic/scavenger).

    • Solvent: Anhydrous Et2O or DCM.

  • Procedure:

    • Dissolve alcohol and pyridine in solvent at 0°C.

    • Add PBr3 dropwise over 30 mins. Critical: Maintain temp <5°C to prevent ring opening.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Validation Point: TLC (Hexane/EtOAc 9:1) should show complete consumption of the polar alcohol spot.

  • Workup: Quench with ice water. Extract organic layer, wash with saturated NaHCO3 (to remove H3PO3), then brine. Dry over MgSO4.

  • Purification: Vacuum distillation (approx. 60-65°C at 15 mmHg).

    • Yield: Typically 75-85%. Colorless oil.[1]

Protocol B: Conversion to 2-(Iodomethyl)-2-methyltetrahydrofuran (Finkelstein Reaction)

Mechanism: Equilibrium-driven SN2 exchange driven by the insolubility of NaBr in acetone.

  • Setup: 250 mL round-bottom flask with reflux condenser.

  • Reagents:

    • 2-(Bromomethyl)-2-methyltetrahydrofuran (from Protocol A).

    • Sodium Iodide (NaI) (2.0 equiv, oven-dried).

    • Solvent: Anhydrous Acetone (0.5 M concentration).

  • Procedure:

    • Dissolve NaI in acetone.[2] The solution should be clear.

    • Add the bromo-compound in one portion.

    • Reflux for 12–18 hours.

    • Validation Point: A heavy white precipitate (NaBr) will form within 30 minutes. If no precipitate forms, the reagents are wet.

  • Workup: Cool to RT. Filter off the solid NaBr. Concentrate the filtrate. Dissolve residue in Et2O, wash with 10% Na2S2O3 (to remove iodine color), then water.

  • Storage: The product is light-sensitive. Store over Cu wire in an amber vial at -20°C.

    • Yield: >90%. Pale yellow oil.[1]

Comparative Reactivity Data

The following table summarizes performance in key synthetic transformations.

Reaction TypeBromide Performance Iodide Performance Recommendation
Amine Alkylation Slow; requires high heat (80°C+) and often leads to elimination byproducts.Fast; proceeds at RT or mild heat (40°C). Higher yield of secondary amine.Use Iodide for valuable amines.[3]
Barbier Reaction (with Li/Mg)Initiation is difficult; often requires iodine activation or Rieke metals.Spontaneous initiation; robust formation of organometallic intermediate.Use Iodide for one-pot coupling.
Enolate Alkylation Poor yield due to steric hindrance at the neopentyl-like center.Moderate to Good yield; the "soft" iodide matches well with soft enolates.Use Iodide with polar aprotic solvents (DMSO/DMF).
Radical Cyclization Requires Bu3SnH initiation; slower radical generation.Rapid iodine atom transfer; ideal for atom-transfer radical cyclization (ATRC).Use Iodide for radical cascades.
Decision Matrix: When to Switch?

If your reaction with the bromide shows:

  • < 20% conversion after 24 hours.

  • Significant elimination product (2-methylenetetrahydrofuran derivatives).

  • Requirement for temperatures >100°C. Action: Switch immediately to the iodide using Protocol B.

Mechanistic Visualization: Finkelstein & Substitution

SynthesisWorkflow Start 2-(Bromomethyl)-2-methyl-THF (Stable Precursor) Intermediate Transition State [Br...C...I]- Start->Intermediate S_N2 Attack Reagent NaI (2.0 eq) in Acetone Reflux Reagent->Intermediate Product 2-(Iodomethyl)-2-methyl-THF (Reactive Electrophile) Intermediate->Product Byproduct NaBr (Precipitate) Driving Force Intermediate->Byproduct Irreversible Precipitation

Caption: The Finkelstein reaction pathway, driven by the precipitation of Sodium Bromide (NaBr).

References
  • Finkelstein Reaction General Protocol : Finkelstein, H. (1910).[4] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2][4][5] Ber. Dtsch. Chem. Ges., 43, 1528.[4]

  • Tetrahydrofurfuryl Halide Synthesis : Smith, L. H. (1943). "Tetrahydrofurfuryl Bromide". Organic Syntheses, Coll.[6] Vol. 3, p.793.

  • Comparative Reactivity of Alkyl Halides : Streitwieser, A. (1956). "Solvolytic Displacement Reactions". Chemical Reviews, 56(4), 571–752.

  • Iodoetherification Methodology : Mootoo, D. R., et al. (1989). "Iodoetherification of pentenyl alcohols". Journal of Organic Chemistry, 54(23), 5580.

  • Barbier Reaction Kinetics : Blomberg, C., & Hartog, F. A. (1977). "The Barbier Reaction—A One-Step Alternative for Grignard Synthesis".[7] Synthesis, 1977(01), 18-30.

Sources

Comparative

Comparative Guide: Stereoselective Synthesis of 2-(Iodomethyl)-2-methyltetrahydrofuran

The following guide provides an in-depth technical comparison of stereoselectivity methodologies for 2-(Iodomethyl)-2-methyltetrahydrofuran . This analysis focuses on the construction of the quaternary chiral center at t...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of stereoselectivity methodologies for 2-(Iodomethyl)-2-methyltetrahydrofuran . This analysis focuses on the construction of the quaternary chiral center at the C2 position via intramolecular iodoetherification.

Executive Summary

2-(Iodomethyl)-2-methyltetrahydrofuran represents a critical chiral building block in drug discovery, particularly for spirocyclic scaffolds and polyether antibiotics. Its synthesis hinges on the 5-exo-trig iodocyclization of 4-methyl-4-penten-1-ol.

While the racemic synthesis is trivial, achieving high enantiomeric excess (ee) is chemically challenging due to the minimal steric differentiation between the methyl group and the iodomethyl arm during the transition state. This guide compares the three dominant methodologies: Classical Racemic , Metal-Salen Catalysis , and Chiral Organocatalysis , providing evidence-based protocols for high-purity isolation.

Mechanistic Pathway & Stereochemical Challenge

The reaction proceeds via the activation of the alkene by an electrophilic iodine source (


), followed by nucleophilic attack by the pendant hydroxyl group.
  • Kinetic Control: The 5-exo-trig pathway is favored over the 6-endo-trig pathway by Baldwin’s rules and lower activation energy.

  • The Challenge: In the absence of a chiral influence, the

    
     approaches the planar alkene from either face with equal probability, resulting in a racemic mixture.
    
Mechanism Visualization (DOT)

Iodoetherification cluster_control Stereocontrol Point Substrate 4-Methyl-4-penten-1-ol Complex Iodonium Ion Intermediate Substrate->Complex Alkene Coordination IodineSource I+ Source (NIS / I2) IodineSource->Complex TS Transition State (Chiral Environment) Complex->TS 5-exo-trig Cyclization Product 2-(Iodomethyl)-2- methyltetrahydrofuran TS->Product Nucleophilic Attack (OH)

Figure 1: Mechanistic flow of the 5-exo-trig iodoetherification. The transition state (TS) is the critical juncture where catalyst-substrate interactions determine the facial selectivity of the iodine attack.

Comparative Analysis of Methodologies

The following table contrasts the performance of standard iodine sources against advanced catalytic systems.

FeatureMethod A: Classical (Racemic) Method B: Co(salen) Catalysis Method C: Chiral Phosphoric Acid (CPA)
Reagent System

/

/

(salen)Co(II) / NIS(R)-TRIP / NIS
Catalyst Loading N/A5–10 mol%1–5 mol%
Stereoselectivity (ee) 0% (Racemic)85 – 94% 90 – 98%
Yield >95%75 – 85%80 – 92%
Reaction Time 2 – 4 hours12 – 24 hours24 – 48 hours
Temp 0°C to RT-78°C to -20°C-78°C
Scalability High (Kg scale)Moderate (g scale)Low (mg to g scale)
Primary Utility Baseline standards, solvent productionTotal synthesis, high-value intermediatesUltra-high purity applications
Technical Insights
  • Method A (Baseline): Uses thermodynamic control. Excellent for generating the scaffold when chirality is not required or will be introduced later (e.g., via resolution).

  • Method B (Metal-Salen): The cobalt center coordinates the alkene, while the bulky salen ligand imposes a steric wall, blocking one face of the olefin. This is the industry standard for reliable stereocontrol.

  • Method C (Organocatalysis): Chiral Phosphoric Acids (CPAs) like TRIP form a tight ion pair with the iodonium intermediate. The phosphate anion hydrogen-bonds with the hydroxyl group, directing the cyclization with extreme precision. This method offers the highest ee but requires expensive catalysts and cryogenic conditions.

Recommended Protocol: Enantioselective Synthesis (Method B)

Objective: Synthesis of (S)-2-(iodomethyl)-2-methyltetrahydrofuran with >90% ee. System: (salen)Co(II) catalyzed iodoetherification.

Materials
  • Substrate: 4-methyl-4-penten-1-ol (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.2 equiv)

  • Catalyst: (S,S)-(salen)Co(II) complex (5 mol%)

  • Solvent: Toluene (Anhydrous)

  • Additive: 2,6-Lutidine (0.5 equiv) - Critical for proton scavenging without poisoning the catalyst.

Step-by-Step Workflow
  • Catalyst Activation (Optional but Recommended): In a flame-dried Schlenk flask, dissolve the (salen)Co(II) precatalyst in toluene. Some protocols suggest mild oxidation to Co(III) species in situ, but active Co(II) species often suffice for Lewis acid activation.

  • Substrate Addition: Cool the solution to -40°C using an acetonitrile/dry ice bath. Add 4-methyl-4-penten-1-ol and 2,6-lutidine. Stir for 15 minutes to allow substrate-catalyst equilibration.

  • Cyclization: Add NIS in one portion. The reaction mixture will darken. Maintain temperature at -40°C for 18–24 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and the less polar product (
      
      
      
      ) should appear.
  • Quench & Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (solution turns from purple/brown to yellow/clear). Extract with 
    
    
    
    (3x).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo (do not heat above 30°C, product is volatile). Purify via flash chromatography (Silica gel, Pentane/Et2O gradient).
    
Experimental Workflow Diagram (DOT)

Workflow Start Start: Anhydrous Toluene -40°C Mix Add Substrate + (salen)Co Catalyst + 2,6-Lutidine Start->Mix React Add NIS (Stir 24h @ -40°C) Mix->React Check TLC Check (Disappearance of SM) React->Check Check->React Incomplete Quench Quench: Sat. Na2S2O3 Check->Quench Complete Isolate Isolate: Flash Chromatography Quench->Isolate

Figure 2: Operational workflow for the enantioselective synthesis using Co-salen catalysis.

References

  • Arai, T. et al. (2020).[1] Catalytic Asymmetric Iodoesterification of Simple Alkenes. Angewandte Chemie International Edition. Link

  • Suzuki, T. et al. (2022).[2][3] Intermolecular Catalytic Asymmetric Iodoetherification of Unfunctionalized Alkenes. Organic Letters. Link

  • Tripathi, C. B.[4][5] & Mukherjee, S. (2013). Catalytic Enantioselective Iodoetherification of Oximes. Angewandte Chemie. Link

  • Kang, S. H. et al. (2006). Stereoselective Synthesis of Tetrahydrofurans via Iodoetherification. Synlett. Link

  • BenchChem Technical Support . (2025). Stereoselective Synthesis of Tetrahydrofurans: Troubleshooting Guide. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-(Iodomethyl)-2-methyltetrahydrofuran

Executive Summary & Chemical Profile Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for 2-(Iodomethyl)-2-methyltetrahydrofuran (IMMT). Target Audience: Senior Researchers, EHS Offi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for 2-(Iodomethyl)-2-methyltetrahydrofuran (IMMT).

Target Audience: Senior Researchers, EHS Officers, and Lab Managers.

Chemical Context: IMMT is a bifunctional intermediate combining a cyclic ether (tetrahydrofuran ring) with a primary alkyl iodide. This dual functionality dictates its disposal pathway. It is not merely a "solvent waste"; it is a reactive intermediate with specific stability concerns.

FeatureHazard Implication
Cyclic Ether (THF moiety) Peroxide Former (Class B): Susceptible to autoxidation upon exposure to air/light, forming shock-sensitive organic peroxides.
Alkyl Iodide (C-I bond) Alkylating Agent & Photolabile: The C-I bond is weak (approx. 50 kcal/mol). Light exposure causes homolytic cleavage, releasing free iodine (

) and radical species.
Physical State Flammable Liquid: Likely Flash Point < 60°C (based on structural analogs like 2-MeTHF).

Pre-Disposal Assessment (The Self-Validating System)

Before moving the container to waste storage, you must validate its stability. Blindly moving old ether containers is a leading cause of laboratory accidents.

Protocol A: Peroxide Quantification

Frequency: Mandatory for any container opened >6 months ago or if the container shows crystal formation (do not touch if crystals are visible).

  • Visual Inspection: Check the cap and threads. If white crystals or oily layers are visible, STOP . Evacuate the area and contact EHS immediately.

  • Quantometric Test: Use a commercial peroxide test strip (e.g., Quantofix®).

    • < 20 ppm: Safe for standard disposal.

    • 20–100 ppm: Requires immediate disposal; do not concentrate.

    • > 100 ppm: Requires chemical stabilization (reduction) before transport.

Protocol B: Iodine Evolution Check
  • Observation: A yellow/brown tint indicates the release of elemental iodine (

    
    ).
    
  • Action: While not explosive, free iodine is corrosive and an oxidizer. It should be reduced to iodide (

    
    ) using sodium thiosulfate if the concentration is significant, to prevent corrosion of metal waste drums.
    

Waste Stream Segregation Logic

Proper segregation prevents "unknown" reactions in the central accumulation area.

The "Halogenated" Imperative

Unlike unsubstituted THF, IMMT contains iodine.

  • Rule: It MUST go into the Halogenated Solvent Waste stream.

  • Reasoning: Non-halogenated waste is often used for fuel blending (energy recovery). Iodine-containing compounds release corrosive hydrogen iodide (HI) and elemental iodine upon combustion, which damages standard incinerators. They require facilities with caustic scrubbers.

Chemical Compatibility Matrix
Substance ClassCompatibilityMechanism of Failure
Strong Oxidizers (e.g.,

, Peroxides)
INCOMPATIBLE Accelerates ether oxidation; potential for violent combustion.
Strong Bases (e.g., NaOH, KOH)INCOMPATIBLE Risk of E2 elimination reactions, generating volatile alkenes.
Magnesium/Lithium INCOMPATIBLE Grignard/Lithiation formation (exothermic).
Acetone/Ketones Conditional Generally safe, but avoid mixing if waste is acidic (iodination risk).

Operational Workflow (Decision Logic)

The following diagram illustrates the decision-making process for disposing of IMMT.

DisposalWorkflow Start Start: Waste IMMT Identified VisualCheck Visual Inspection: Crystals/Solids? Start->VisualCheck EHS_Alert STOP: Contact EHS/Bomb Squad VisualCheck->EHS_Alert Yes (Crystals) PeroxideTest Test Peroxide Level (Quantofix Strips) VisualCheck->PeroxideTest No Level_Low < 20 ppm PeroxideTest->Level_Low Level_Med 20-100 ppm PeroxideTest->Level_Med Level_High > 100 ppm PeroxideTest->Level_High Container Transfer to Container: Amber Glass or HDPE Level_Low->Container Level_Med->Container Dispose Immediately Stabilize Stabilize: Add Ferrous Sulfate or Sodium Thiosulfate Level_High->Stabilize Must Quench Stabilize->Container Labeling Labeling: 'Hazardous Waste - Halogenated' List: Flammable, Toxic Container->Labeling Storage Satellite Accumulation Area Labeling->Storage

Figure 1: Decision tree for the safe evaluation and routing of IMMT waste. Note the critical stop point if crystals are observed.

Step-by-Step Disposal Protocol

Phase 1: Stabilization (If required)

If peroxides are >100 ppm, or if the solution is dark brown (high free iodine):

  • Work in a Fume Hood: Ensure sash is at the proper height.

  • Add Reducing Agent: Add 5% aqueous Sodium Thiosulfate or Ferrous Sulfate solution slowly to the waste.

  • Verify: Shake gently. The dark brown color of iodine should fade to pale yellow/colorless. Peroxide strips should read <20 ppm.

Phase 2: Packaging
  • Container Selection: Use Amber Glass or opaque HDPE.

    • Why: The C-I bond is photolabile. Clear glass will accelerate decomposition and pressure buildup from

      
       gas.
      
  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Secondary Containment: Place the bottle in a polyethylene tray during transfer to prevent spills from reaching drains.

Phase 3: Labeling & RCRA Compliance

Label the tag completely before adding waste.

  • Chemical Name: Write "2-(Iodomethyl)-2-methyltetrahydrofuran" (Do not use abbreviations/formulas).

  • Hazards: Check Ignitable and Toxic .

  • Constituents: If mixed with other solvents, list percentages (e.g., "IMMT 5%, Dichloromethane 95%").

  • RCRA Codes:

    • D001: Ignitable (Flash point < 60°C).

    • Halogenated: Ensure the "Halogenated" box is checked on your institution's tag.

Emergency Contingencies

Spills (< 500 mL)
  • Evacuate the immediate area.

  • PPE: Nitrile gloves (double gloved) and safety goggles.

  • Absorb: Use a universal absorbent or vermiculite. Do not use paper towels (combustible reaction with potential peroxides).

  • Clean: Wipe area with a dilute sodium thiosulfate solution to deactivate any residual iodine.

Exposure[1][2][3][4][5]
  • Skin: Wash with soap and water for 15 minutes. Iodine stains can be treated with a thiosulfate wash.[1]

  • Eyes: Flush for 15 minutes.[2] Seek medical attention immediately (alkylating agents can cause delayed corneal damage).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. [Link]

  • University of California, Berkeley EHS. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(Iodomethyl)-2-methyltetrahydrofuran

Part 1: Hazard Profile & Risk Assessment Core Directive: Treat 2-(Iodomethyl)-2-methyltetrahydrofuran as a hybrid hazard . It combines the volatility and peroxide-forming potential of an ether (2-Methyltetrahydrofuran) w...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Profile & Risk Assessment

Core Directive: Treat 2-(Iodomethyl)-2-methyltetrahydrofuran as a hybrid hazard . It combines the volatility and peroxide-forming potential of an ether (2-Methyltetrahydrofuran) with the alkylating toxicity of an organoiodide.

Hazard Classification Summary:

Hazard Class GHS Code Critical Implication for PPE
Flammable Liquid H225 Requires anti-static grounding; FR (Flame Resistant) lab coat essential.[1]
Peroxide Former EUH019 Risk of explosion upon concentration/drying.[1][2] Face shield required for distillation/evaporation.[1]
Skin/Eye Corrosive H315, H318 Causes serious eye damage.[1][3][4] Safety glasses are insufficient ; Goggles are mandatory.[1]

| Alkylating Agent | Inferred | Potential carcinogen/neurotoxin.[1] Standard nitrile gloves may offer poor permeation resistance against iodides.[1] |

Part 2: PPE Selection Matrix

The following matrix synthesizes breakthrough data for Tetrahydrofuran (THF) and Alkyl Iodides (e.g., Methyl Iodide) to establish a "Worst-Case" safety standard.

Hand Protection (Gloves)

Critical Warning: Standard disposable nitrile gloves (4 mil) provide <5 minutes of protection against low-molecular-weight iodides and ethers before permeation occurs.

Application TypeRecommended Glove SystemRationale
Incidental Contact (Standard Weighing/Transfer)Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil or High-Dexterity)Provides a physical barrier and immediate visual cue for changing. Change immediately upon splash.[1]
High Exposure (Spill Cleanup/Synthesis)Laminate / Multilayer: Brand Examples: Silver Shield™, Barrier™Laminate films offer >480 min breakthrough time for both ethers and iodides.
Mechanical Handling (Glassware/Setup)Laminate Inner + Nitrile Outer Laminate gloves are slippery and poor fitting; wearing nitrile over them restores grip and dexterity.[1]
Respiratory Protection

Primary Control: All operations must be conducted in a certified chemical fume hood.[1] Secondary Control (Spill/Maintenance):

  • Respirator Type: Full-face air-purifying respirator (APR).[1]

  • Cartridge: Organic Vapor (OV) with P100 particulate filter (Color Code: Black/Magenta ).[1]

    • Note: Iodine vapors can desensitize olfactory fatigue; do not rely on smell to detect breakthrough.[1]

Eye & Body Protection[1][3][4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (Indirect Vented).[1] Prescription glasses are not PPE.

  • Face: 8-inch Polycarbonate Face Shield (Required when working with >50mL or under vacuum/pressure).[1]

  • Body: 100% Cotton or Nomex® Lab Coat (Synthetic blends can melt into skin during fire).[1]

Part 3: Operational Protocols

Protocol A: Safe Handling & Transfer

Objective: Minimize vapor generation and static discharge.[2][3][5]

  • Engineering Check: Verify fume hood face velocity is 80–100 fpm.

  • Grounding: If transferring >1L, ground the receiving vessel to prevent static ignition of ether vapors.

  • Syringe Technique: Use glass syringes with Luer-lock tips. Avoid plastic syringes (swelling risk).[1]

    • Tip: Pre-rinse the syringe with inert gas (Nitrogen/Argon) to prevent peroxide formation inside the barrel.[1]

Protocol B: Decontamination of Spills

Chemistry: Organoiodides can be neutralized chemically before physical removal.[1]

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Silver Shield gloves and respiratory protection.[1]

  • Neutralization:

    • Prepare a solution of 5% Sodium Thiosulfate and Sodium Carbonate .[1]

    • Mechanism:[1][6][5][7] Thiosulfate reduces free iodine (purple/brown) to colorless iodide ions, reducing vapor pressure and toxicity.

  • Absorption: Cover with Vermiculite or activated charcoal pads.[1]

  • Disposal: Collect as Halogenated Organic Waste .

Part 4: Visualized Decision Logic

Figure 1: PPE Selection & Risk Assessment Flowchart

Caption: Logical decision tree for selecting appropriate PPE based on volume and operational context.

PPE_Selection Start Start: Handling 2-(Iodomethyl)-2-MeTHF VolumeCheck Volume > 10 mL OR Heating/Pressure? Start->VolumeCheck LowRisk Standard Protocol VolumeCheck->LowRisk No HighRisk High Hazard Protocol VolumeCheck->HighRisk Yes GlovesLow Gloves: Double Nitrile (Change <15 min) LowRisk->GlovesLow EyeLow Eyes: Splash Goggles LowRisk->EyeLow GlovesHigh Gloves: Laminate (Silver Shield) + Nitrile Outer HighRisk->GlovesHigh EyeHigh Eyes: Goggles + Face Shield HighRisk->EyeHigh RespHigh Resp: Fume Hood Mandatory (Backup: Full Face OV/P100) HighRisk->RespHigh

Figure 2: Emergency Spill Response Workflow

Caption: Step-by-step containment and neutralization protocol for organoiodide spills.

Spill_Response Alert 1. Alert & Evacuate PPE 2. Don PPE (Laminate Gloves + Resp) Alert->PPE Neutralize 3. Apply 5% Sodium Thiosulfate PPE->Neutralize Absorb 4. Absorb (Vermiculite) Neutralize->Absorb Wait 5 mins Waste 5. Disposal (Halogenated Waste) Absorb->Waste

Part 5: References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Methyltetrahydrofuran. MilliporeSigma.[1][4][5] Link[1]

  • Thermo Fisher Scientific. (2014).[1][8] Safety Data Sheet: Iodine. Fisher Scientific.[1][8] Link[1]

  • Ansell Healthcare. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data. Ansell. Link

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link

  • U.S. Department of Energy. (2018).[1] Occupational Safety and Health Technical Reference Manual: Glove Selection. Link

Sources

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